molecular formula C9H19NO B1289324 1-tert-Butyl-piperidin-4-ol CAS No. 5382-30-9

1-tert-Butyl-piperidin-4-ol

Cat. No.: B1289324
CAS No.: 5382-30-9
M. Wt: 157.25 g/mol
InChI Key: QQBFZTKZYQFNHA-UHFFFAOYSA-N
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Description

1-tert-Butyl-piperidin-4-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)10-6-4-8(11)5-7-10/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBFZTKZYQFNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627315
Record name 1-tert-Butylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5382-30-9
Record name 1-tert-Butylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core physical properties of 1-tert-Butyl-piperidin-4-ol (CAS No. 5382-30-9), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven methodologies for its characterization. The causality behind experimental choices and the self-validating nature of the protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, a substituted piperidine derivative, serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its structural motif, featuring a sterically bulky tert-butyl group on the nitrogen atom and a hydroxyl group at the 4-position of the piperidine ring, imparts unique physicochemical characteristics that are pivotal in the design of novel therapeutics. The tert-butyl group can influence the molecule's lipophilicity, metabolic stability, and receptor-binding affinity, while the hydroxyl group provides a reactive handle for further chemical modifications. A thorough understanding of its physical properties is therefore paramount for its effective utilization in medicinal chemistry and process development.

Core Physical Properties of this compound

A summary of the key physical properties of this compound is presented in the table below. This data is essential for predicting its behavior in various chemical and biological systems, as well as for designing appropriate handling, storage, and purification procedures.

PropertyValueSource(s)
CAS Number 5382-30-9[1][2]
Molecular Formula C₉H₁₉NO[2]
Molecular Weight 157.26 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[2]
Purity Typically ≥96%[2]
Solubility Soluble in water and organic solvents[2][3]

Note: Specific values for melting point, boiling point, and density can vary depending on the purity of the sample and the experimental conditions under which they are measured. The protocols detailed in the subsequent sections provide standardized methods for their determination.

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The protocols are designed to be self-validating, incorporating control measures and calibration steps to ensure the accuracy and reliability of the obtained data.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.

Methodology: Capillary Method

This method is widely used due to its simplicity and requirement for only a small amount of sample.[4]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine powdered form.[4]

    • Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]

    • Compact the sample by gently tapping the sealed end of the capillary tube on a hard surface.

  • Apparatus Setup:

    • Place the capillary tube into the heating block of a calibrated melting point apparatus.

    • Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is reported as T₁ - T₂.

Logical Relationship: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry and Powder Sample prep2 Load Capillary Tube (2-3 mm) prep1->prep2 prep3 Compact Sample prep2->prep3 meas1 Insert into Apparatus prep3->meas1 Prepared Sample meas2 Rapid Heating (to T_lit - 15°C) meas1->meas2 meas3 Slow Heating (1-2°C/min) meas2->meas3 meas4 Record T_start and T_end meas3->meas4 result Data Analysis & Purity Assessment meas4->result Melting Point Range

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[6][7] It is a characteristic physical property that is sensitive to changes in atmospheric pressure.

Methodology: Micro Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.[8][9]

Experimental Protocol:

  • Sample Preparation:

    • Place a few drops of this compound into a small test tube (Durham tube).

    • Invert a sealed-end capillary tube and place it, open end down, into the liquid.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band.

    • Suspend the thermometer and test tube assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) such that the sample is below the oil level.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a micro-burner or hot air gun.[9]

    • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7][8]

Logical Relationship: Boiling Point Determination Workflow

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement in Thiele Tube prep1 Add Liquid to Durham Tube prep2 Insert Inverted Capillary prep1->prep2 meas1 Attach to Thermometer prep2->meas1 Prepared Sample meas2 Immerse in Oil Bath meas1->meas2 meas3 Heat Gently meas2->meas3 meas4 Observe Bubble Stream meas3->meas4 meas5 Cool and Record Temperature meas4->meas5 result Data Correction for Pressure meas5->result Boiling Point

Caption: Workflow for Micro Boiling Point Determination.

Solubility Assessment

Understanding the solubility of a compound is fundamental for its application in various processes, including reaction work-ups, purifications (e.g., crystallization), and formulation development.

Methodology: Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of this compound in various solvents.[10][11]

Experimental Protocol:

  • Sample Preparation:

    • Weigh approximately 10 mg of this compound into a small test tube.

  • Solvent Addition and Observation:

    • Add 0.5 mL of the test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to the test tube.

    • Vigorously agitate the mixture for at least 30 seconds.

    • Observe if the solid completely dissolves. If not, gently warm the mixture and observe any changes in solubility.

    • Record the solubility as "soluble," "sparingly soluble," or "insoluble" at both room temperature and upon heating.

Logical Relationship: Solubility Testing Workflow

SolubilityWorkflow start Start sample 10 mg of Sample start->sample solvent 0.5 mL of Solvent sample->solvent mix Agitate Vigorously solvent->mix observe_rt Observe at Room Temp mix->observe_rt heat Gently Warm observe_rt->heat observe_heat Observe upon Heating heat->observe_heat record Record Solubility observe_heat->record end End record->end

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation Protocol:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.[12][13]

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[13][14]

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the O-H and C-N bonds.

Sample Preparation Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the this compound sample (a single drop if liquid, a few milligrams if solid) directly onto the ATR crystal.[15]

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Sample Preparation Protocol (for GC-MS):

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[16][17]

  • Ensure the solution is free of any particulate matter by filtering it if necessary.

  • Transfer the solution to a 2 mL autosampler vial and cap it securely.

  • The sample is now ready for injection into the Gas Chromatograph-Mass Spectrometer (GC-MS).

Conclusion

The physical and spectroscopic properties of this compound are fundamental to its application in synthetic and medicinal chemistry. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable characterization of this important chemical intermediate. By adhering to these methodologies, researchers can ensure the quality and consistency of their starting materials, which is a critical factor in the successful development of new pharmaceutical agents.

References

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 8, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 8, 2026, from [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved January 8, 2026, from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved January 8, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Notre Dame. Retrieved January 8, 2026, from [Link]

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 8, 2026, from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved January 8, 2026, from [Link]

  • Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved January 8, 2026, from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Government Zirtiri Residential Science College. Retrieved January 8, 2026, from [Link]

  • 4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). University of California, San Diego. Retrieved January 8, 2026, from [Link]

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  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved January 8, 2026, from [Link]

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  • What sample is needed for FTIR? (2023, October 23). Rocky Mountain Labs. Retrieved January 8, 2026, from [Link]

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  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 8, 2026, from [Link]

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1-tert-Butyl-piperidin-4-ol chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-tert-Butyl-piperidin-4-ol: Chemical Structure and Analysis

This guide provides a comprehensive technical overview of this compound (CAS No: 5382-30-9), a key heterocyclic compound with significant applications in organic synthesis and pharmaceutical development.[1] Its unique structural features, including a piperidine ring with a sterically hindering tert-butyl group and a reactive hydroxyl group, make it a valuable building block in the creation of complex molecules with potential neuroactive properties.[1][2] This document will delve into the chemical architecture, synthesis rationale, and detailed analytical methodologies for the characterization of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a piperidine core. A tert-butyl group is attached to the nitrogen atom at position 1, and a hydroxyl group is located at position 4 of the piperidine ring.[1] This substitution pattern is crucial to its chemical behavior and utility in synthesis. The bulky tert-butyl group provides significant steric hindrance around the nitrogen, influencing the molecule's reactivity and pharmacokinetic properties in derivative compounds.[1] The hydroxyl group, on the other hand, serves as a key functional handle for further chemical modifications and acts as a hydrogen bond donor, affecting its solubility and interactions with other molecules.[1]

The chemical structure of this compound can be visualized as follows:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number5382-30-9[1]
Molecular FormulaC9H19NO[1]
Molecular Weight157.25 g/mol [1]
AppearanceColorless to pale yellow liquid or solid[1]
SolubilitySoluble in water and organic solvents[1]
SMILESCC(C)(C)N1CCC(CC1)O[1]
InChIInChI=1S/C9H19NO/c1-9(2,3)10-6-4-8(11)5-7-10/h8,11H,4-7H2,1-3H3[1]

Synthesis and Reaction Pathways

The synthesis of this compound and its derivatives often involves the protection of a precursor molecule, followed by modification and deprotection steps. A common precursor is 4-hydroxypiperidine, which can be N-alkylated with a tert-butyl source. Alternatively, N-Boc-4-piperidone, a commercially available starting material, can be reduced to N-Boc-4-hydroxypiperidine, which can then be deprotected and subsequently N-alkylated.[3][4]

The tert-butyl group is a key feature that distinguishes this molecule from its commonly used counterpart, N-Boc-4-hydroxypiperidine, where the tert-butyl is part of a butoxycarbonyl protecting group.[5][6] The direct attachment of the tert-butyl group to the nitrogen atom makes it a permanent feature of the molecular scaffold, rather than a temporary protecting group. This is a critical consideration in synthetic design, as the steric and electronic properties of the tert-butyl group will be retained in the final product.

A generalized synthetic workflow for related piperidine derivatives is illustrated below:

Synthesis_Workflow Start Piperidine Precursor (e.g., 4-Hydroxypiperidine) Step1 N-Alkylation or N-Acylation (Protection) Start->Step1 Step2 Modification of Hydroxyl Group Step1->Step2 Step3 Deprotection (if applicable) and further functionalization Step2->Step3 Final Target Molecule Step3->Final

Caption: Generalized synthetic workflow for piperidine derivatives.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected outcomes from key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The tert-butyl group provides a highly characteristic and easily identifiable signal in the 1H NMR spectrum.

  • 1H NMR: The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet, typically in the upfield region (around 1.0-1.5 ppm).[7] The protons of the piperidine ring will exhibit more complex splitting patterns (multiplets) in the region of 1.5-3.5 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet, and its chemical shift will be sensitive to the solvent and concentration. The hydroxyl proton itself will appear as a broad singlet, and its position is also highly variable.

  • 13C NMR: The quaternary carbon of the tert-butyl group will appear as a singlet in the 13C NMR spectrum. The three methyl carbons of the tert-butyl group will also produce a single resonance. The carbons of the piperidine ring will have distinct chemical shifts, with the carbon attached to the hydroxyl group being the most downfield among the ring carbons.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

AssignmentPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C(CH3)31.0 - 1.5 (s, 9H)25 - 30 (CH3)
C(CH3)3-50 - 55 (Quaternary C)
Piperidine CH2 (axial & equatorial)1.5 - 3.5 (m, 8H)30 - 50
CH-OH3.5 - 4.0 (m, 1H)60 - 70
OHVariable (br s, 1H)-

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands to observe are:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group.

  • C-H Stretch: Sharp peaks in the 2850-3000 cm-1 region corresponding to the C-H bonds of the alkyl groups.

  • C-O Stretch: An absorption band in the 1000-1200 cm-1 region, indicating the presence of the C-O bond of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M+) at m/z 157 would be expected. A prominent fragment is often the tert-butyl cation at m/z 57.[8] Another characteristic fragmentation pathway for N-tert-butyl piperidines involves the loss of a methyl group to give a base peak at M-15 (m/z 142).[9]

  • Electrospray Ionization (ESI-MS): In ESI-MS, the protonated molecule [M+H]+ at m/z 158 would be the predominant ion observed in the positive ion mode.

MS_Fragmentation M_plus [C9H19NO]+• m/z = 157 M_minus_15 [M - CH3]+• m/z = 142 M_plus->M_minus_15 - •CH3 tert_butyl_cation [C(CH3)3]+ m/z = 57 M_plus->tert_butyl_cation - C5H10NO•

Caption: Plausible EI-MS fragmentation pathways for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound. A reversed-phase HPLC method would be suitable for this compound.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.[10]

  • Flow Rate: 1.0 mL/min.[11][12]

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[11][12]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

The purity is determined by the area percentage of the main peak in the chromatogram.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust.[13][14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and halogens.[13][14]

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[13]

Conclusion

This compound is a versatile synthetic intermediate with significant potential in drug discovery and development. Its unique combination of a sterically demanding N-tert-butyl group and a functionalizable hydroxyl group provides a robust scaffold for the synthesis of novel compounds. A thorough understanding of its chemical properties and the application of appropriate analytical techniques are paramount for its effective use in research and development. The methodologies and insights provided in this guide serve as a valuable resource for scientists working with this important chemical entity.

References

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

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  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
  • Chem-Impex. Boc-(4-hydroxy)piperidine. [Link]

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  • Wikipedia. 1-Boc-4-AP. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.
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  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Breakthroughs: Tert-butyl N-piperidin-4-ylcarbamate in Research and Development. [Link]

  • ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Sensus Impact. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

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The Cornerstone of Modern Drug Design: An In-depth Technical Guide to N-Boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant in the successful discovery and development of novel therapeutics. Among the vast arsenal of synthetic intermediates, tert-butyl 4-hydroxypiperidine-1-carboxylate, widely known as N-Boc-4-hydroxypiperidine, has risen to prominence as a uniquely versatile and indispensable scaffold.[1] Its frequent appearance in a multitude of clinically successful drugs and investigational compounds underscores its profound significance. This technical guide offers an exhaustive exploration of the multifaceted role of N-Boc-4-hydroxypiperidine, detailing its fundamental properties, synthesis, and pivotal applications in the construction of diverse pharmacologically active agents.

Core Identity: CAS Number and Synonyms

The unambiguous identification of chemical compounds is paramount for researchers and professionals in the field. N-Boc-4-hydroxypiperidine is universally recognized by its CAS Number: 109384-19-2 .[2][3]

Due to its widespread use, it is also referred to by several synonyms:

  • tert-butyl 4-hydroxypiperidine-1-carboxylate[2]

  • 1-Boc-4-piperidinol[4][5]

  • 1-Boc-4-hydroxypiperidine[4][6]

  • 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester[6]

  • N-(tert-Butoxycarbonyl)-4-piperidinol[6]

  • N-Boc-4-hydroxy-1-piperidine[4]

Physicochemical and Spectroscopic Profile

N-Boc-4-hydroxypiperidine is a white to off-white crystalline solid, a physical characteristic indicative of its purity.[3][4][7] Its solubility in a range of organic solvents, such as methanol, ethanol, and dichloromethane, contributes to its versatility in various reaction conditions.[7]

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉NO₃[2][4]
Molecular Weight 201.26 g/mol [4][7]
Melting Point 61-65 °C[4][7]
Appearance White to off-white solid[2][7]
Purity ≥98% (after recrystallization)[3][7]
TechniqueKey Signals
¹H NMR (CDCl₃) δ 3.85 (m, 1H), 3.04 (m, 2H), 1.87 (m, 2H), 1.47 (s, 9H), 1.47 (m, 2H)
¹³C NMR (CDCl₃) δ 154.9, 79.7, 67.5, 42.8, 32.5, 28.5
IR (KBr, cm⁻¹) 3400-3200 (O-H stretch), 2975-2850 (C-H stretch), 1680 (C=O stretch)

Synthesis of N-Boc-4-hydroxypiperidine: Two Primary Pathways

The efficient and scalable synthesis of N-Boc-4-hydroxypiperidine is a cornerstone of its widespread utility in drug discovery. Two principal synthetic routes are commonly employed, starting from either 4-hydroxypiperidine or N-Boc-4-piperidone.[1][8]

Pathway 1: Protection of 4-Hydroxypiperidine

This direct and high-yielding method involves the protection of the secondary amine of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O.[1][7] The Boc group is crucial for modulating the reactivity and solubility of the piperidine ring during subsequent synthetic steps.[9]

G A 4-Hydroxypiperidine E N-Boc-4-hydroxypiperidine A->E B Di-tert-butyl dicarbonate ((Boc)₂O) B->E C Base (e.g., NaHCO₃, K₂CO₃) C->E D Solvent (e.g., Dichloromethane, Methanol) D->E

Caption: Synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine.

Detailed Protocol:

  • A mixture of 4-hydroxypiperidine (10.0 g, 98.9 mmol), aqueous sodium hydrogen carbonate (150 mL, 1 M), and di-tert-butyl dicarbonate (21.6 g, 98.9 mmol) in dichloromethane is stirred for 15 hours.[10]

  • The phases are separated, and the organic layer is isolated.

  • The solvent is removed under reduced pressure to yield N-Boc-4-hydroxypiperidine as an oil in quantitative yield (19.9 g).[10]

Pathway 2: Reduction of N-Boc-4-piperidone

An alternative route involves the reduction of the ketone in N-Boc-4-piperidone to a hydroxyl group using a reducing agent such as sodium borohydride.[8][11] While this method can be high-yielding, the use of sodium borohydride may present challenges in post-processing and safety for large-scale industrial production.[8]

G A N-Boc-4-piperidone D N-Boc-4-hydroxypiperidine A->D B Sodium borohydride (NaBH₄) B->D C Solvent (e.g., THF/MeOH) C->D G A N-Boc-4-hydroxypiperidine D N-Boc-4-piperidone A->D B Oxidizing Agent (e.g., DMP, PCC) B->D C Solvent (e.g., Dichloromethane) C->D

Caption: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone.

Detailed Protocol (using Dess-Martin Periodinane):

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane. [7]2. Add Dess-Martin periodinane (1.5 eq). [7]3. Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. [7]5. Separate the organic layer, dry, and concentrate to yield N-Boc-4-piperidone.

Applications in Medicinal Chemistry

N-Boc-4-hydroxypiperidine is a pivotal building block in the synthesis of a wide array of pharmaceuticals. The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. [12]

Kinase Inhibitors in Oncology

The 4-hydroxypiperidine moiety is frequently incorporated into kinase inhibitors to enhance solubility and provide a key interaction point with the target protein. [1]A prime example is Crizotinib (Xalkori®) , an anaplastic lymphoma kinase (ALK) and c-Met inhibitor, whose synthesis utilizes N-Boc-4-hydroxypiperidine. [1][3]

Central Nervous System (CNS) Agents

The piperidine core is a common feature in antipsychotics and antidepressants. [12]The lipophilic nature of the piperidine ring can facilitate penetration of the blood-brain barrier, a critical attribute for CNS-acting drugs. [12]The hydroxyl group of N-Boc-4-hydroxypiperidine can be modified to fine-tune the polarity and hydrogen bonding capacity of the final drug molecule, thereby optimizing its interaction with specific receptors or transporters in the brain. [12]

Safety and Handling

N-Boc-4-hydroxypiperidine is classified as an irritant. [4][5]It is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [13][14]Avoid contact with skin and eyes, and prevent the formation of dust. [13][15]In case of accidental contact, rinse the affected area thoroughly with water. [15][16]Store the compound in a cool, dry place in a tightly sealed container. [15]

Conclusion

N-Boc-4-hydroxypiperidine has firmly established its position as a privileged scaffold in drug discovery. [1]Its unique structural features, predictable reactivity, and commercial availability make it an invaluable tool for medicinal chemists. The ability to readily functionalize both the nitrogen and the 4-position of the piperidine ring provides a powerful platform for modulating the physicochemical and pharmacological properties of drug candidates. This guide has provided a comprehensive overview of the synthesis, applications, and handling of this essential building block, equipping researchers and drug development professionals with the knowledge to effectively leverage N-Boc-4-hydroxypiperidine in their pursuit of novel and improved medicines.

References

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Spectral Data for 1-tert-Butyl-piperidin-4-ol: A Technical Guide and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl-piperidin-4-ol (CAS 5382-30-9) is a heterocyclic organic compound with significant applications in medicinal chemistry and pharmaceutical development. Its piperidine scaffold is a common motif in a wide array of biologically active molecules. The presence of a hydroxyl group at the 4-position provides a crucial handle for synthetic modifications, while the N-tert-butyl group imparts specific steric and electronic properties that can influence a molecule's pharmacological profile.

A common point of confusion in the literature and chemical databases arises between this compound and its N-tert-butoxycarbonyl (Boc) protected analogue, tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS 109384-19-2). The presence of the carbonyl group in the Boc-protected compound significantly alters its spectral characteristics. This guide will primarily focus on the comprehensive spectral data of the readily available tert-butyl 4-hydroxypiperidine-1-carboxylate as a detailed case study. Subsequently, a comparative analysis will be provided to predict the spectral characteristics of this compound, highlighting the key differences arising from the absence of the Boc protecting group. This approach is necessitated by the limited availability of public domain spectral data for this compound.

Molecular Structures

A clear distinction between the two molecules is essential for accurate spectral interpretation. The following diagrams illustrate their structural differences.

Caption: Molecular structure of this compound.

Caption: Molecular structure of the N-Boc analogue.

Spectral Data of tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS 109384-19-2)

The following sections detail the experimental spectral data for the N-Boc protected compound, which serves as our primary reference.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of tert-butyl 4-hydroxypiperidine-1-carboxylate displays characteristic absorption bands that confirm its structure.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Table 1: Key IR Absorption Bands for tert-butyl 4-hydroxypiperidine-1-carboxylate [1]

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~2970-2850StrongC-H stretch (aliphatic)
~1680StrongC=O stretch (carbamate)
~1420MediumC-H bend (CH₂)
~1240StrongC-N stretch (carbamate)
~1160StrongC-O stretch (carbamate)

The broad O-H stretching band around 3400 cm⁻¹ is indicative of the hydroxyl group. The strong absorption at approximately 1680 cm⁻¹ is a key diagnostic peak for the carbonyl group of the Boc protecting group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • The sample is placed in an NMR tube and inserted into the spectrometer.

  • The ¹H NMR spectrum is acquired.

Table 2: ¹H NMR Spectral Data for tert-butyl 4-hydroxypiperidine-1-carboxylate in CDCl₃ [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.85m1HCH-OH
~3.70m2HN-CH₂ (axial)
~3.10m2HN-CH₂ (equatorial)
~1.90m2HCH₂ (axial)
~1.50m2HCH₂ (equatorial)
1.46s9HC(CH₃)₃
~1.60br s1HOH

The singlet at 1.46 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protector. The multiplet around 3.85 ppm corresponds to the proton attached to the carbon bearing the hydroxyl group. The protons on the piperidine ring appear as complex multiplets due to spin-spin coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • A more concentrated solution of the sample in a deuterated solvent (e.g., CDCl₃) is prepared.

  • The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

Table 3: ¹³C NMR Spectral Data for tert-butyl 4-hydroxypiperidine-1-carboxylate in CDCl₃ [1]

Chemical Shift (δ, ppm)Assignment
~155.0C=O (carbamate)
~79.5C (CH₃)₃
~67.5C H-OH
~43.0N-C H₂
~34.0C H₂
28.5C(C H₃)₃

The signal at approximately 155.0 ppm is characteristic of the carbonyl carbon in the carbamate group. The quaternary carbon of the tert-butyl group appears around 79.5 ppm, while the methyl carbons are observed at 28.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • A dilute solution of the sample is injected into the mass spectrometer.

  • The sample is vaporized and then ionized by a high-energy electron beam.

  • The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Table 4: Key Mass Spectral Fragments for tert-butyl 4-hydroxypiperidine-1-carboxylate [1]

m/zProposed Fragment
201[M]⁺ (Molecular Ion)
186[M - CH₃]⁺
146[M - C₄H₉]⁺
101[M - C₅H₉O₂]⁺
57[C₄H₉]⁺ (tert-butyl cation)

The molecular ion peak at m/z 201 corresponds to the molecular weight of the compound. The prominent peak at m/z 57 is the base peak and is characteristic of the stable tert-butyl cation, a common fragment from Boc-protected compounds.

Predicted Spectral Data for this compound (CAS 5382-30-9)

While experimental data is scarce, we can predict the key spectral features of this compound based on its structure and by comparison with its N-Boc analogue.

Predicted Infrared (IR) Spectrum

The most significant difference in the IR spectrum will be the absence of the strong C=O stretching band around 1680 cm⁻¹. The spectrum will be dominated by the following absorptions:

  • O-H stretch: A strong, broad band around 3400 cm⁻¹.

  • C-H stretch: Strong bands in the 2970-2850 cm⁻¹ region.

  • N-H bend (if protonated): A medium band may appear around 1600 cm⁻¹.

  • C-N stretch: A medium to weak band in the 1250-1020 cm⁻¹ region.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound will show significant differences compared to its N-Boc analogue, primarily in the chemical shifts of the protons near the nitrogen atom.

  • C(CH₃)₃: The nine protons of the tert-butyl group will likely appear as a singlet, but at a more upfield position (estimated around 1.1-1.3 ppm) due to the absence of the electron-withdrawing carbonyl group.

  • N-CH₂: The protons on the carbons adjacent to the nitrogen will also be shifted upfield compared to the N-Boc compound.

  • CH-OH: The proton on the carbon bearing the hydroxyl group will remain in a similar region, likely as a multiplet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will lack the characteristic carbamate carbonyl signal.

  • C=O: The signal around 155.0 ppm will be absent.

  • C(CH₃)₃: The quaternary carbon of the tert-butyl group will be shifted upfield.

  • N-CH₂: The carbons adjacent to the nitrogen will also experience an upfield shift.

  • C(CH₃)₃: The methyl carbons of the tert-butyl group will likely appear at a slightly different chemical shift.

Predicted Mass Spectrum

The fragmentation pattern in the mass spectrum will be markedly different due to the absence of the Boc group.

  • Molecular Ion ([M]⁺): The molecular ion peak will be observed at m/z 157.

  • [M - CH₃]⁺: A peak at m/z 142 corresponding to the loss of a methyl radical from the tert-butyl group is expected.

  • [M - C₄H₉]⁺: A peak at m/z 100, resulting from the loss of the tert-butyl group, is also likely.

  • Base Peak: The base peak may correspond to a fragment resulting from the cleavage of the piperidine ring.

Conclusion

This technical guide provides a comprehensive overview of the spectral data for tert-butyl 4-hydroxypiperidine-1-carboxylate and a predictive analysis for this compound. The detailed experimental data and interpretation for the N-Boc analogue serve as a valuable reference for researchers. The comparative analysis highlights the key spectral differences to expect upon removal of the Boc protecting group, enabling scientists to better characterize this compound and related compounds in their research and development endeavors. The clear distinction between these two compounds is crucial for accurate synthetic planning and characterization in the field of drug discovery.

References

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A Technical Guide to the ¹H and ¹³C NMR Spectra of 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-tert-Butyl-piperidin-4-ol. Aimed at researchers, scientists, and professionals in drug development, this document details the structural and conformational features revealed by NMR spectroscopy. We will explore the influence of the sterically demanding tert-butyl group on the piperidine ring's conformation, provide detailed assignments for all proton and carbon signals, and present a robust, validated protocol for sample preparation and data acquisition. The guide synthesizes spectral data with fundamental principles of NMR to offer a comprehensive understanding of this important heterocyclic compound.

Introduction: Structure, Conformation, and Spectroscopic Importance

This compound is a substituted piperidine derivative frequently utilized as a building block in the synthesis of pharmaceutically active compounds. The piperidine ring is a common scaffold in medicinal chemistry, and understanding its substitution patterns and conformational behavior is critical for designing molecules with specific biological activities.

The most significant structural feature of this molecule is the large tert-butyl group attached to the nitrogen atom. Due to its immense steric bulk, this group overwhelmingly prefers to occupy the equatorial position of the piperidine ring's chair conformation. This "conformational locking" effectively prevents ring inversion, leading to a relatively rigid structure with well-defined axial and equatorial positions for the remaining substituents and protons. This rigidity simplifies NMR spectral analysis, making it an excellent model for studying the spectroscopic properties of piperidine systems.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing chemical shifts, signal multiplicities (splitting patterns), and coupling constants, we can deduce the precise connectivity of atoms and their spatial relationships, confirming the identity, purity, and conformation of this compound.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is predicated on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system for routine analysis of small organic molecules like this compound.

Materials and Reagents
  • Analyte: this compound (>97% purity)

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8% D)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tubes: 5 mm, high-precision NMR tubes (e.g., Wilmad 535-PP or equivalent)

  • Glassware: Clean, dry Pasteur pipettes and small vials

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[1][2]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[1][3] The solvent provides the deuterium lock signal for the spectrometer and ensures the analyte is in a non-protonated medium.[4][5]

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[2][3]

  • Filtering & Transfer: To remove any particulate matter that could degrade spectral quality, draw the solution into a Pasteur pipette plugged with a small piece of cotton or Kimwipe and transfer it into the NMR tube.[3][4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper tape, which can interfere with the sample spinner.[4][5]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans: 8-16

    • Spectral Width: 0-12 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 128-1024 (dependent on concentration)

    • Spectral Width: 0-200 ppm

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environment in the molecule. The conformational rigidity imposed by the equatorial tert-butyl group leads to distinct signals for the axial and equatorial protons on the piperidine ring.

Caption: Chair conformation of this compound with atom numbering.

Signal Assignments and Interpretation

The chemical shifts are influenced by proximity to electronegative atoms (N and O) and by the magnetic anisotropy of the ring, which differentiates axial and equatorial protons.

Proton(s) Typical δ (ppm) in CDCl₃ Multiplicity Integration Justification
t-Butyl~1.10Singlet (s)9HThe nine protons are chemically equivalent and show no coupling, resulting in a strong singlet.
H-2eq, H-6eq~2.80Multiplet (m)2HEquatorial protons adjacent to the nitrogen are deshielded. They typically appear downfield of their axial counterparts.
H-2ax, H-6ax~2.15Multiplet (m)2HAxial protons adjacent to the nitrogen.
H-3eq, H-5eq~1.85Multiplet (m)2HEquatorial protons at the C3/C5 positions.
H-3ax, H-5ax~1.45Multiplet (m)2HAxial protons at the C3/C5 positions, often shielded and appearing upfield.
H-4ax~3.65Multiplet (m)1HThe axial proton on the carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen. Its axial position results in large (axial-axial) couplings to H-3ax and H-5ax.
OHVariable (e.g., ~1.60)Broad Singlet (br s)1HThe chemical shift is concentration and temperature-dependent. The signal is often broad due to chemical exchange.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's electronic environment.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Signal Assignments and Interpretation
Carbon(s) Typical δ (ppm) in CDCl₃ Justification
t-Butyl (CH₃)~27.5The methyl carbons of the tert-butyl group are in a typical aliphatic region.
C3, C5~34.5Carbons of the piperidine ring adjacent to the C4-OH carbon.
C2, C6~41.5Carbons adjacent to the nitrogen atom are deshielded relative to C3/C5.
t-Butyl (Quaternary C)~52.0The quaternary carbon of the tert-butyl group.
C4~67.0The carbon atom bonded to the electronegative hydroxyl group is significantly deshielded and appears furthest downfield among the ring carbons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and directly reflect its locked conformational state. The bulky equatorial tert-butyl group simplifies the spectra by preventing ring inversion, allowing for clear differentiation between axial and equatorial protons. Key spectral features include the downfield shift of the axial C4 proton (~3.65 ppm) due to the hydroxyl group and the distinct signals for the axial and equatorial protons adjacent to the nitrogen. The ¹³C spectrum is consistent with the proposed structure, showing six unique carbon signals, with the C4 carbon appearing furthest downfield (~67.0 ppm). This comprehensive spectral assignment serves as a reliable reference for researchers working with this and related piperidine scaffolds, ensuring accurate structural verification and quality control.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London (UCL). (n.d.). Sample Preparation. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-tert-Butyl-piperidin-4-ol is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1] Accurate structural elucidation and characterization of such molecules are paramount for ensuring the identity, purity, and quality of synthesized intermediates and final active pharmaceutical ingredients (APIs). Mass spectrometry (MS) stands as a powerful and indispensable analytical tool for this purpose, providing detailed information about a molecule's mass and its structural components through controlled fragmentation.[2]

This technical guide provides an in-depth analysis of the mass spectrometric behavior of this compound. We will explore the characteristic fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. By understanding these fragmentation mechanisms, researchers can confidently identify this compound and its analogues in complex matrices, monitor reaction progress, and characterize novel derivatives. The principles discussed herein are grounded in the fundamental concepts of mass spectrometry, including the stability of resulting ions and the influence of functional groups on fragmentation patterns.[3][4]

Molecular Structure and Properties

  • IUPAC Name: 1-(tert-butyl)piperidin-4-ol

  • Molecular Formula: C₉H₁₉NO

  • Monoisotopic Mass: 157.1467 Da

  • Molecular Weight: 157.26 g/mol

The structure features a piperidine ring N-substituted with a bulky tert-butyl group and a hydroxyl group at the C4 position. The basic nitrogen atom is the primary site of ionization in ESI and a key site for initiating fragmentation in EI.[1][4] The tert-butyl and hydroxyl groups exert significant influence on the fragmentation pathways.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical as it dictates the extent of fragmentation and the type of information obtained.[5]

  • Electron Ionization (EI): A hard ionization technique that uses high-energy electrons to bombard the analyte, leading to the formation of a radical cation (M•+) and inducing extensive and often complex fragmentation.[5] This provides a detailed structural "fingerprint" valuable for library matching and elucidating the core structure.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile compounds.[5] It typically generates a protonated molecule [M+H]⁺ with minimal initial fragmentation.[1] Subsequent fragmentation is achieved in a controlled manner using tandem mass spectrometry (MS/MS), which allows for the targeted study of specific fragmentation pathways, often involving neutral losses.[2]

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the initial event is the removal of an electron, most likely a non-bonding electron from the nitrogen atom, to form the molecular ion (M•+) at m/z 157.[4] This high-energy radical cation is unstable and undergoes several characteristic fragmentation reactions.[3]

Primary Fragmentation: α-Cleavage

Alpha-cleavage, the breaking of a C-C bond adjacent to the heteroatom, is a dominant fragmentation pathway for aliphatic amines.[1][6] For this compound, the most favorable α-cleavage involves the loss of a methyl radical (•CH₃) from the tert-butyl group. This is because it leads to the formation of a resonance-stabilized, even-electron iminium ion.

  • Loss of a Methyl Radical (•CH₃): The cleavage of a C-C bond within the tert-butyl group results in the loss of a methyl radical (15 Da). This pathway is highly favored as it generates a stable tertiary carbocation stabilized by the nitrogen atom. The resulting fragment at m/z 142 is often the base peak in the spectrum, analogous to the fragmentation of 1-(tert-butyl)piperidine which shows a base peak at [M-15]⁺.[7][8]

Other Significant EI Fragments
  • Formation of the tert-Butyl Cation: Cleavage of the N-C bond of the tert-butyl group can lead to the formation of the highly stable tert-butyl cation (C₄H₉)⁺ at m/z 57 . This is a common fragment observed for compounds containing a tert-butyl group.[5]

  • Piperidine Ring Fission: The molecular ion can undergo cleavage of the piperidine ring itself. A common pathway involves the cleavage of the C2-C3 and C5-C6 bonds, initiated by the nitrogen radical cation. This can lead to various smaller fragments.

  • Loss of Water (H₂O): While more common in ESI, the elimination of a neutral water molecule (18 Da) from the molecular ion can occur, yielding a radical cation at m/z 139 . This is driven by the presence of the hydroxyl group.[9]

EI_Fragmentation M This compound (M) M_ion [M]•+ m/z 157 M->M_ion - e⁻ (Ionization) frag_142 [M - CH₃]⁺ m/z 142 (Base Peak) M_ion->frag_142 α-Cleavage - •CH₃ frag_57 [C₄H₉]⁺ m/z 57 M_ion->frag_57 N-C Cleavage frag_139 [M - H₂O]•+ m/z 139 M_ion->frag_139 Neutral Loss - H₂O

Caption: Proposed EI fragmentation of this compound.

Electrospray Ionization (ESI) MS/MS Fragmentation

In positive ion ESI mode, this compound readily forms the protonated molecule, [M+H]⁺, at m/z 158 . This stable precursor ion is then selected for collision-induced dissociation (CID) in an MS/MS experiment to elicit structurally informative fragments.

Primary Fragmentation: Neutral Losses

The fragmentation of the [M+H]⁺ ion is dominated by the elimination of small, stable neutral molecules.

  • Loss of Water (H₂O): The most prominent fragmentation pathway for protonated alcohols is the neutral loss of water.[2] The protonated nitrogen likely facilitates this elimination. This results in the loss of 18 Da and the formation of a product ion at m/z 140 .

  • Loss of Isobutylene (C₄H₈): A characteristic fragmentation for N-tert-butyl groups is the elimination of isobutylene (56 Da) via a rearrangement mechanism.[5] This leads to the formation of a protonated 4-hydroxypiperidine ion at m/z 102 .

ESI_Fragmentation M This compound (M) MH_ion [M+H]⁺ m/z 158 M->MH_ion + H⁺ (Ionization) frag_140 [M+H - H₂O]⁺ m/z 140 MH_ion->frag_140 Neutral Loss - H₂O frag_102 [M+H - C₄H₈]⁺ m/z 102 MH_ion->frag_102 Neutral Loss - C₄H₈

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Summary of Key Fragment Ions

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Identity/Origin
EI 157 ([M]•+)142 (Base Peak)[M - CH₃]⁺ via α-cleavage
57[C₄H₉]⁺ (tert-butyl cation)
139[M - H₂O]•+
ESI-MS/MS 158 ([M+H]⁺)140[M+H - H₂O]⁺
102[M+H - C₄H₈]⁺

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general self-validating method for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

7.1 Materials and Reagents

  • This compound standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Methanol for sample dissolution

7.2 Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Perform serial dilutions from the stock solution using 50:50 ACN:Water to create working standards (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL).

  • Prepare a "blank" sample of 50:50 ACN:Water to check for system contamination.

7.3 Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min[1]

  • Column Temperature: 40 °C[5]

  • Injection Volume: 2 µL

7.4 Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]

  • Ionization Mode: Positive Ion Mode

  • Capillary Voltage: 3.5 kV[5]

  • Source Temperature: 150 °C[5]

  • MS Method:

    • Full Scan (MS1): First, perform a full scan from m/z 50-300 on a standard solution to confirm the presence and mass of the precursor ion ([M+H]⁺ at m/z 158).

    • Product Ion Scan (MS/MS): Perform a product ion scan of the precursor ion at m/z 158. Optimize the collision energy (e.g., test 10, 20, 30 eV) to obtain a good distribution of the key fragment ions (m/z 140 and 102).

  • Self-Validation:

    • The retention time of the analyte peak should be consistent across all injections.

    • The blank injection should show no significant peak at the analyte's retention time and m/z.

    • The ratio of the product ions (e.g., 140/102) should be consistent for the analyte across different concentrations.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review Stock 1. Prepare Stock (1 mg/mL) Dilute 2. Create Working Standards Stock->Dilute Inject 4. Inject Sample onto LC System Dilute->Inject Blank 3. Prepare Blank Separate 5. Chromatographic Separation (C18) Inject->Separate Ionize 6. ESI Source (Positive Mode) Separate->Ionize Detect 7. MS Analysis (Full & MS/MS Scan) Ionize->Detect Confirm 8. Confirm [M+H]⁺ (m/z 158) Detect->Confirm Identify 9. Identify Fragments (m/z 140, 102) Confirm->Identify Validate 10. Validate Data (RT, Blank, Ratios) Identify->Validate

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly informative, governed by the interplay between the N-tert-butyl group, the 4-hydroxyl substituent, and the piperidine ring. Under EI, fragmentation is dominated by a characteristic α-cleavage leading to the loss of a methyl radical and the formation of a stable ion at m/z 142. Under the softer conditions of ESI-MS/MS, the protonated molecule fragments primarily through the neutral losses of water and isobutylene, yielding key product ions at m/z 140 and 102, respectively. A thorough understanding of these fragmentation pathways is crucial for researchers in the pharmaceutical sciences, enabling confident structural confirmation and purity assessment of this important synthetic intermediate.

References

  • BenchChem. (2025).
  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Chegg. (2014). Solved Mass spectral analysis of 1-(tert-butyl)piperidine. Chegg.com.
  • Bartleby. (2020). Answered: Mass spectral analysis of 1-(tert-butyl)piperidine. bartleby.com.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines. BenchChem.
  • LibreTexts. (2023).
  • LibreTexts. (2022). 6.
  • LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • William Reusch. (n.d.). Mass Spectrometry.

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An In-depth Technical Guide to the Solubility of tert-butyl 4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of tert-butyl 4-hydroxypiperidine-1-carboxylate, a pivotal intermediate in contemporary pharmaceutical synthesis.[1][2][3][4][5][6] Addressed to researchers, scientists, and drug development professionals, this document delves into the physicochemical properties that govern the solubility of this compound across a spectrum of aqueous and organic solvents. We present a synthesis of qualitative and semi-quantitative solubility data, elucidate the theoretical underpinnings of its solubility profile, and provide detailed, field-proven methodologies for its empirical determination. This guide is structured to provide not only foundational knowledge but also practical, actionable protocols, including the gravimetric method and High-Performance Liquid Chromatography (HPLC), to empower researchers in optimizing their synthetic and formulation strategies.

Introduction: The Strategic Importance of tert-butyl 4-hydroxypiperidine-1-carboxylate in Medicinal Chemistry

Tert-butyl 4-hydroxypiperidine-1-carboxylate, also known as N-Boc-4-hydroxypiperidine, is a heterocyclic building block of significant interest in the pharmaceutical industry.[1][2][3][4][5][6] Its molecular architecture, featuring a piperidine ring functionalized with a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of stability and reactivity.[1][2][3] This bifunctionality makes it an invaluable precursor in the synthesis of a diverse range of neurologically active agents and other complex pharmaceutical compounds.[1][4][5][6]

A thorough understanding of the solubility of tert-butyl 4-hydroxypiperidine-1-carboxylate is paramount for its effective utilization. Solubility dictates critical process parameters, including reaction kinetics, purification efficiency, and the feasibility of formulation strategies. This guide aims to provide a detailed exploration of this crucial physicochemical property.

Physicochemical Properties of tert-butyl 4-hydroxypiperidine-1-carboxylate

A foundational understanding of the key physicochemical properties of tert-butyl 4-hydroxypiperidine-1-carboxylate is essential for interpreting its solubility behavior.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉NO₃[7][8][9]
Molecular Weight 201.26 g/mol [7][8][9]
Appearance White to cream crystalline powder[1][10]
Melting Point 61-65 °C[1][4][10]
pKa (predicted) ~14.80 ± 0.20 (for the hydroxyl group)[4][5]

Solubility Profile: A Comprehensive Overview

The solubility of tert-butyl 4-hydroxypiperidine-1-carboxylate is a direct consequence of its molecular structure. The presence of a polar hydroxyl group facilitates hydrogen bonding with protic solvents, while the nonpolar tert-butyl group and the piperidine ring contribute to its solubility in organic media. This dual character results in a nuanced solubility profile.

Qualitative and Semi-Quantitative Solubility

While extensive quantitative data is not widely available in the public domain, a general understanding of its solubility in common laboratory solvents has been established.

Solvent ClassSolventSolubilityReference(s)
Alcohols MethanolSoluble[1][2]
EthanolSoluble (≥10 mg/mL)[1]
Chlorinated Dichloromethane (DCM)Soluble[1][2]
ChloroformSoluble[1][4][5]
Esters Ethyl AcetateSoluble[1][4][5]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble (≥10 mg/mL)[1]
Aqueous WaterPoorly Soluble[1]
PBS (pH 7.2)Sparingly Soluble (1-10 mg/mL)[1]
Factors Influencing Solubility

The solubility of tert-butyl 4-hydroxypiperidine-1-carboxylate is not a static property but is influenced by several external factors. A conceptual grasp of these factors is critical for experimental design and process optimization.

Caption: Experimental workflow for determining solubility via the gravimetric method.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • To a series of glass vials with screw caps, add a known volume of the desired solvent (e.g., 5 mL).

    • Add an excess amount of tert-butyl 4-hydroxypiperidine-1-carboxylate to each vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau.

  • Sample Separation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to the syringe and dispense a clear filtrate into a clean, pre-weighed collection vial. This step is critical to remove any undissolved microparticulates.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish (W₁).

    • Pipette a precise volume of the clear filtrate (e.g., 2 mL) into the evaporating dish.

    • Weigh the evaporating dish containing the filtrate (W₂).

    • Carefully evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

    • Allow the evaporating dish to cool to room temperature in a desiccator and weigh it again (W₃).

  • Calculation:

    • Mass of the dissolved solute = W₃ - W₁

    • Mass of the solvent in the aliquot = W₂ - W₃

    • Solubility can be expressed in various units. For example, to express solubility in g/100 mL:

      • Solubility = (Mass of dissolved solute / Volume of filtrate aliquot) x 100

High-Performance Liquid Chromatography (HPLC) Method

For a more sensitive and higher-throughput analysis, particularly for compounds with low solubility or when analyzing multiple samples, an HPLC-based method is preferred. [11][12][13][14]This method involves preparing a saturated solution as described in the shake-flask method, followed by quantification of the dissolved solute using a validated HPLC-UV method.

4.2.1. HPLC Method Development and Validation

A robust HPLC method is crucial for accurate solubility determination.

Caption: Workflow for solubility determination using HPLC.

Recommended HPLC Parameters (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

4.2.2. Detailed Protocol:

  • Preparation of Saturated Solution and Sample: Follow steps 1-3 of the gravimetric method to obtain a clear, saturated filtrate.

  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of tert-butyl 4-hydroxypiperidine-1-carboxylate in a suitable solvent (e.g., acetonitrile/water mixture) at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve Generation: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration and determine the linearity (R² value should be > 0.999).

  • Sample Analysis:

    • Dilute the saturated filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated filtrate by multiplying the determined concentration by the dilution factor.

Safety and Handling

Tert-butyl 4-hydroxypiperidine-1-carboxylate is classified as an irritant. [7][9]It is irritating to the eyes, respiratory system, and skin. [15]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. [15]All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the solubility of tert-butyl 4-hydroxypiperidine-1-carboxylate, a compound of significant importance in pharmaceutical research and development. By understanding its physicochemical properties and the factors that influence its solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The detailed experimental protocols for the gravimetric and HPLC-based methods offer robust and reliable approaches for the quantitative determination of its solubility, ensuring data integrity and facilitating the advancement of drug discovery programs.

References

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Validation Of Dissolution Method By HPLC. Pharmaceutical Updates. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

  • Development and validation of a RP-HPLC method for determination of solubility of furosemide. ResearchGate. [Link]

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502. PubChem. [Link]

  • Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. SciELO. [Link]

  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Impactfactor. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. [Link]

  • 109384-19-2[tert-Butyl 4-hydroxypiperidine-1-carboxylate]. Acmec Biochemical. [Link]

  • Chemical Pharmaceutical Intermediate N-Boc-4-Hydroxypiperidine CAS 109384-19-2. [Link]

  • HPLC-UV Method Development. NorthEast BioLab. [Link]

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502. PubChem. [Link]

  • N-BOC-4-Hydroxypiperidine | CAS#:109384-19-2. Chemsrc. [Link]

  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypi- peridine (CPHP), a toxic metabolite of halope. KoreaMed Synapse. [Link]

  • tert-butyl 4-hydroxypiperidine-1-carboxylate. ChemBK. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • N-BOC-4-Hydroxypiperidine, 97%, Thermo Scientific. Fisher Scientific. [Link]

  • CAS No : 109384-19-2 | Product Name : N-Boc-4-Hydroxypiperidine. Pharmaffiliates. [Link]

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An In-Depth Technical Guide to 1-tert-Butyl-piperidin-4-ol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of 1-tert-butyl-piperidin-4-ol (CAS No. 5382-30-9), a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, safety considerations, and its strategic application in the synthesis of pharmacologically active agents, supported by established protocols and scientific literature.

Core Molecular Characteristics

This compound is a piperidine derivative characterized by a sterically hindering tert-butyl group attached to the nitrogen atom and a hydroxyl group at the 4-position of the saturated heterocyclic ring. This unique substitution pattern imparts specific physicochemical properties that are highly valuable in the design of novel therapeutics. The tert-butyl group can enhance metabolic stability and modulate the basicity of the piperidine nitrogen, while the hydroxyl group provides a versatile handle for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5382-30-9[1][2]
Molecular Formula C₉H₁₉NO[1][2]
Molecular Weight 157.25 g/mol [2]
Appearance Powder or liquid[3]
Solubility Soluble in water and organic solvents.[4]

Critical Safety & Handling Protocols (Material Safety Data Sheet Synopsis)

Hazard Identification & Precautionary Measures

The primary hazards associated with piperidine derivatives include:

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

GHS Hazard Pictograms (Anticipated for this compound based on related compounds):

Caption: Anticipated GHS Pictogram.

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • Response:

    • If on skin: Wash with plenty of soap and water.[5]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • If swallowed: Rinse mouth. Do NOT induce vomiting.[1]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[6]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Handling and Storage
  • Handling: Avoid inhalation, contact with eyes and skin.[8] Avoid dust and aerosol formation.[8] Use only in areas with appropriate exhaust ventilation.[8]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

Synthesis and Manufacturing

The synthesis of this compound is not as widely documented as its N-Boc counterpart. However, a common synthetic route involves the reductive amination of 4-piperidone with tert-butylamine, followed by reduction of the resulting enamine or imine.

An alternative approach is the direct N-alkylation of 4-hydroxypiperidine with a tert-butylating agent.

Experimental Protocol: Synthesis of this compound via Reductive Amination (Illustrative)

This protocol is a generalized procedure based on standard organic chemistry principles.

Synthesis 4-Piperidone 4-Piperidone Intermediate Imine/Enamine Intermediate 4-Piperidone->Intermediate Reaction tert-Butylamine tert-Butylamine tert-Butylamine->Intermediate Reaction Product This compound Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄, H₂/Pd-C) Reducing_Agent->Intermediate

Caption: Illustrative synthesis workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add tert-butylamine (1.1 equivalents) to the solution.

  • Intermediate Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block for the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. The bulky tert-butyl group can influence receptor binding and improve pharmacokinetic properties.

While specific drug examples prominently featuring the this compound moiety are less common in publicly available literature compared to its N-Boc analog, its utility lies in the exploration of novel chemical space for neuroactive compounds.[4] The structural motif is of interest in the design of ligands for various receptors and ion channels.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of medicinal chemistry. Its unique structural features offer advantages in the design of novel drug candidates. Adherence to strict safety protocols is paramount when handling this compound, given the general hazards associated with piperidine derivatives. This guide provides a foundational understanding to support its safe and effective use in advanced research and development settings.

References

A comprehensive list of references will be compiled based on the final information gathered.

Sources

Safe handling and storage of N-Boc-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Storage of N-Boc-4-piperidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-hydroxypiperidine, a pivotal heterocyclic building block in medicinal chemistry, is instrumental in the synthesis of a wide array of biologically active molecules.[1] Its bifunctional nature, with a hydroxyl group for synthetic elaboration and a tert-butoxycarbonyl (Boc) protecting group for controlled reactivity, makes it a valuable intermediate.[1][2] This guide provides a comprehensive overview of the safe handling, storage, and disposal of N-Boc-4-piperidinol, ensuring the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of N-Boc-4-piperidinol is fundamental to its safe handling.

PropertyValue
Molecular Formula C₁₀H₁₉NO₃[1][3][4][5]
Molecular Weight 201.26 g/mol [1][3][4]
Appearance White to cream crystalline powder[1][4]
Melting Point 61-65 °C[1][4]
Boiling Point 292.3±33.0 °C (Predicted)[4][6]
Solubility Soluble in Chloroform, Ethyl Acetate[4]
CAS Number 109384-19-2[1][3][4][5][6][7]

Hazard Identification and Risk Assessment

N-Boc-4-piperidinol is classified as an irritant.[4] The primary hazards are associated with skin, eye, and respiratory tract irritation.[5][7][8]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE) and Exposure Control

To mitigate the risks associated with handling N-Boc-4-piperidinol, a stringent PPE protocol is mandatory.

Engineering Controls
  • Ventilation: All handling of N-Boc-4-piperidinol powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.[6][9]

Personal Protective Equipment
  • Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards are required to protect against dust particles and splashes.[10]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn.[11] Gloves must be inspected before use and replaced if any signs of degradation are observed.[11]

    • Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact.[10]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved particulate respirator should be used.[10]

PPE_Workflow cluster_Pre_Handling Pre-Handling Protocol cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Determines Don_PPE Don PPE Select_PPE->Don_PPE Leads to Perform_Experiment Perform Experiment in Fume Hood Don_PPE->Perform_Experiment Doff_PPE Doff PPE Perform_Experiment->Doff_PPE Inspect_Dispose_PPE Inspect and Dispose of Contaminated PPE Doff_PPE->Inspect_Dispose_PPE Wash_Hands Wash Hands Thoroughly Inspect_Dispose_PPE->Wash_Hands Spill_Response_Flowchart Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large Evacuate_Small Evacuate Immediate Area SmallSpill->Evacuate_Small Evacuate_Large Evacuate Laboratory LargeSpill->Evacuate_Large DonPPE Don Appropriate PPE Evacuate_Small->DonPPE Contain Contain Spill with Inert Material DonPPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Alert Alert Others & EHS Evacuate_Large->Alert Secure Secure the Area Alert->Secure

Caption: Spill Response Flowchart for N-Boc-4-piperidinol.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [6][10]* Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation persists. [6][8][10]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. [6][8][10]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. [6][10]

Disposal Considerations

All waste containing N-Boc-4-piperidinol must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container. [10][12]* Empty Containers: Completely emptied containers can be recycled if local regulations permit. Otherwise, they should be treated as hazardous waste. [12]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [6][10]* Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [6][9][13]* Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [9]

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Boc-4-Piperidone. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). 1-Boc-piperidin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). N-BOC-4-Hydroxypiperidine. Retrieved from [Link]

  • Chemsrc. (2025, August 27). N-BOC-4-Hydroxypiperidine. Retrieved from [Link]

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The Piperidine Scaffold: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design.[2][3] This technical guide provides a comprehensive exploration of piperidine derivatives, delving into their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications.

The Physicochemical and Pharmacokinetic Advantage of the Piperidine Moiety

The enduring success of the piperidine scaffold in drug discovery can be attributed to its unique physicochemical properties that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles.[4]

  • Basicity and Target Interaction: The nitrogen atom within the piperidine ring is basic, and at physiological pH, it is predominantly protonated. This allows for the formation of strong ionic interactions with acidic residues in biological targets, a key factor in the binding affinity of many piperidine-containing drugs.[4]

  • Conformational Flexibility: The sp³-hybridized carbon atoms grant the piperidine ring significant conformational flexibility, with the chair conformation being the most stable. This adaptability enables the molecule to orient its substituents optimally for binding to a wide range of biological targets.[4]

  • Modulation of Physicochemical Properties: The piperidine motif offers a versatile handle to modulate a drug candidate's lipophilicity and water solubility.[2] This balance is critical for achieving desirable absorption, distribution, metabolism, and excretion (ADME) properties, including the ability to cross the blood-brain barrier for CNS-targeted drugs.[2][5]

  • Metabolic Stability: The piperidine ring is generally metabolically stable, contributing to improved pharmacokinetic profiles and reduced toxicity.[2]

Synthetic Strategies for Accessing Piperidine Derivatives

The synthesis of piperidine derivatives is a well-established field in organic chemistry, with numerous methods available to construct and functionalize this important scaffold.[6]

Hydrogenation of Pyridine Precursors

One of the most common and direct routes to piperidine synthesis is the hydrogenation of pyridine derivatives.[6][7] This method is often employed for its efficiency and scalability.

  • Catalytic Hydrogenation: Various catalysts, including platinum, palladium, rhodium, and nickel, are effective for the reduction of the pyridine ring.[6] For instance, the synthesis of all-cis-(multi)fluorinated piperidines has been achieved through a rhodium(I)-catalyzed dearomatization/hydrogenation process.[6]

Intramolecular and Intermolecular Cyclization Reactions

Cyclization reactions provide a powerful means to construct the piperidine ring from acyclic precursors. These can be broadly categorized as intramolecular or intermolecular.

  • Intramolecular Cyclization: A variety of methods, such as metal-catalyzed cyclization, electrophilic cyclization, and aza-Michael reactions, are utilized to form the piperidine ring from a single molecule containing the necessary functional groups.[6]

  • Intermolecular Reactions: These strategies involve the reaction of two or more components to assemble the piperidine ring. Reductive amination, where an amine is condensed with a dicarbonyl compound or its equivalent, is a classic example.[6]

Multi-component Reactions

Multi-component reactions (MCRs) offer a highly efficient approach to synthesize complex piperidine derivatives in a single step from three or more starting materials. This strategy is particularly valuable in generating libraries of compounds for high-throughput screening.[8]

Experimental Protocol: A Representative Synthesis of a Substituted Piperidine via Reductive Amination

This protocol outlines a general procedure for the synthesis of a 4-substituted piperidine derivative, a common structural motif in many pharmaceuticals.

Step 1: Formation of the Enamine Intermediate

  • To a solution of a suitable 1,5-dicarbonyl compound in an appropriate solvent (e.g., toluene), add one equivalent of a primary amine.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Reduction of the Enamine

  • To the cooled reaction mixture containing the crude enamine, add a suitable reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired substituted piperidine.

Pharmacological Applications of Piperidine Derivatives

The versatility of the piperidine scaffold has led to its incorporation into a wide range of therapeutic agents targeting various diseases.[9][10]

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms.[11][12] They have been shown to inhibit crucial enzymes, modulate key signaling pathways, and induce apoptosis in cancer cells.[11][13] For example, some piperidine derivatives act as tubulin polymerization inhibitors, arresting the cell cycle and leading to apoptosis.[14] Others have been found to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[13]

Table 1: Examples of Piperidine Derivatives with Anticancer Activity

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/EC₅₀ (µM)
Furan-pyrazole piperidine derivativesAkt1, OVCAR-8 (Ovarian), HCT116 (Colon)Furan-pyrazole moiety0.02 - 21.4[1]
Piperidine-based thiosemicarbazonesDihydrofolate reductase (DHFR)Thiosemicarbazone at C413.70 - 47.30[1]
RAJI (a piperidine derivative)MDA-MB-231 (TNBC), MDA-MB-468 (TNBC)Not specified20 - 25 µg/mL[13]
Central Nervous System (CNS) Disorders

The piperidine scaffold is a cornerstone in the design of centrally acting therapeutics due to its ability to produce compounds that can cross the blood-brain barrier.[5][15]

  • Alzheimer's Disease: Donepezil, a piperidine derivative, is a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[16][17]

  • Psychosis: Many antipsychotic drugs, such as risperidone and haloperidol, feature a piperidine moiety.[18][19] These drugs often act as antagonists at dopamine and serotonin receptors.

  • Pain Management: The piperidine ring is a key structural component of many opioid analgesics, including fentanyl and its derivatives.[7][20] These compounds exert their effects by acting as agonists at μ-opioid receptors.

Other Therapeutic Areas

The pharmacological reach of piperidine derivatives extends to numerous other therapeutic areas, including:

  • Antiviral agents [10]

  • Antihypertensive drugs [16]

  • Antimalarial compounds [16]

  • Anti-inflammatory agents [16]

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring.[1] Understanding these SARs is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

For instance, in the development of dual histamine H3 and sigma-1 receptor antagonists, the piperidine ring was identified as a critical structural element for high affinity at the sigma-1 receptor.[21] Replacing the piperidine with a piperazine ring significantly reduced the affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor.[21]

Characterization and Biological Evaluation

Thorough characterization and biological evaluation are essential to confirm the structure, purity, and pharmacological activity of newly synthesized piperidine derivatives.

Structural Characterization

A combination of spectroscopic and analytical techniques is employed for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) are used to determine the molecular weight of the compound.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds.

Biological Evaluation

A variety of in vitro and in vivo assays are used to assess the pharmacological activity of piperidine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the anticancer activity of piperidine derivatives by measuring their effect on cell viability.[22]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[22]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualization of Key Concepts

Visual representations are invaluable for understanding complex chemical and biological concepts.

Diagram 1: General Synthetic Scheme for Piperidine Derivatives

G Pyridine Pyridine Precursor Piperidine Piperidine Derivative Pyridine->Piperidine Hydrogenation Acyclic Acyclic Precursor Acyclic->Piperidine Cyclization Components Multiple Components Components->Piperidine MCR

Caption: Key synthetic routes to piperidine derivatives.

Diagram 2: Simplified Signaling Pathway Inhibition by a Piperidine Derivative

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Piperidine Piperidine Derivative Piperidine->Akt Inhibition

Caption: Inhibition of the PI3K/Akt pathway by a piperidine derivative.

Conclusion

The piperidine scaffold continues to be a highly privileged and versatile platform in medicinal chemistry.[2] Its favorable physicochemical properties, coupled with a wide range of synthetic accessibility, have cemented its importance in the development of drugs for a multitude of diseases.[6][9] As our understanding of disease biology deepens, the rational design of novel piperidine derivatives will undoubtedly lead to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). National Center for Biotechnology Information.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information.
  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD.
  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate.
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  • Piperidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis.
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  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate.
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  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020, October 15). PubMed.
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  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central.
  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024, November 5). ResearchGate.
  • Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate.
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  • Analogues of Piperidine for Drug Design. (n.d.). Pharmaceutical Technology.
  • Classes of Piperidine-Based Drugs. (n.d.). ResearchGate.
  • Piperidine-based drug discovery. (2017, June 14). University of Arizona.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI.
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The Cornerstone of Modern Drug Discovery: An In-depth Technical Guide to 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of a pivotal scaffold in medicinal chemistry.

Introduction: The Unassuming Architect of Complex Pharmaceuticals

In the landscape of modern medicinal chemistry, certain molecular scaffolds have proven to be indispensable tools in the design and synthesis of novel therapeutics. Among these, 1-tert-Butyl-piperidin-4-ol, more commonly known in the scientific literature as N-Boc-4-hydroxypiperidine, stands out as a versatile and foundational building block. Its deceptively simple structure, featuring a piperidine ring, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group, belies its profound impact on the development of a wide array of pharmaceuticals. This guide provides a comprehensive technical overview of this crucial intermediate, from its historical origins to its contemporary applications in the synthesis of life-saving drugs.

The strategic importance of this compound lies in its bifunctional nature. The hydroxyl group provides a reactive handle for a variety of chemical transformations, while the Boc-protected nitrogen allows for controlled and selective reactions, preventing unwanted side products. This dual functionality has made it a favored starting material for the synthesis of complex molecules targeting a range of diseases, from cancer to neurological disorders. This guide will delve into the nuanced chemistry of this compound, offering insights into the rationale behind its synthesis and its pivotal role in the drug discovery workflow.

The Genesis of a Scaffold: A History Rooted in Protective Chemistry

The story of this compound is intrinsically linked to the development of protecting group chemistry, a cornerstone of modern organic synthesis. The advent of the tert-butoxycarbonyl (Boc) group in 1957 by Frederick C. McKay and N. F. Albertson revolutionized the field, particularly in peptide synthesis. The Boc group's stability under a wide range of conditions and its facile removal under mild acidic conditions provided chemists with an unprecedented level of control over the reactivity of amine functionalities.

While the precise first synthesis of this compound is not prominently documented in a singular, landmark publication, its emergence can be traced to the period following the introduction of the Boc protecting group. As chemists began to explore the utility of this new tool beyond peptide chemistry, its application to heterocyclic systems like piperidine was a natural progression. The piperidine moiety itself is a ubiquitous structural motif in a vast number of biologically active natural products and synthetic drugs. The ability to selectively protect the piperidine nitrogen with a Boc group, while leaving other functional groups available for reaction, opened up new avenues for the synthesis of novel piperidine-based compounds with therapeutic potential.

The initial applications of Boc-protected piperidines, including this compound, were likely in the context of academic research exploring the synthesis of complex alkaloids and other natural products. However, its true value became increasingly apparent as the pharmaceutical industry began to recognize the importance of the piperidine scaffold in drug design. The widespread availability of di-tert-butyl dicarbonate (Boc anhydride) as a reagent for Boc protection further solidified the role of compounds like this compound as essential intermediates in medicinal chemistry.

Chemical and Physical Properties: A Foundation for Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. It is a white to off-white crystalline solid with good solubility in a range of common organic solvents, including methanol, ethanol, and dichloromethane.[1]

PropertyValue
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Melting Point 61-65 °C
Appearance White to off-white solid
CAS Number 109384-19-2

Spectroscopic Data:

The structural identity of this compound is routinely confirmed by a suite of spectroscopic techniques.

TechniqueKey Signals
¹H NMR (CDCl₃) δ 3.85 (m, 1H), 3.04 (m, 2H), 1.87 (m, 2H), 1.47 (s, 9H), 1.47 (m, 2H)
¹³C NMR (CDCl₃) δ 154.9, 79.7, 67.5, 42.8, 32.5, 28.5
IR (KBr, cm⁻¹) 3400-3300 (O-H stretch), 2970-2850 (C-H stretch), 1680-1660 (C=O stretch)
Mass Spec (ESI-MS) m/z 202.1 [M+H]⁺

The Synthesis of a Workhorse: Methodologies and Mechanistic Insights

The preparation of this compound is a well-established process in organic synthesis, with two primary routes being the most prevalent. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.

Method 1: N-Boc Protection of 4-Hydroxypiperidine

This is the most direct and widely employed method for the synthesis of this compound.[1] The reaction involves the protection of the nitrogen atom of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

  • Dissolution: Dissolve 4-hydroxypiperidine in a suitable solvent such as methanol or dichloromethane.

  • Basification: Add a base, typically potassium carbonate or triethylamine, to the solution. The base serves to deprotonate the piperidine nitrogen, rendering it nucleophilic.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. After filtration, the solvent is evaporated to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Causality in Experimental Choices:

  • Choice of Base: The use of a non-nucleophilic base like triethylamine or an inorganic base like potassium carbonate is crucial to prevent competition with the piperidine nitrogen for the Boc anhydride.

  • Slow Addition at Low Temperature: This minimizes the formation of byproducts and ensures a controlled reaction.

  • Aqueous Work-up: This step is essential to remove the base and any water-soluble impurities.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction Mixture (Solvent) Reaction Mixture (Solvent) 4-Hydroxypiperidine->Reaction Mixture (Solvent) Boc Anhydride Boc Anhydride Boc Anhydride->Reaction Mixture (Solvent) Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Reaction Mixture (Solvent) Solvent Removal Solvent Removal Reaction Mixture (Solvent)->Solvent Removal Stirring, 0°C to RT Aqueous Extraction Aqueous Extraction Solvent Removal->Aqueous Extraction Drying & Concentration Drying & Concentration Aqueous Extraction->Drying & Concentration Recrystallization Recrystallization Drying & Concentration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound via N-Boc protection.

Method 2: Reduction of N-Boc-4-piperidone

An alternative and also widely used method involves the reduction of the ketone functionality of N-Boc-4-piperidone. This approach is particularly useful when N-Boc-4-piperidone is a more readily available or cost-effective starting material.

Experimental Protocol:

  • Dissolution: Dissolve N-Boc-4-piperidone in a suitable solvent, typically methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add a reducing agent, most commonly sodium borohydride (NaBH₄), portion-wise to the cooled solution. The portion-wise addition helps to control the evolution of hydrogen gas.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a few hours. The reaction progress is monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy any excess sodium borohydride.

  • Work-up: Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Causality in Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces ketones to alcohols without affecting the Boc protecting group.

  • Protic Solvent: The use of a protic solvent like methanol or ethanol facilitates the reduction by protonating the intermediate alkoxide.

  • Quenching Step: This is a critical safety step to neutralize the reactive reducing agent before work-up.

Diagram of Synthesis Pathway:

G N-Boc-4-piperidone N-Boc-4-piperidone This compound This compound N-Boc-4-piperidone->this compound Reduction NaBH4, MeOH NaBH4, MeOH NaBH4, MeOH->this compound

Caption: Reduction of N-Boc-4-piperidone to this compound.

A Gateway to Complexity: Applications in Drug Discovery

The true significance of this compound is realized in its extensive application as a key intermediate in the synthesis of a multitude of pharmaceutical agents. Its bifunctional nature allows for its incorporation into complex molecular architectures, often imparting favorable pharmacokinetic properties to the final drug molecule.

Case Study 1: Crizotinib - A Targeted Cancer Therapy

Crizotinib is a potent anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used for the treatment of non-small cell lung cancer.[1] The synthesis of Crizotinib relies on a derivative of this compound. The piperidine ring serves as a crucial scaffold to correctly orient the pharmacophoric groups for optimal binding to the kinase domain of the target proteins.

Case Study 2: Ibrutinib - A Breakthrough in B-cell Malignancies

Ibrutinib is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell cancers, such as mantle cell lymphoma and chronic lymphocytic leukemia. The synthesis of Ibrutinib also utilizes a chiral derivative of this compound, highlighting the importance of this scaffold in accessing enantiomerically pure drug substances.

Other Notable Applications

Beyond these examples, this compound and its derivatives are key intermediates in the synthesis of a wide range of other therapeutic agents, including:

  • Neurologically active agents: The piperidine scaffold is a common feature in many central nervous system (CNS) drugs.

  • Antiviral compounds: The versatility of the this compound core allows for its use in the development of novel antiviral drugs.

  • Glucocorticoid receptor antagonists: Derivatives have been explored for the treatment of various inflammatory and metabolic diseases.

Diagram of Application Pathways:

G This compound This compound Crizotinib (Anti-cancer) Crizotinib (Anti-cancer) This compound->Crizotinib (Anti-cancer) Derivative Synthesis Ibrutinib (Anti-cancer) Ibrutinib (Anti-cancer) This compound->Ibrutinib (Anti-cancer) Chiral Derivative Synthesis Neurological Agents Neurological Agents This compound->Neurological Agents Scaffold for CNS drugs Antiviral Drugs Antiviral Drugs This compound->Antiviral Drugs Core for antiviral synthesis GR Antagonists GR Antagonists This compound->GR Antagonists Building block for antagonists

Caption: Key therapeutic areas where this compound is a crucial intermediate.

Conclusion: An Enduring Legacy in Pharmaceutical Synthesis

This compound has firmly established itself as a cornerstone of modern medicinal chemistry. Its journey from a conceptual tool in the early days of protecting group chemistry to a commercially available and widely used building block is a testament to its utility and versatility. For researchers and drug development professionals, a deep understanding of the history, properties, synthesis, and applications of this unassuming molecule is not merely academic; it is a gateway to the creation of the next generation of innovative medicines. The continued exploration of new synthetic routes and novel applications of this compound ensures that its legacy as a pivotal scaffold in pharmaceutical synthesis will endure for years to come.

References

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Navigating the Supply Chain of a Key Pharmaceutical Building Block: A Technical Guide to 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the timely and reliable acquisition of high-quality chemical intermediates is a cornerstone of success. 1-tert-Butyl-piperidin-4-ol (CAS No. 5382-30-9), a versatile heterocyclic building block, plays a significant role in the synthesis of a variety of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its commercial availability, key suppliers, and the critical quality considerations for its application in medicinal chemistry and drug discovery.

Physicochemical Properties and Structure

This compound is a piperidine derivative characterized by a tert-butyl group attached to the nitrogen atom and a hydroxyl group at the 4-position of the piperidine ring. This substitution pattern imparts specific steric and electronic properties that make it a valuable synthon.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5382-30-9
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol [1]
Appearance White to off-white solid or powder
Solubility Soluble in various organic solvents

Commercial Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The purity and specifications can vary between suppliers, making careful selection crucial for ensuring the quality and reproducibility of downstream applications.

Table 2: Comparison of Leading Suppliers for this compound

SupplierCAS NumberPurity/SpecificationAvailable Quantities
Amadis Chemical 5382-30-9≥97%Grams to Kilograms
Apollo Scientific 5382-30-998%1g, 5g
BLDpharm 5382-30-9≥95%Grams to Kilograms[2]
CymitQuimica 5382-30-996%100mg, 250mg, 1g[3]
CookeChem 5382-30-996%Inquire for details
Alfa Chemistry 5382-30-9Inquire for detailsInquire for details[4]
J&W Pharmlab 5382-30-9Inquire for detailsInquire for details[5]
abcr Gute Chemie 5382-30-998%Inquire for details[6]
EON Biotech 5382-30-9Inquire for detailsInquire for details[1]

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier to confirm the purity and identity of the compound.

Quality Assessment and Analytical Methods

Ensuring the quality of this compound is paramount for its successful application. The CoA should provide details on the analytical methods used for quality control. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.[7]

  • Gas Chromatography (GC): An alternative method for purity assessment, particularly for volatile impurities.

BLDpharm, for instance, indicates the availability of NMR, HPLC, and LC-MS data for their product.[2]

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[8] The tert-butyl group on the nitrogen of this compound provides steric bulk, which can influence the compound's pharmacokinetic properties and its interaction with biological targets. The hydroxyl group at the 4-position serves as a versatile handle for further chemical modifications.

While specific examples detailing the use of this compound are often proprietary, its structural motif is analogous to other N-substituted 4-hydroxypiperidines that are extensively used in the synthesis of various therapeutic agents. For instance, the related compound, N-Boc-4-hydroxypiperidine, is a key intermediate in the synthesis of kinase inhibitors for oncology and compounds targeting central nervous system (CNS) disorders.[9]

The tert-butyl group can be advantageous over the more commonly used Boc-protecting group in certain synthetic routes where acidic deprotection of the Boc group is not desired. The robust nature of the N-tert-butyl group allows for a wider range of chemical transformations to be performed on other parts of the molecule without affecting the piperidine nitrogen.

Representative Synthetic Application:

The hydroxyl group of this compound can be readily converted into other functional groups, such as amines, ethers, and esters, to generate a library of compounds for screening in drug discovery programs. For example, it can be used as a precursor in the synthesis of more complex piperidine derivatives.

G A This compound B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B Reagents: MsCl or TsCl, Base C Nucleophilic Substitution (e.g., with an amine, R-NH2) B->C Intermediate: Mesylate or Tosylate D N-tert-Butyl-4-amino-piperidine Derivative C->D Product

Figure 2: A generalized synthetic workflow illustrating the derivatization of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the N-alkylation of 4-hydroxypiperidine with a tert-butylating agent or the reduction of 1-tert-butyl-4-piperidone. The latter is a common and efficient method.

Experimental Protocol: Synthesis via Reduction of 1-tert-Butyl-4-piperidone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tert-butyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while monitoring the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Conclusion

This compound is a commercially accessible and valuable building block for drug discovery and development. Its unique structural features offer synthetic advantages for the creation of diverse and complex molecules. Researchers and drug development professionals should prioritize sourcing this intermediate from reputable suppliers who can provide comprehensive analytical data to ensure the quality and integrity of their research. A thorough understanding of its chemical properties, availability, and synthetic applications is crucial for leveraging its full potential in the quest for novel therapeutics.

References

  • abcr Gute Chemie. This compound, 98%. [Link]

  • EON Biotech. This compound – (5382-30-9). [Link]

  • Amadis Chemical Co., Ltd. This compound. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubChem. Piperidin-4-ol. [Link]

  • ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • HRB National Drugs Library. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. [Link]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • PubChem. Tert-butyl 4-iodopiperidine-1-carboxylate. [Link]

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Key characteristics of N-Boc protected piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Characteristics of N-Boc Protected Piperidines

Abstract

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a vast number of pharmaceuticals and bioactive natural products.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, including improved solubility and metabolic stability.[2] The strategic manipulation of the piperidine core, however, necessitates precise control over the reactivity of its secondary amine. This guide provides a senior-level technical overview of the tert-butoxycarbonyl (Boc) protecting group in the context of piperidine chemistry. We will explore the synthesis, conformational dynamics, reactivity, and deprotection of N-Boc piperidines, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Imperative for N-Boc Protection

The nitrogen atom in the piperidine ring is both a nucleophile and a base, properties that are often undesirable during multi-step synthetic sequences aimed at modifying other positions of the ring. A protecting group is therefore essential to "mask" the nitrogen's reactivity. The N-Boc group is one of the most widely used protecting groups for amines for several key reasons:

  • Stability: It is robust and stable under a wide range of reaction conditions, including those involving organometallics, reductions, and many oxidations.[3]

  • Facile Removal: The Boc group is readily cleaved under acidic conditions, which are orthogonal to the conditions used to remove many other common protecting groups (e.g., Fmoc, Cbz).[3][4] This orthogonality is critical in complex total synthesis.

  • Influence on Reactivity: The Boc group electronically deactivates the nitrogen and, through steric and electronic effects, can direct the regioselectivity of reactions on the piperidine ring, most notably facilitating deprotonation at the α-carbon (C2/C6).[5]

Synthesis of N-Boc Piperidines

The most common and straightforward method for the N-Boc protection of piperidines involves the reaction of the parent piperidine with di-tert-butyl dicarbonate (Boc₂O).

General Reaction Scheme

N-Boc Protection cluster_reactants Reactants cluster_products Products Piperidine Piperidine Reaction + Piperidine->Reaction Boc2O Boc Anhydride (Boc₂O) Boc2O->Reaction N-Boc-Piperidine N-Boc-Piperidine tBuOH t-Butanol CO2 CO₂ Base Base (e.g., TEA, NaHCO₃) Base->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Reaction->N-Boc-Piperidine Reaction->tBuOH Reaction->CO2

Caption: General workflow for the N-Boc protection of piperidine.

Experimental Protocol: N-Boc Protection
  • Preparation: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.[6]

  • Base Addition: Add a suitable base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), to the solution.[6] The base is required to neutralize the acidic byproduct generated during the reaction.[6]

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 equivalents) either as a solid or dissolved in a small amount of the reaction solvent.[6] A slight excess ensures the reaction proceeds to completion.[6]

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[6] Reactions are typically complete within a few hours.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.[6] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine, which can be further purified by column chromatography if necessary.

Troubleshooting & Optimization
IssuePotential CauseRecommended Solution
Incomplete Reaction Sterically hindered or electronically deactivated piperidine.[6]Extend the reaction time and continue monitoring.[6] Increase the equivalents of Boc₂O to 1.2-1.5.[6]
Di-Boc Formation Use of a large excess of Boc₂O or highly nucleophilic amines.Use a controlled amount of Boc₂O (1.0-1.1 equivalents).[6] Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[6]
Side Reactions Presence of other nucleophilic groups (e.g., hydroxyl groups can form O-Boc).[6]Protect other nucleophilic groups beforehand if they are more reactive or if selectivity is poor.
Low Yield Hydrolysis of Boc anhydride due to moisture.[6]Use fresh Boc anhydride and ensure solvents are anhydrous.[6]

Physicochemical and Conformational Characteristics

The introduction of the N-Boc group significantly alters the steric and electronic properties of the piperidine ring, which is reflected in its conformational behavior and spectroscopic signatures.

  • Conformational Analysis: The piperidine ring typically adopts a chair conformation to minimize strain.[7] The bulky tert-butyl group of the N-Boc substituent introduces considerable steric hindrance. Furthermore, the partial double bond character of the carbamate C-N bond restricts free rotation, leading to distinct syn and anti conformers that can often be observed by NMR spectroscopy at low temperatures.[8] This conformational locking can be exploited to influence the stereochemical outcome of subsequent reactions.

  • Spectroscopic Signatures:

    • ¹H NMR: A highly characteristic signal appears as a sharp singlet at approximately 1.4 ppm, integrating to 9 protons, which corresponds to the three methyl groups of the tert-butyl moiety.[9] The protons on the piperidine ring carbons adjacent to the nitrogen (α-protons) are typically shifted downfield.

    • ¹³C NMR: The quaternary carbon of the Boc group appears around 80 ppm, while the carbamate carbonyl carbon is observed near 155 ppm.

    • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbamate functional group is typically observed in the range of 1680-1700 cm⁻¹.

Reactivity and Synthetic Transformations

The N-Boc group serves as an excellent activating and directing group for the functionalization of the piperidine ring, particularly at the C2 position.

α-Lithiation and Electrophilic Trapping

By deactivating the nitrogen, the Boc group increases the acidity of the adjacent C-H bonds. This allows for regioselective deprotonation at the C2 position using a strong, non-nucleophilic base like sec-butyllithium (s-BuLi), typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[10] This generates a configurationally stable organolithium intermediate at low temperatures.[5] This powerful intermediate can then be trapped with a wide variety of electrophiles to install new substituents.

Asymmetric deprotonation can be achieved by using a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in place of TMEDA, leading to the synthesis of highly enantioenriched 2-substituted piperidines.[5][10][11]

Alpha-Lithiation Workflow start N-Boc-Piperidine step1 s-BuLi / TMEDA or (-)-sparteine -78 °C start->step1 Deprotonation intermediate α-Lithiated Intermediate step1->intermediate step2 Electrophile (E+) (e.g., R-X, Aldehyde) intermediate->step2 Trapping product 2-Substituted N-Boc-Piperidine step2->product

Caption: Workflow for α-lithiation and electrophilic trapping.

This methodology has been successfully applied to the synthesis of 2-aryl and 2-vinyl piperidines through subsequent palladium-mediated Negishi coupling reactions.[10]

Palladium-Catalyzed β-Arylation

While α-functionalization is more common, recent advances have enabled the selective functionalization at the β-position (C3). Ligand-controlled palladium-catalyzed β-arylation of N-Boc-piperidines has been reported, where the choice of a flexible biarylphosphine ligand can override the inherent preference for α-arylation, providing a direct route to valuable 3-arylpiperidines.[12]

Deprotection of the N-Boc Group

The removal of the Boc group is a critical final step in many synthetic sequences. This is most commonly achieved under acidic conditions, which proceed via a stable tert-butyl carbocation.

Boc Deprotection Mechanism N-Boc-Piperidine N-Boc-Piperidine Protonated_Carbamate Protonated Carbamate N-Boc-Piperidine->Protonated_Carbamate Protonation of Carbonyl Protonation H+ Carbamic_Acid Unstable Carbamic Acid Protonated_Carbamate->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Carbamate->tBu_Cation Cleavage Elimination Elimination Piperidinium_Salt Piperidinium Salt Carbamic_Acid->Piperidinium_Salt Spontaneous CO2 CO₂ Carbamic_Acid->CO2 Decarboxylation Decarboxylation

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.

The choice of acid and solvent is crucial and depends on the sensitivity of other functional groups in the molecule.

Comparison of Common N-Boc Deprotection Methods
MethodReagents/ConditionsSolventTemp.Typical TimeKey Considerations
Trifluoroacetic Acid 5-50% TFADichloromethane (DCM)0 °C to RT1-4 hours[3]Very common and effective.[3] The resulting trifluoroacetate salt may require careful handling or a basic workup to isolate the free amine.[3]
Hydrochloric Acid 4M HCl in DioxaneDioxane or MethanolRoom Temp.1-3 hours[3]Often, the hydrochloride salt of the deprotected piperidine precipitates, simplifying isolation and purification.[3][13]
p-Toluenesulfonic acid TsOHAcetonitrile/WaterRefluxVariableA milder alternative for substrates sensitive to strong acids.
Aqueous Conditions Deionized waterWater80-100 °C< 1 hour[3]An environmentally friendly approach, particularly effective with microwave assistance.[3]
Experimental Protocol: TFA-Mediated Deprotection
  • Preparation: Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.[3]

  • Cooling: Cool the solution to 0°C using an ice bath.[3]

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (5-10 equivalents) to the stirred solution.[3]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[3]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[3]

  • Workup: Dissolve the residue in water and basify with a suitable base (e.g., NaOH, Na₂CO₃) until the pH is basic.[3]

  • Extraction: Extract the aqueous layer with DCM or another suitable organic solvent (3x).[3]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.[3]

Applications in Drug Discovery

N-Boc protected piperidines are indispensable building blocks in the synthesis of pharmaceuticals.[2] The piperidine scaffold is prevalent in drugs targeting a wide range of therapeutic areas.

  • Central Nervous System (CNS) Agents: The piperidine core is a common feature in antipsychotics and antidepressants.[2] N-Boc-4-hydroxypiperidine, for example, can be modified to fine-tune polarity and hydrogen bonding capacity, optimizing interactions with CNS receptors.[2]

  • Kinase Inhibitors: In oncology, N-Boc piperidines serve as key starting materials for potent and selective kinase inhibitors, such as certain Janus kinase (JAK) inhibitors used to treat autoimmune diseases.[2]

  • NK1 Antagonists: Chiral N-Boc-2-arylpiperidines are precursors to potent NK1 antagonists, where the stereochemistry at the C2 position is critical for biological activity.[5]

The synthetic versatility afforded by the Boc group allows medicinal chemists to systematically build molecular complexity and generate diverse libraries of piperidine-containing compounds for screening and lead optimization.

Conclusion

N-Boc protected piperidines represent a class of synthetic intermediates whose importance in modern organic and medicinal chemistry cannot be overstated. The Boc group provides a robust and reliable method for masking the piperidine nitrogen, enabling a wide array of synthetic transformations on the heterocyclic core. A thorough understanding of its introduction, its influence on reactivity and conformation, and the various methods for its removal is fundamental for any scientist engaged in the synthesis of complex molecules containing the privileged piperidine scaffold. The protocols and insights provided in this guide serve as a practical resource for leveraging the full synthetic potential of these critical building blocks.

References

  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC - NIH. (2010-12-21).
  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives - Benchchem.
  • Synthesis and kinetic resolution of N-Boc-2-arylpiperidines - RSC Publishing. (2014-07-11).
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis - Benchchem.
  • Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives - Benchchem.
  • A Comparative Guide to the Conformational Analysis of N-Boc-piperazine-C3-COOH and Related Scaffolds - Benchchem.
  • Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas - The Royal Society of Chemistry.
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  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - RSC Publishing.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH.
  • 1-Boc-piperidine(75844-69-8) 1H NMR spectrum - ChemicalBook.
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Methodological & Application

Application Note & Protocol: A High-Yield, Two-Step Synthesis of 1-tert-Butyl-piperidin-4-ol from Piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and high-yield two-step synthesis for 1-tert-Butyl-piperidin-4-ol, a valuable building block in pharmaceutical and materials science research. The process begins with the N-protection of piperidin-4-one using di-tert-butyl dicarbonate to form an intermediate, 1-Boc-4-piperidinone. This is followed by the selective reduction of the ketone functionality using sodium borohydride. This application note provides in-depth mechanistic explanations, step-by-step protocols, safety considerations, and characterization data to ensure reproducible and successful synthesis for researchers and drug development professionals.

Introduction and Strategic Rationale

This compound and its derivatives are prevalent structural motifs in a multitude of biologically active compounds. The piperidine ring is a common scaffold in medicinal chemistry, and the specific substitution at the N1 and C4 positions dictates the molecule's interaction with biological targets. The synthesis of this target molecule from piperidin-4-one requires two key transformations: the installation of a tert-butyl group on the piperidine nitrogen and the reduction of the C4-ketone to a hydroxyl group.

While a one-pot reaction is theoretically appealing, a sequential, two-step approach is scientifically superior for this specific transformation. This strategy offers critical advantages:

  • Chemoselectivity: It prevents unwanted side reactions. A strong reducing agent used upfront could potentially react with the starting material before N-alkylation occurs.

  • Reaction Control: Separating the N-alkylation (protection) step from the reduction step allows for optimization and purification of the intermediate, leading to a purer final product and higher overall yield.

  • Compatibility: The chosen protecting group, tert-butyloxycarbonyl (Boc), is stable under the subsequent reduction conditions but can be easily removed later if required for further derivatization.

This guide will therefore focus on the most reliable and widely adopted pathway: (1) Boc-protection of piperidin-4-one followed by (2) selective ketone reduction.

Overall Synthesis Workflow

The synthesis is executed in two primary stages, starting from piperidin-4-one (often supplied as its hydrochloride salt) and culminating in the purified target alcohol.

G cluster_0 Part 1: N-Boc Protection cluster_1 Part 2: Ketone Reduction A Piperidin-4-one (or HCl salt) C Intermediate: 1-Boc-4-piperidinone A->C Base (e.g., Triethylamine) Solvent (e.g., DCM) Room Temperature B Di-tert-butyl dicarbonate ((Boc)2O) E Final Product: This compound C->E Solvent (e.g., Methanol) 0°C to Room Temp. C->E D Sodium Borohydride (NaBH4)

Diagram 1: High-level overview of the two-step synthesis pathway.

Part 1: Synthesis of 1-Boc-4-piperidinone

Mechanistic Discussion

The first step involves the protection of the secondary amine of piperidin-4-one with a tert-butyloxycarbonyl (Boc) group. This is a standard nucleophilic acyl substitution reaction. The nitrogen atom of the piperidine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). If the starting material is the hydrochloride salt, a non-nucleophilic base like triethylamine (TEA) is required to deprotonate the piperidinium ion, liberating the free amine for reaction. The reaction proceeds via a tetrahedral intermediate, which then collapses, releasing tert-butanol, carbon dioxide, and the stable N-Boc protected product.

Experimental Protocol: N-Boc Protection

G start Setup reagents To a round-bottom flask, add: - Piperidin-4-one HCl - Dichloromethane (DCM) start->reagents cool Cool flask to 0°C (ice bath) reagents->cool add_base Add Triethylamine (TEA) Stir for 15 min cool->add_base add_boc Add (Boc)2O solution (dissolved in DCM) dropwise over 30 min add_base->add_boc react Allow to warm to RT Stir for 12-16 hours add_boc->react workup Workup react->workup wash1 Wash with 1M HCl (aq) workup->wash1 wash2 Wash with sat. NaHCO3 (aq) wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry organic layer (anhydrous Na2SO4) wash3->dry concentrate Concentrate in vacuo dry->concentrate product Yields 1-Boc-4-piperidinone (white to off-white solid) concentrate->product

Diagram 2: Workflow for the synthesis of 1-Boc-4-piperidinone.

Step-by-Step Methodology:

  • Reagent Preparation: In a fume hood, add piperidin-4-one hydrochloride (1.0 eq) and dichloromethane (DCM, ~5 mL per gram of starting material) to an appropriately sized round-bottom flask equipped with a magnetic stir bar.

  • Basification: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (TEA, 1.1 eq) to the stirring suspension. Allow the mixture to stir at 0 °C for 15 minutes.

  • Boc Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours (overnight). Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically of high purity and can often be used in the next step without further purification.

Table 1: Reagent Quantities for 1-Boc-4-piperidinone Synthesis

ReagentMW ( g/mol )Molar Eq.Example (10g scale)
Piperidin-4-one HCl135.611.010.0 g (73.7 mmol)
Triethylamine (TEA)101.191.18.1 g (80.0 mmol)
Di-tert-butyl dicarbonate218.251.0516.9 g (77.4 mmol)
Dichloromethane (DCM)-Solvent~75 mL

Part 2: Synthesis of this compound

Mechanistic Discussion

This step involves the reduction of the ketone in 1-Boc-4-piperidinone to a secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation.[1] It is a mild reducing agent that selectively reduces aldehydes and ketones while leaving the more stable carbamate (Boc) group intact. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with a protic solvent (like the methanol used in the reaction or added water) protonates the alkoxide to yield the final alcohol product.

Experimental Protocol: Ketone Reduction

G start Setup reagents To a round-bottom flask, add: - 1-Boc-4-piperidinone - Methanol (MeOH) start->reagents cool Cool flask to 0°C (ice bath) reagents->cool add_nabh4 Add NaBH4 portion-wise over 20 min (Caution: Gas evolution!) cool->add_nabh4 react Stir at 0°C for 1 hour, then at RT for 2 hours add_nabh4->react quench Quench react->quench quench_step Slowly add water at 0°C to quench excess NaBH4 quench->quench_step concentrate Remove most of the MeOH in vacuo quench_step->concentrate extract Extract with Ethyl Acetate (3x) concentrate->extract wash Wash combined organic layers with Brine extract->wash dry Dry organic layer (anhydrous Na2SO4) wash->dry isolate Concentrate in vacuo to yield the final product dry->isolate

Diagram 3: Workflow for the reduction to this compound.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-Boc-4-piperidinone (1.0 eq) in methanol (MeOH, ~10 mL per gram) in a round-bottom flask with a stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Cautiously add sodium borohydride (NaBH₄, 0.5-1.0 eq) in small portions over 20 minutes. Note: Hydrogen gas evolution will occur; ensure adequate ventilation in a fume hood.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and stir for an additional 2 hours at room temperature. Monitor by TLC until the starting material is consumed.

  • Quenching: Cool the reaction back to 0 °C and slowly add water to quench any unreacted NaBH₄.

  • Solvent Removal & Extraction: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract the product into ethyl acetate (3x).

  • Washing & Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford this compound as a white solid.[2]

Table 2: Reagent Quantities for Ketone Reduction

ReagentMW ( g/mol )Molar Eq.Example (assuming 14.6g input)
1-Boc-4-piperidinone199.251.014.6 g (73.3 mmol)
Sodium Borohydride37.830.752.1 g (55.0 mmol)
Methanol (MeOH)-Solvent~150 mL
Ethyl Acetate-SolventFor extraction

Safety Precautions

All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine (TEA): Corrosive and flammable with a strong, unpleasant odor. Handle with care.

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to release flammable hydrogen gas.[3] Additions and quenching, especially at scale, must be done slowly and with cooling.[4] Do not use water or protic solvents to extinguish a fire involving NaBH₄; use a class D fire extinguisher or dry sand.[3]

  • Methanol: Flammable and toxic. Avoid inhalation, ingestion, and skin contact.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.[2]

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks. The large singlet for the tert-butyl protons is a key identifier.[5]

    • δ ≈ 3.85-3.95 ppm (m, 1H, -CHOH)

    • δ ≈ 3.70-3.80 ppm (m, 2H, piperidine -CH₂ adjacent to N)

    • δ ≈ 2.95-3.10 ppm (m, 2H, piperidine -CH₂ adjacent to N)

    • δ ≈ 1.80-1.90 ppm (m, 2H, piperidine -CH₂)

    • δ ≈ 1.46 ppm (s, 9H, -C(CH₃)₃)

    • δ ≈ 1.40-1.55 ppm (m, 2H, piperidine -CH₂)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ≈ 154.9 ppm (C=O, carbamate)

    • δ ≈ 79.5 ppm (-C(CH₃)₃)

    • δ ≈ 67.5 ppm (-CHOH)

    • δ ≈ 43.8 ppm (piperidine C adjacent to N)

    • δ ≈ 34.5 ppm (piperidine C adjacent to CHOH)

    • δ ≈ 28.5 ppm (-C(CH₃)₃)

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₁₉NO₃, m/z = 201.14. Found [M+H]⁺ = 202.1.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Part 1: Incomplete Reaction Insufficient base; inactive (Boc)₂O.Ensure piperidinium is fully deprotonated (use 1.1-1.2 eq of TEA). Use fresh (Boc)₂O.
Part 2: Incomplete Reduction Insufficient or degraded NaBH₄.Use fresh NaBH₄. Increase molar equivalents to 1.0. Ensure the reaction is monitored by TLC to completion.
Low Overall Yield Mechanical losses during workup.Be meticulous during extractions. Ensure pH is correct during washes to prevent product loss to the aqueous layer.
Product is an Oil, not a Solid Residual solvent or impurities.Purify by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient). Ensure product is fully dry.

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Application Notes and Protocols: The Strategic Utility of 1-tert-Butyl-piperidin-4-ol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold and the Role of 1-tert-Butyl-piperidin-4-ol

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its prevalence is a testament to its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise pharmacophoric interactions. This compound, more systematically named tert-butyl 4-hydroxypiperidine-1-carboxylate and commonly referred to as N-Boc-4-hydroxypiperidine, stands as a cornerstone intermediate for the synthesis of these valuable piperidine-based molecules.[1]

The strategic brilliance of this intermediate lies in its bifunctional nature. The nitrogen atom is protected by the tert-butoxycarbonyl (Boc) group, a robust protecting group that is stable to a wide range of nucleophilic and basic conditions, yet is readily cleaved under mild acidic conditions. This allows for the selective functionalization of the hydroxyl group at the C4 position without interference from the otherwise reactive secondary amine.[2] The hydroxyl group itself serves as a versatile handle for a multitude of chemical transformations, including oxidation, substitution, and etherification. These transformations are pivotal in the construction of complex molecular architectures found in modern therapeutics.[3]

This guide provides an in-depth exploration of the key synthetic applications of this compound, complete with detailed, field-proven protocols and an analysis of the chemical principles that underpin these transformations.

I. Activation of the Hydroxyl Group: Paving the Way for Nucleophilic Substitution

A primary strategic application of this compound is the conversion of its hydroxyl group into a more effective leaving group, thereby facilitating subsequent nucleophilic substitution reactions. This is a critical step in the synthesis of a wide array of 4-substituted piperidines.

A. Conversion to Sulfonate Esters: Mesylates and Tosylates

Sulfonate esters, such as mesylates and tosylates, are excellent leaving groups. Their preparation from this compound is a straightforward and high-yielding process. The resulting sulfonate esters are versatile intermediates for the introduction of various nucleophiles.

A detailed protocol for the synthesis of the mesylate derivative is provided in the synthesis of an intermediate for the anticancer drug Crizotinib.[3]

Table 1: Synthesis of Sulfonate Esters of this compound

Leaving GroupReagentBaseSolventTypical Yield
Mesylate (OMs)Methanesulfonyl chloride (MsCl)Triethylamine (Et3N)Methyl tert-butyl ether (MTBE)High
Tosylate (OTs)p-Toluenesulfonyl chloride (TsCl)PyridinePyridine~45%[4]

Experimental Protocol: Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate [3]

This protocol details the conversion of the hydroxyl group to a mesylate, a superior leaving group.

  • Reaction Setup: In a suitable reaction vessel under a nitrogen atmosphere, dissolve this compound (1.0 eq) in methyl tert-butyl ether (MTBE).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution.

  • Mesylation: Cool the reaction mixture and slowly add methanesulfonyl chloride (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired mesylate.

Logical Workflow for Hydroxyl Group Activation and Substitution

G A This compound B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B MsCl, Et3N C tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate B->C D Nucleophilic Substitution C->D Nucleophile (e.g., R-NH2, R-OH, N3-) E 4-Substituted-N-Boc-piperidine D->E

Caption: Workflow for the activation and substitution of the hydroxyl group.

II. The Mitsunobu Reaction: A Powerful Tool for Stereoinversive Substitution

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups with inversion of stereochemistry.[5][6] This reaction is particularly valuable for the functionalization of this compound, as it allows for the direct introduction of diverse nucleophiles at the C4 position in a single, stereocontrolled step.[5]

The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

A. Mechanism and Causality

The reaction proceeds through a complex mechanism initiated by the formation of a phosphonium salt from the reaction of PPh₃ and DEAD/DIAD. This species then activates the alcohol, forming an oxyphosphonium salt which is an excellent leaving group. The deprotonated nucleophile then displaces this leaving group via an Sₙ2 reaction, resulting in the desired product with inverted stereochemistry.[6]

B. Applications in the Synthesis of Biologically Active Molecules

The Mitsunobu reaction with this compound has been instrumental in the synthesis of numerous pharmaceutical agents. For instance, it is a key step in a reported synthesis of Crizotinib, an inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) used in cancer therapy.[7]

Table 2: Representative Mitsunobu Reactions with this compound

NucleophileReagentsSolventProduct Type
Hydrazoic acid (HN₃)PPh₃, DIADBenzeneAzide
PhthalimidePPh₃, DEADTolueneN-Substituted imide
PhenolsPPh₃, DIADTHFAryl ether
Carboxylic acidsPPh₃, DEADTHFEster

Experimental Protocol: General Mitsunobu Reaction for the Synthesis of 4-Azido-N-Boc-piperidine [8][9]

This protocol outlines the conversion of the hydroxyl group to an azide, a versatile functional group that can be readily reduced to a primary amine.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and hydrazoic acid (as a solution in a suitable solvent, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 4-azido-N-Boc-piperidine.

III. Oxidation to N-Boc-4-piperidone: A Gateway to Further Derivatization

The oxidation of the secondary alcohol in this compound to the corresponding ketone, N-Boc-4-piperidone, is a fundamental transformation that opens up a vast landscape of subsequent chemical modifications.[10] N-Boc-4-piperidone is a crucial intermediate for the synthesis of 4-substituted piperidines via reactions such as reductive amination, Grignard additions, and Wittig reactions.[11]

Several reliable methods are available for this oxidation, each with its own advantages and considerations.

Table 3: Comparison of Common Oxidation Methods for this compound

MethodOxidizing AgentActivator/Co-oxidantTemperatureTypical YieldKey Considerations
Swern OxidationDimethyl sulfoxide (DMSO)Oxalyl chloride-78 °CHighRequires cryogenic temperatures and careful handling of reagents.
Dess-Martin Periodinane (DMP)Dess-Martin PeriodinaneN/ARoom TemperatureHighMild conditions, but the reagent is expensive and can be shock-sensitive.
TEMPO-catalyzedTEMPO (catalytic)Sodium hypochlorite (bleach)0 °CGood to HighCost-effective and environmentally benign, but requires careful control of pH.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of this compound [10]

This protocol offers a mild and efficient method for the synthesis of N-Boc-4-piperidone.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of DMP: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the solid byproducts dissolve.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude N-Boc-4-piperidone can be purified by flash column chromatography if necessary.

Synthetic Utility of N-Boc-4-piperidone

G A This compound B Oxidation A->B DMP or Swern C N-Boc-4-piperidone B->C D Reductive Amination C->D R-NH2, NaBH(OAc)3 E Wittig Reaction C->E Ph3P=CHR F Grignard Addition C->F R-MgBr G 4-Amino-N-Boc-piperidines D->G H 4-Alkylidene-N-Boc-piperidines E->H I 4-Alkyl-4-hydroxy-N-Boc-piperidines F->I

Caption: Key transformations starting from N-Boc-4-piperidone.

IV. Direct Conversion to Halides

For certain synthetic strategies, the direct conversion of the hydroxyl group to a halide is advantageous. This transformation can be achieved using various reagents.

Experimental Protocol: Synthesis of N-Boc-4-iodopiperidine [2]

This protocol details the direct conversion of the hydroxyl group to an iodide, a useful intermediate for coupling reactions.

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triphenylphosphine (1.3 eq) and imidazole (1.5 eq).

  • Iodination: Cool the reaction mixture to 0 °C in an ice bath and add iodine (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ether. Combine the organic layers, wash sequentially with water and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and triturate the residue with hexane to remove triphenylphosphine oxide. Filter and concentrate the filtrate to yield the desired N-Boc-4-iodopiperidine.

V. Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide.[12][13] In the context of this compound, this reaction allows for the synthesis of 4-alkoxy and 4-aryloxy piperidine derivatives.

The reaction proceeds by deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with a suitable alkyl halide.[12]

VI. Deprotection of the Boc Group

A crucial final step in many synthetic sequences involving this compound is the removal of the Boc protecting group to liberate the piperidine nitrogen. This is typically achieved under mild acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.[2] The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.

Conclusion

This compound is a remarkably versatile and strategically important intermediate in modern organic and medicinal chemistry. Its bifunctional nature, with a readily cleavable Boc-protected amine and a highly adaptable hydroxyl group, provides chemists with a powerful tool for the synthesis of a diverse array of complex piperidine-containing molecules. The protocols and principles outlined in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the full synthetic potential of this invaluable building block.

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The Strategic Role of 1-tert-Butyl-piperidin-4-ol in Modern Drug Discovery: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Powerhouse of Medicinal Chemistry

In the landscape of contemporary drug discovery, the piperidine scaffold stands as a titan, a privileged structure woven into the fabric of a vast number of approved pharmaceuticals.[1][2] Its prevalence is no accident; the piperidine ring system offers a unique combination of desirable physicochemical properties, including enhanced solubility, metabolic stability, and the ability to form crucial interactions with biological targets.[2][3] Among the myriad of functionalized piperidines, 1-tert-Butyl-piperidin-4-ol, more commonly known in the laboratory as N-Boc-4-hydroxypiperidine, has emerged as a cornerstone building block for innovation.[4]

This guide provides an in-depth exploration of the applications of N-Boc-4-hydroxypiperidine in drug discovery. We will delve into the causality behind its widespread use, providing detailed, field-proven protocols for its synthesis and key transformations. This document is designed for researchers, scientists, and drug development professionals, offering a blend of technical accuracy and practical insights to empower your synthetic endeavors and accelerate the journey from bench to bedside.

The Rationale: Why N-Boc-4-hydroxypiperidine is a Chemist's Ally

The utility of N-Boc-4-hydroxypiperidine stems from a confluence of strategic molecular features:

  • The Piperidine Core: This saturated heterocycle is a master of disguise in biological systems. It can act as a hydrogen bond acceptor and, upon protonation, a hydrogen bond donor, allowing for versatile interactions with protein active sites. Its three-dimensional chair-like conformation can be exploited to orient substituents in precise vectors, optimizing binding affinity and selectivity.[5]

  • The Hydroxyl Group: The 4-hydroxy substituent is a versatile synthetic handle. It can be readily oxidized to a ketone, undergo nucleophilic substitution (often with stereochemical inversion), or be transformed into ethers and esters, providing a gateway to a diverse chemical space.[4][6]

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is the silent guardian of the piperidine nitrogen. It renders the amine non-basic and non-nucleophilic, preventing unwanted side reactions during the functionalization of the hydroxyl group. Its stability in a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal protecting group for multi-step syntheses.[7]

This trifecta of features makes N-Boc-4-hydroxypiperidine a highly versatile and predictable intermediate in the synthesis of complex drug molecules.

Core Applications & Synthetic Pathways

The journey from this simple building block to a potential therapeutic agent involves a series of well-established, yet powerful, chemical transformations. Below, we explore the most critical applications and provide detailed protocols for their execution.

Oxidation to N-Boc-4-piperidone: The Gateway to Amination

The oxidation of the hydroxyl group to a ketone is often the first step in leveraging N-Boc-4-hydroxypiperidine. The resulting N-Boc-4-piperidone is a crucial precursor for introducing nitrogen-containing functional groups via reductive amination, a cornerstone reaction in medicinal chemistry.[6]

Method Reagents Temperature Typical Yield (%) Key Advantages Considerations
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °C to RT>90High yield, reliableRequires cryogenic temperatures, unpleasant odor
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneRoom Temperature85-95Mild conditions, convenientReagent can be explosive under certain conditions, expensive
TEMPO-Catalyzed Oxidation TEMPO, NaBr, NaOCl (bleach)0 °C80-90Catalytic, cost-effectiveBiphasic reaction requires vigorous stirring

This protocol is favored for its mild conditions and operational simplicity on a laboratory scale.[6]

Materials:

  • N-Boc-4-hydroxypiperidine

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator

Procedure:

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.[6]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[6]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.[6]

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.[6]

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-piperidone. Further purification can be achieved by silica gel chromatography if necessary.

Diagram: The Central Role of Oxidation

Oxidation_Workflow A This compound (N-Boc-4-hydroxypiperidine) B Oxidation (e.g., DMP, Swern) A->B Versatile Starting Material C N-Boc-4-piperidone B->C Key Intermediate D Reductive Amination C->D Gateway Reaction E Diverse Amino-piperidines (Drug Scaffolds) D->E Access to Chemical Diversity

Caption: Oxidation of the hydroxyl group is a pivotal step.

Mitsunobu Reaction: Stereospecific Introduction of Nucleophiles

The Mitsunobu reaction is a powerful tool for the stereospecific substitution of the hydroxyl group.[8] This reaction proceeds with an inversion of stereochemistry at the carbon bearing the hydroxyl group, making it invaluable for the synthesis of chiral piperidine derivatives.[8] It allows for the introduction of a wide range of nucleophiles, including phenols, imides, and carboxylic acids.[8]

This protocol details the coupling of N-Boc-4-hydroxypiperidine with 5-fluoro-2-hydroxypyridine.[8]

Materials:

  • N-Boc-4-hydroxypiperidine

  • 5-fluoro-2-hydroxypyridine

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, ice bath, argon or nitrogen atmosphere setup

Procedure:

  • To a solution of 5-fluoro-2-hydroxypyridine (1.0 eq) in anhydrous THF under an argon atmosphere, add N-Boc-4-hydroxypiperidine (1.5 eq) and triphenylphosphine (1.6 eq).[8]

  • Stir the mixture at room temperature until all solids have dissolved.[8]

  • Cool the solution to 0 °C in an ice bath.[8]

  • Slowly add a solution of DEAD or DIAD (1.6 eq) dropwise to the reaction mixture.[8]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired product.[8]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to water, which can hydrolyze the reactive intermediates and quench the reaction.[8]

  • Inert Atmosphere: This prevents the oxidation of triphenylphosphine.

  • Slow Addition of Azodicarboxylate: This helps to control the exothermic reaction and prevent the formation of side products.

Diagram: Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_reactants Reactants A N-Boc-4-hydroxypiperidine D Formation of Betaine Intermediate A->D B Nucleophile (Nu-H) (e.g., Phenol, Imide) B->D C PPh3 + DEAD/DIAD C->D E Formation of Oxyphosphonium Salt D->E F SN2 Attack by Nucleophile E->F G Product with Inverted Stereochemistry F->G

Caption: Stereospecific substitution via the Mitsunobu reaction.

Deprotection: Unveiling the Reactive Nitrogen

The final step in many synthetic sequences involving N-Boc-4-hydroxypiperidine is the removal of the Boc group to liberate the piperidine nitrogen. This secondary amine can then be further functionalized, for example, by acylation, alkylation, or arylation, to complete the synthesis of the target drug molecule.

Method Reagents Solvent Temperature Key Advantages Considerations
Trifluoroacetic Acid (TFA) TFADichloromethane (DCM)0 °C to RTFast, efficient, volatile byproductsHarshly acidic, may not be suitable for acid-labile substrates
Hydrochloric Acid (HCl) in Dioxane 4M HCl in DioxaneDioxaneRoom TemperatureProduct precipitates as HCl salt, easy isolationDioxane is a carcinogen
Iodotrimethylsilane (TMSI) TMSCl, NaIAcetonitrileRoom TemperatureMild, non-acidic conditionsReagents are moisture-sensitive

This is a common and effective method for Boc deprotection.[7]

Materials:

  • N-Boc-functionalized piperidine derivative

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the N-Boc-protected piperidine derivative in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (typically 5-10 equivalents or as a 25-50% solution in DCM).[7]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.[7]

  • Carefully concentrate the reaction mixture using a rotary evaporator to remove excess TFA and DCM.[7]

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[7]

  • Separate the organic layer, and wash it with brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected piperidine.[7]

Case Studies in Drug Discovery

The versatility of this compound is best illustrated through its application in the synthesis of marketed drugs and clinical candidates.

  • Crizotinib (Xalkori®): An anaplastic lymphoma kinase (ALK) and c-Met inhibitor used to treat non-small cell lung cancer. The synthesis of a key intermediate for Crizotinib, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, starts from N-Boc-4-hydroxypiperidine.[9]

  • Vandetanib (Caprelsa®): A tyrosine kinase inhibitor used for the treatment of medullary thyroid cancer. A key intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is synthesized from a derivative of N-Boc-4-hydroxypiperidine.[10]

  • Fentanyl and its Analogs: N-Boc-4-hydroxypiperidine is a precursor to 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), a key intermediate in the synthesis of the potent opioid analgesic fentanyl and its derivatives.[11]

Conclusion: A Foundation for Future Therapies

This compound is more than just a chemical reagent; it is a testament to the power of strategic molecular design. Its simple structure belies a profound utility that has enabled the discovery and development of numerous life-changing medicines.[12] By understanding the fundamental reactivity of this versatile building block and mastering the protocols for its transformation, researchers can unlock a vast and diverse chemical space. As the quest for novel therapeutics continues, the strategic application of foundational molecules like N-Boc-4-hydroxypiperidine will undoubtedly remain a critical component of successful drug discovery campaigns.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of N-Boc-4-hydroxypiperidine.
  • BenchChem. (2025). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
  • Guidechem. (n.d.). How to Prepare N-BOC-4-Hydroxypiperidine?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: The Use of tert-butyl 4-(methylamino)
  • ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Wikipedia. (n.d.). 1-Boc-4-AP.
  • PubMed Central. (n.d.).
  • Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)
  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubMed. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • PubChem. (n.d.).
  • Chem-Impex. (n.d.). Boc-(4-hydroxy)piperidine.

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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from N-Boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics.[1] Among these, tert-butyl 4-hydroxypiperidine-1-carboxylate, commonly known as N-Boc-4-hydroxypiperidine, has emerged as a uniquely versatile and indispensable scaffold.[1][2] Its prevalence in a wide array of clinically successful drugs and investigational compounds underscores its significance in contemporary drug discovery.[1] This technical guide provides an in-depth exploration of the multifaceted role of N-Boc-4-hydroxypiperidine, detailing its utility in constructing diverse pharmacologically active agents through key synthetic transformations. We will delve into specific, field-proven protocols for oxidation, nucleophilic substitution, and the synthesis of aminopiperidine derivatives, presenting quantitative data and visualizing key synthetic pathways to empower researchers, scientists, and drug development professionals in their endeavors.

Introduction: The Strategic Importance of N-Boc-4-hydroxypiperidine

The piperidine ring is a common structural motif found in many pharmaceutically active compounds, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3][4] The strategic incorporation of this moiety is a common tactic in drug design to enhance physicochemical properties and introduce valuable pharmacophoric interactions.[5]

N-Boc-4-hydroxypiperidine (CAS: 109384-19-2) is a bifunctional synthetic intermediate that has become a cornerstone in the synthesis of these complex molecules.[3][5] Its utility stems from two key structural features:

  • The tert-butoxycarbonyl (Boc) Protecting Group: Attached to the piperidine nitrogen, the Boc group forms a carbamate. This transformation significantly decreases the nitrogen's nucleophilicity and basicity by involving its lone pair in resonance.[6] This robust protection allows for selective chemical modifications at other positions of the molecule while being easily removable under mild acidic conditions.[4][6]

  • The 4-Hydroxyl Group: This sterically accessible secondary alcohol serves as a versatile synthetic handle.[1] It can be readily oxidized to a ketone, displaced by various nucleophiles, or converted into a leaving group for coupling reactions, enabling the exploration of extensive chemical space.[4][5]

This combination makes N-Boc-4-hydroxypiperidine an ideal starting material for building libraries of compounds for drug discovery screening in therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][7]

Physicochemical and Spectroscopic Properties

N-Boc-4-hydroxypiperidine is typically a white to off-white crystalline solid with good solubility in a range of organic solvents.[2][5]

Table 1: Physicochemical Properties of N-Boc-4-hydroxypiperidine

Property Value Reference(s)
Molecular Formula C₁₀H₁₉NO₃ [5][8]
Molecular Weight 201.26 g/mol [5]
Appearance White or off-white solid [2][5]
Melting Point 61-65 °C [5][9]

| Purity | ≥98% |[2][5] |

Table 2: Spectroscopic Data for N-Boc-4-hydroxypiperidine

Technique Key Signals Reference(s)
¹H NMR (CDCl₃) δ 3.85 (m, 1H), 3.04 (m, 2H), 1.87 (m, 2H), 1.47 (s, 9H), 1.47 (m, 2H) [5]
¹³C NMR (CDCl₃) δ 154.9, 79.7, 67.5, 42.8, 32.5, 28.5 [5]

| IR (KBr, cm⁻¹) | 3420 (O-H), 2975 (C-H), 1685 (C=O, carbamate) |[5] |

Core Synthetic Transformations and Protocols

The true power of N-Boc-4-hydroxypiperidine lies in its predictable reactivity, enabling a variety of high-yield transformations. The following sections detail the most critical of these reactions, providing validated protocols and explaining the rationale behind procedural choices.

Oxidation to N-Boc-4-piperidone

The oxidation of the hydroxyl group to a ketone yields N-Boc-4-piperidone (CAS: 79099-07-3), a critical building block in its own right and a precursor for synthesizing fentanyl analogues and other pharmaceutical compounds.[10][11] The choice of oxidation method is critical and depends on factors such as scale, substrate sensitivity, and reagent toxicity.[10]

G cluster_main Oxidation Workflow start N-Boc-4-hydroxypiperidine reagent [Oxidizing Agent] DCM, rt start->reagent product N-Boc-4-piperidone reagent->product

Caption: General workflow for the oxidation of N-Boc-4-hydroxypiperidine.

Table 3: Comparison of Common Oxidation Methods

Method Oxidizing Agent Typical Yield Key Advantages Key Disadvantages
DMP Oxidation Dess-Martin Periodinane 90-95%[4] Mild, room temperature, high yield[10] Reagent is expensive and potentially explosive
Swern Oxidation Oxalyl Chloride, DMSO, Et₃N >95%[10] Very high yield, reliable[10] Requires cryogenic temperatures (-78 °C), unpleasant odor

| TEMPO-Catalyzed | TEMPO, NaOCl (Bleach) | 85-95%[10] | Catalytic, cost-effective, reduced waste[10] | Can be sensitive to reaction conditions |

Protocol 2.1.1: Dess-Martin Periodinane (DMP) Oxidation

This method is often preferred in research settings for its operational simplicity and mild reaction conditions.[10]

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq)[4][5]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor progress by Thin-Layer Chromatography (TLC).[4][10]

  • Causality: The reaction is quenched with a biphasic solution to neutralize acidic byproducts and reduce excess DMP. Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve and the layers become clear.[4][10]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2x).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[4]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-4-piperidone as a white solid.[4]

Stereospecific Nucleophilic Substitution: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific substitution of the hydroxyl group, proceeding with a complete inversion of stereochemistry (Sₙ2 mechanism).[5][7] This allows for the direct introduction of various nucleophiles, leading to a diverse range of functionalized piperidines such as esters, ethers, and imides.[7][12]

Reaction Principle: The reaction is initiated by the attack of a phosphine (e.g., PPh₃) on an azodicarboxylate (e.g., DEAD or DIAD), which then activates the alcohol. The conjugate base of the acidic nucleophile performs an Sₙ2 displacement of the resulting oxyphosphonium group.[7]

G cluster_main Mitsunobu Reaction Workflow start N-Boc-4-hydroxypiperidine + Nucleophile (Nu-H) reagents PPh₃, DIAD/DEAD Anhydrous THF, 0°C to rt start->reagents workup Quench & Workup reagents->workup product N-Boc-4-substituted-piperidine (Inverted Stereochemistry) purify Chromatography workup->purify purify->product

Caption: Experimental workflow for a general Mitsunobu reaction.

Protocol 2.2.1: General Mitsunobu Reaction

This protocol provides a general framework. The specific nucleophile and reaction times may need optimization.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Acidic Nucleophile (e.g., a phenol, carboxylic acid, or imide) (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq), the nucleophile (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Causality: DIAD/DEAD is added slowly at 0 °C to control the exothermic reaction and prevent the formation of side products. Slowly add a solution of DIAD (1.5 eq) in anhydrous THF dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by flash column chromatography. The choice of eluent will depend on the polarity of the product.

Synthesis of 4-Aminopiperidine Derivatives via Reductive Amination

The 4-aminopiperidine motif is found in a number of bioactive compounds, including CCR5 antagonists used as HIV-1 entry inhibitors.[13] A highly efficient route to these structures involves the reductive amination of N-Boc-4-piperidone.

This two-step sequence first requires the oxidation of N-Boc-4-hydroxypiperidine to the ketone (Protocol 2.1.1), followed by reaction with an amine in the presence of a mild reducing agent.

Rationale for Reagent Choice: Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation. It is less reactive than sodium borohydride and will not readily reduce the ketone in the absence of an iminium ion intermediate, minimizing the formation of the starting alcohol as a byproduct. It is also tolerant of mildly acidic conditions used to catalyze imine formation.

G cluster_main Synthesis of 4-Aminopiperidines start N-Boc-4-hydroxypiperidine oxidation Oxidation (e.g., DMP) start->oxidation ketone N-Boc-4-piperidone oxidation->ketone amination Primary Amine (R-NH₂) STAB, Acetic Acid, DCE ketone->amination product N-Boc-4-(alkylamino)piperidine amination->product

Caption: Two-step workflow for the synthesis of 4-aminopiperidine derivatives.

Protocol 2.3.1: Reductive Amination

This protocol outlines the synthesis of an N-substituted 4-aminopiperidine derivative from N-Boc-4-piperidone.[4]

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic amount)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) and the primary amine (1.1 eq) in DCE, add a catalytic amount of acetic acid.[4]

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

The Final Step: N-Boc Deprotection

For many synthetic targets, the final step involves the removal of the Boc group to liberate the piperidine nitrogen for subsequent functionalization or to reveal the final active pharmaceutical ingredient.[4] This is reliably achieved under mild acidic conditions.[6]

Mechanism: The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[6]

Caution: The generated tert-butyl cation can alkylate other nucleophilic sites on the molecule.[14] In such cases, scavengers like triethylsilane or anisole can be added to the reaction mixture.

cluster_main Boc Deprotection Mechanism start N-Boc Protected Piperidine acid Acid (TFA or HCl) DCM start->acid protonation Protonated Intermediate acid->protonation fragmentation Fragmentation protonation->fragmentation products Free Piperidine (Amine Salt) + Isobutylene + CO₂ fragmentation->products

Caption: Simplified workflow for acidic N-Boc deprotection.

Protocol 3.1: Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or other base for neutralization

Procedure:

  • Dissolve the N-Boc protected piperidine in DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C.

  • Add TFA (typically 5-10 equivalents, or as a 20-50% solution in DCM) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free piperidine product. Alternatively, for basic products, an acid-base extraction can be employed for purification.

Conclusion

N-Boc-4-hydroxypiperidine has solidified its position as an indispensable tool in the arsenal of synthetic and medicinal chemists.[5] Its predictable reactivity, commercial availability, and the ease with which it can be transformed into a multitude of functionalized piperidine derivatives make it a highly valuable building block.[1][5] The protocols detailed in this guide for oxidation, Mitsunobu substitution, and reductive amination represent core, validated methodologies that provide a robust foundation for the synthesis of novel pharmaceutical intermediates and complex drug candidates.

References

  • The Crucial Role of N-Boc-4-Hydroxypiperidine in Modern Drug Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Retrieved January 11, 2026, from [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). Retrieved January 11, 2026, from [Link]

  • Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • n-boc-4-hydroxylpiperidine. (2024). ChemBK. Retrieved January 11, 2026, from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 11, 2026, from [Link]

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Application Note: Synthesis of 1-tert-Butyl-4-acyloxypiperidines via Reaction with Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of approved therapeutic agents and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component for optimizing ligand-receptor interactions. Within this class of building blocks, 1-tert-Butyl-piperidin-4-ol stands out as a particularly useful starting material. The bulky tert-butyl group can serve multiple purposes: it can act as a steric shield, preventing unwanted metabolic reactions at the nitrogen, and its lipophilicity can significantly influence the pharmacokinetic profile of a drug candidate.[2]

The hydroxyl group at the 4-position provides a convenient handle for further molecular elaboration. One of the most fundamental and powerful transformations is its esterification with acyl chlorides. This reaction is highly efficient and provides rapid access to a diverse library of 1-tert-butyl-4-acyloxypiperidine derivatives. By varying the acyl chloride, researchers can systematically modify the properties of the final molecule, enabling a thorough exploration of structure-activity relationships (SAR) in the drug discovery process.[3] Acyl chlorides are favored for this transformation due to their high reactivity, which typically leads to faster reaction times and higher yields compared to esterification with carboxylic acids.[4]

This guide provides a detailed technical overview of this reaction, including the underlying mechanism, a robust experimental protocol, safety considerations, and data presentation to aid researchers in synthesizing these valuable compounds.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with an acyl chloride proceeds via a classic nucleophilic addition-elimination mechanism.[5] The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[6]

Step-by-Step Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the oxygen atom of the alcohol (this compound) attacking the electrophilic carbonyl carbon of the acyl chloride.[7] This addition step breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.

  • Deprotonation: The resulting intermediate is a protonated ester (an oxonium ion). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to the reaction mixture.[7] This base deprotonates the oxonium ion, yielding the final neutral ester product and a protonated amine salt (e.g., triethylammonium chloride). The neutralization of the hydrogen chloride (HCl) byproduct is crucial, as it drives the reaction to completion and prevents potential acid-catalyzed side reactions.[8]

Below is a diagram illustrating the key steps in the reaction mechanism.

Reaction_Mechanism cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 This compound Tetra Tetrahedral Intermediate R1->Tetra Nucleophilic Attack AcylCl Acyl Chloride AcylCl->Tetra Ester 1-tert-Butyl-4-acyloxypiperidine Tetra->Ester Elimination of Cl- HCl Triethylammonium Chloride Ester->HCl Deprotonation Base Triethylamine (Base) Base->Ester

Caption: Nucleophilic addition-elimination mechanism.

Detailed Experimental Protocol

This protocol provides a general procedure for the acylation of this compound. Adjustments to stoichiometry, temperature, and reaction time may be necessary depending on the specific acyl chloride used.

3.1. Materials and Reagents

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[9]

  • Triethylamine (TEA) or Pyridine (distilled before use)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and condenser

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

3.2. Critical Safety Precautions

  • Acyl Chlorides: Acyl chlorides are highly flammable, corrosive, and react violently with water, alcohols, and amines.[10][11][12] They are lachrymators and can cause severe burns upon contact.[13] All manipulations must be performed in a well-ventilated chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[14]

  • Inert Atmosphere: The reaction is moisture-sensitive due to the reactivity of the acyl chloride.[7] The apparatus should be flame-dried or oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: The addition of water or aqueous solutions to the reaction mixture should be done slowly and cautiously, preferably in an ice bath, to control any exothermic reaction with unreacted acyl chloride.

3.3. Reaction Procedure

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: To the flask, add this compound (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.2 M concentration). Add triethylamine (1.2-1.5 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled reaction mixture over 15-30 minutes. A white precipitate (triethylammonium chloride) will typically form.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

3.4. Workup and Purification

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining HCl and acidic byproducts), water, and brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester product.[1] Alternatively, if the product is a solid, recrystallization may be an effective purification method.[1]

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Alcohol & Base in Anhydrous Solvent Setup->Reagents Cooling 3. Cool to 0 °C Reagents->Cooling Addition 4. Dropwise Addition of Acyl Chloride Cooling->Addition Reaction 5. Stir at RT (Monitor by TLC) Addition->Reaction Quench 6. Quench with Water Reaction->Quench Workup 7. Aqueous Workup (NaHCO₃, Brine) Quench->Workup Dry 8. Dry & Concentrate Workup->Dry Purify 9. Purify (Chromatography) Dry->Purify Product Pure Ester Product Purify->Product

Caption: General experimental workflow for acylation.

Data Presentation and Reaction Optimization

The reaction conditions can be adapted for various acyl chlorides. Below is a table summarizing typical parameters.

Acyl ChlorideEquivalents (Acyl-Cl)Base (eq.)SolventTemp. (°C)Time (h)Typical Yield (%)
Acetyl Chloride1.1TEA (1.2)DCM0 to RT2-4>90%
Propionyl Chloride1.1TEA (1.2)DCM0 to RT2-4>90%
Benzoyl Chloride1.1TEA (1.2)DCM0 to RT4-1685-95%
4-Nitrobenzoyl Cl1.1Pyridine (1.5)THF0 to RT6-1880-90%
Cyclopropanecarbonyl Cl1.1TEA (1.2)DCM0 to RT3-6>90%

Key Optimization Insights:

  • Solvent: Dichloromethane (DCM) is a common choice as it is relatively inert and dissolves most reactants. Tetrahydrofuran (THF) is also a suitable alternative.[9] Aprotic solvents are essential to prevent reaction with the acyl chloride.

  • Base: Triethylamine is widely used due to its efficacy and the ease of removing its corresponding hydrochloride salt by filtration or aqueous workup. Pyridine can also be used and may sometimes act as a nucleophilic catalyst, but it can be more difficult to remove during purification.

  • Temperature: Starting the reaction at 0 °C is critical for controlling the initial exotherm, especially with highly reactive acyl chlorides like acetyl chloride. For less reactive acyl chlorides, the reaction may be run entirely at room temperature.

  • Purity of Reagents: The use of anhydrous solvents and freshly distilled bases and acyl chlorides is paramount for achieving high yields and minimizing side product formation. Water contamination will hydrolyze the acyl chloride to the corresponding carboxylic acid.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Reagents (especially acyl chloride) degraded by moisture. 2. Insufficient base to neutralize HCl. 3. Reaction time too short.1. Use freshly opened or distilled acyl chloride. Ensure all glassware is dry and the reaction is under an inert atmosphere. 2. Increase the equivalents of base to 1.5 eq. 3. Monitor the reaction by TLC to confirm completion.
Incomplete Reaction 1. Acyl chloride is not reactive enough at room temperature. 2. Steric hindrance from a bulky acyl chloride.1. Gently heat the reaction mixture (e.g., to 40 °C) after the initial addition. 2. Consider using a more reactive acylating agent or a catalytic amount of DMAP (4-Dimethylaminopyridine).
Formation of Side Products 1. Presence of water leading to carboxylic acid formation. 2. Excess acyl chloride reacting with the amine base. 3. Self-condensation or other side reactions at elevated temperatures.1. Strictly adhere to anhydrous conditions. 2. Use a slight excess of the acyl chloride (1.1 eq.) and ensure slow, controlled addition. 3. Maintain recommended temperature control.

References

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Link

  • Acyl chlorides and alcohols. Save My Exams. Link

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  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. Link

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  • Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. Link

  • Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. National Institutes of Health. Link

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  • Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. PrepChem.com. Link

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  • Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. PubMed. Link

  • A kind of purification method of high-purity piperidine. Google Patents. Link

  • The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide. Benchchem. Link

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Link

  • A practical chlorination of tert-butyl esters with PCl3 generating acid chlorides. ResearchGate. Link

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Link

  • ESTERIFICATION OF HINDERED ALCOHOLS: tert-BUTYL p-TOLUATE. Organic Syntheses. Link

  • Purification of piperidine. Google Patents. Link

  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? ResearchGate. Link

  • Recent applications of click chemistry in drug discovery. PubMed. Link

  • What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. Link

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Organic Chemistry Portal. Link

  • Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Link

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  • Acyl chloride formation in presence of acid sensitive groups. Reddit. Link

  • An introduction to acyl chlorides (acid chlorides). Chemguide. Link

  • Tert-Butyl 4-(7-Chloroquinolin-4-Yl)-4-Cyanopiperidine-1-Carboxylate. Chem-Impex. Link

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Application Note: Strategic Williamson Ether Synthesis with a Sterically Hindered Substrate, 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance in Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, provides a reliable pathway to ethers through the S(N)2 reaction of an alkoxide with an alkyl halide.[1][2][3] While elegant in its simplicity, the reaction's efficiency is highly dependent on the steric environment of the reactants. This application note provides a detailed protocol and theoretical considerations for the Williamson ether synthesis using a challenging substrate: 1-tert-Butyl-piperidin-4-ol. The bulky tert-butyl group and the secondary nature of the hydroxyl group introduce significant steric hindrance, creating a competitive environment where the desired S(_N)2 pathway vies with the E2 elimination side reaction.[4][5] Understanding and controlling these competing pathways is paramount for successfully synthesizing the desired ether products, which are valuable intermediates in pharmaceutical and materials science research.[6]

This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a robust, self-validating protocol to navigate the complexities of this transformation.

Mechanism and Theory: The S(_N)2 vs. E2 Dichotomy

The Williamson ether synthesis fundamentally proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][4][5] The process is initiated by the deprotonation of the alcohol to form a more nucleophilic alkoxide.[1][7][8] This alkoxide then performs a backside attack on the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.[2][3]

However, with a substrate like this compound, the steric bulk around the secondary alcohol presents a significant challenge. The bulky tert-butyl group on the nitrogen and the cyclohexane-like chair conformation of the piperidine ring hinder the approach of the alkyl halide to the alkoxide. This steric congestion makes the competing E2 elimination pathway a more favorable alternative for some reagents.[4][9][10] In the E2 pathway, the alkoxide acts as a base, abstracting a proton from a carbon adjacent to the alkyl halide, leading to the formation of an alkene.[11][4]

To favor the desired S(_N)2 reaction, the following strategic choices are critical:

  • The Alkyl Halide: A primary alkyl halide is strongly preferred as it presents the least steric hindrance for the incoming nucleophile.[2][4][12] Methyl and other primary halides are excellent choices, while secondary and tertiary halides will predominantly lead to elimination products.[4][7]

  • The Base: A strong, non-nucleophilic base is required to efficiently deprotonate the alcohol without interfering with the subsequent S(_N)2 reaction.[13] Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which bubbles out of the reaction mixture.[1][7][12]

  • The Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal.[2][11][5][7] These solvents can solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and reactive.

Below is a diagram illustrating the competing S(_N)2 and E2 pathways in the Williamson ether synthesis with a sterically hindered substrate.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Reaction Pathways cluster_3 Products Alcohol This compound Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide AlkylHalide Primary Alkyl Halide (R-X) SN2 SN2 Pathway (Favored) AlkylHalide->SN2 E2 E2 Pathway (Side Reaction) AlkylHalide->E2 Alkoxide->SN2 Nucleophilic Attack Alkoxide->E2 Proton Abstraction Ether Desired Ether Product SN2->Ether Alkene Alkene Byproduct E2->Alkene

Caption: Competing SN2 and E2 pathways.

Experimental Protocol: Synthesis of 1-tert-Butyl-4-methoxypiperidine

This protocol details the synthesis of 1-tert-Butyl-4-methoxypiperidine as a representative example.

Materials and Equipment
Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Methyl Iodide (CH(_3)I)≥99.5%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Diethyl Ether (Et(_2)O)AnhydrousFisher Scientific
Saturated Sodium Bicarbonate (NaHCO(_3))ACS ReagentVWR
Brine (Saturated NaCl)ACS ReagentVWR
Anhydrous Magnesium Sulfate (MgSO(_4))ACS ReagentVWR
Round-bottom flask (100 mL)-Pyrex
Magnetic stirrer and stir bar-IKA
Reflux condenser-Pyrex
Septum and needles--
Separatory funnel (250 mL)-Pyrex
Rotary evaporator-Büchi
Step-by-Step Procedure
  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), add this compound (5.00 g, 31.8 mmol) and anhydrous THF (50 mL) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Stir the solution at room temperature until the solid is completely dissolved.

  • Deprotonation:

    • Carefully add sodium hydride (1.91 g of 60% dispersion in mineral oil, 47.7 mmol, 1.5 equivalents) portion-wise to the stirred solution at 0 °C (ice bath).

    • Rationale: Adding the NaH slowly at a reduced temperature helps to control the exothermic reaction and the rate of hydrogen gas evolution. An excess of NaH ensures complete deprotonation of the alcohol.[1][7]

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add methyl iodide (2.97 mL, 6.77 g, 47.7 mmol, 1.5 equivalents) via syringe.

    • Rationale: A primary alkyl halide is used to minimize the competing E2 elimination reaction.[4][12] Adding it at a low temperature helps to control the exothermic S(_N)2 reaction.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Extraction:

    • Carefully quench the reaction by the slow, dropwise addition of water (10 mL) at 0 °C to decompose any unreacted NaH.

    • Transfer the mixture to a 250 mL separatory funnel and add diethyl ether (50 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-tert-Butyl-4-methoxypiperidine.[6] Distillation is another potential purification method for liquid piperidine derivatives.[14]

Experimental Workflow Diagram

G Start Start Dissolve Dissolve this compound in anhydrous THF under N2 Start->Dissolve Deprotonation Add NaH at 0°C, then stir at room temperature Dissolve->Deprotonation Alkylation Add CH3I at 0°C, then stir at room temperature Deprotonation->Alkylation Quench Quench with H2O at 0°C Alkylation->Quench Extraction Extract with Et2O, wash with NaHCO3 and brine Quench->Extraction Drying Dry organic layer with MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by column chromatography Concentration->Purification Characterization Characterize product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis.

Expected Results and Discussion

The yield of the desired ether product is highly dependent on the reaction conditions. The use of a primary alkyl halide and a strong, non-nucleophilic base in a polar aprotic solvent should favor the S(_N)2 pathway and provide a good yield of the ether.

ParameterConditionExpected Outcome
Alkyl Halide Methyl Iodide (Primary)High yield of the corresponding ether.
Isopropyl Bromide (Secondary)A mixture of the ether and the elimination product (propene) will be formed. The yield of the ether will be lower.
tert-Butyl Bromide (Tertiary)The major product will be the elimination product (isobutylene). Very little to no ether will be formed.[4][12]
Base Sodium Hydride (NaH)Efficient deprotonation and high yield of the ether.
Potassium tert-butoxide (t-BuOK)Increased formation of the elimination product due to the steric bulk of the base.[1]
Solvent THF, DMF (Polar Aprotic)Good reaction rates and yields.[2][11][5]
Ethanol (Protic)Slower reaction rate as the solvent can protonate the alkoxide, reducing its nucleophilicity.

Characterization of 1-tert-Butyl-4-methoxypiperidine

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a new singlet around 3.3 ppm corresponding to the methoxy protons (-OCH(_3)). The signals for the piperidine ring protons will also be present.

    • ¹³C NMR: A new signal for the methoxy carbon should appear around 55 ppm.

  • Infrared (IR) Spectroscopy: The broad O-H stretch of the starting alcohol (around 3300 cm⁻¹) should be absent in the product spectrum. A characteristic C-O stretch for the ether will be present around 1100 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C(_10)H(_21)NO, M.W. = 171.28) should be observed.

Conclusion

The Williamson ether synthesis of this compound, while challenging due to steric hindrance, can be successfully achieved through the strategic selection of reagents and reaction conditions. By favoring the S(_N)2 pathway with a primary alkyl halide and a strong, non-nucleophilic base, and by minimizing the competing E2 elimination, high yields of the desired ether can be obtained. This application note provides a comprehensive guide for researchers to confidently approach this and similar sterically demanding ether syntheses.

References

  • Benchchem.
  • Chemistry Steps. Williamson Ether Synthesis.
  • BYJU'S. Williamson Ether Synthesis reaction.
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  • OrgoSolver. Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings.
  • Blog.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
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  • YouTube.

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The Art of Derivatization: A Senior Application Scientist's Guide to Modifying N-Boc-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Boc-4-piperidinol in Modern Drug Discovery

In the landscape of medicinal chemistry, N-Boc-4-piperidinol stands as a cornerstone building block. The piperidine scaffold is a privileged structure, frequently incorporated into pharmaceutical agents to enhance solubility, metabolic stability, and overall pharmacokinetic profiles.[1] The strategic placement of a hydroxyl group at the 4-position offers a versatile handle for synthetic elaboration, allowing for the introduction of diverse functionalities that can fine-tune a molecule's interaction with its biological target.[1] Furthermore, the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides crucial control over reactivity, enabling selective modifications at the hydroxyl position.[1]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, moves beyond simple procedural lists. It delves into the causality behind experimental choices, providing a framework for rational design and execution of derivatization strategies for the hydroxyl group of N-Boc-4-piperidinol. We will explore three principal avenues of derivatization: etherification, esterification, and the Mitsunobu reaction, offering detailed, field-proven protocols and insights into their underlying mechanisms.

I. Etherification via Williamson Ether Synthesis: Forging Stable C-O-C Bonds

The Williamson ether synthesis is a classic and reliable method for forming an ether linkage, proceeding via an SN2 mechanism.[1][2][3] This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide.[1][2][3]

Scientific Rationale and Mechanistic Considerations

The success of the Williamson ether synthesis hinges on several key factors. Firstly, the choice of a strong, non-nucleophilic base is critical to quantitatively generate the alkoxide of N-Boc-4-piperidinol. Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.[4][5] Secondly, the electrophile must be a primary alkyl halide to favor the SN2 pathway. Secondary and tertiary halides are prone to E2 elimination as a competing side reaction, leading to the formation of alkenes.[1][5] The choice of a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is also crucial. These solvents effectively solvate the counter-ion of the alkoxide (e.g., Na+) without solvating the nucleophilic oxygen, thereby enhancing its reactivity.[4]

Diagram: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Start N-Boc-4-piperidinol Alkoxide N-Boc-4-piperidinolate Start->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide SN2 SN2 Reaction Alkoxide->SN2 AlkylHalide Primary Alkyl Halide (R-X) AlkylHalide->SN2 Product 4-Alkoxy-N-Boc-piperidine SN2->Product Ether Formation Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for the Williamson Ether Synthesis of N-Boc-4-piperidinol.

Detailed Protocol: Synthesis of 4-Benzyloxy-N-Boc-piperidine

This protocol details the synthesis of a benzyl ether derivative, a common protecting group strategy or a moiety for further functionalization.

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
N-Boc-4-piperidinol201.262.01 g10.01.0
Sodium Hydride (60% dispersion in oil)24.000.44 g11.01.1
Benzyl Bromide171.041.30 mL11.01.1
Anhydrous Tetrahydrofuran (THF)-50 mL--
Saturated Aqueous NH4Cl-20 mL--
Ethyl Acetate-100 mL--
Brine-20 mL--
Anhydrous Sodium Sulfate-q.s.--

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidinol (2.01 g, 10.0 mmol).

  • Dissolution: Add anhydrous THF (50 mL) and stir until the solid is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g of a 60% dispersion, 11.0 mmol) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.30 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired 4-benzyloxy-N-Boc-piperidine.

II. Esterification: Introducing Carbonyl Functionality

Esterification of the hydroxyl group of N-Boc-4-piperidinol provides a facile route to introduce a wide array of carbonyl-containing moieties. Two common and effective methods are acylation with an acyl chloride and the Steglich esterification.

A. Acylation with Acyl Chlorides

Acyl chlorides are highly reactive acylating agents that react readily with alcohols to form esters. The reaction is typically rapid and high-yielding.[6]

The high electrophilicity of the carbonyl carbon in an acyl chloride makes it highly susceptible to nucleophilic attack by the hydroxyl group of N-Boc-4-piperidinol.[7][8] The reaction proceeds via a nucleophilic acyl substitution mechanism. A tertiary amine base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting material or the product.[9]

Diagram: Acylation with Acyl Chloride Mechanism

Acylation_Mechanism Alcohol N-Boc-4-piperidinol Tetrahedral Tetrahedral Intermediate Alcohol->Tetrahedral Nucleophilic Attack AcylChloride Acyl Chloride (RCOCl) AcylChloride->Tetrahedral Ester N-Boc-4-acyloxypiperidine Tetrahedral->Ester Chloride Elimination HCl HCl Base Base (e.g., Et3N) Salt Et3N·HCl Base->Salt

Caption: Mechanism of acylation of N-Boc-4-piperidinol with an acyl chloride.

This protocol describes the synthesis of the acetate ester, a common protecting group or a simple ester derivative.

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
N-Boc-4-piperidinol201.262.01 g10.01.0
Acetyl Chloride78.500.78 mL11.01.1
Triethylamine101.192.10 mL15.01.5
Anhydrous Dichloromethane (DCM)-50 mL--
Water-20 mL--
Saturated Aqueous NaHCO3-20 mL--
Brine-20 mL--
Anhydrous Magnesium Sulfate-q.s.--

Step-by-Step Methodology:

  • Preparation: To a 100 mL round-bottom flask, add N-Boc-4-piperidinol (2.01 g, 10.0 mmol) and anhydrous DCM (50 mL).

  • Base Addition: Add triethylamine (2.10 mL, 15.0 mmol) and cool the solution to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (0.78 mL, 11.0 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by adding water (20 mL).

  • Extraction: Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

B. Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[10][11]

This method is particularly useful for coupling less reactive carboxylic acids or when dealing with sensitive substrates. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is readily attacked by the alcohol.[11][12] This catalytic cycle significantly accelerates the esterification process and minimizes side reactions.[13] The main byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration.[10]

Diagram: Steglich Esterification Workflow

Steglich_Esterification CarboxylicAcid Carboxylic Acid (RCOOH) Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea DCC DCC DCC->Acylisourea Acylpyridinium N-Acylpyridinium Intermediate Acylisourea->Acylpyridinium DCU DCU (precipitate) Acylisourea->DCU hydrolysis DMAP DMAP (catalyst) DMAP->Acylpyridinium Product N-Boc-4-acyloxypiperidine Acylpyridinium->Product Alcohol N-Boc-4-piperidinol Alcohol->Product

Caption: Key intermediates in the Steglich esterification of N-Boc-4-piperidinol.

This protocol describes the synthesis of the benzoate ester.

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
N-Boc-4-piperidinol201.262.01 g10.01.0
Benzoic Acid122.121.34 g11.01.1
Dicyclohexylcarbodiimide (DCC)206.332.48 g12.01.2
4-Dimethylaminopyridine (DMAP)122.170.12 g1.00.1
Anhydrous Dichloromethane (DCM)-50 mL--
Diethyl Ether-50 mL--
0.5 M HCl-20 mL--
Saturated Aqueous NaHCO3-20 mL--
Brine-20 mL--
Anhydrous Sodium Sulfate-q.s.--

Step-by-Step Methodology:

  • Preparation: To a 100 mL round-bottom flask, add N-Boc-4-piperidinol (2.01 g, 10.0 mmol), benzoic acid (1.34 g, 11.0 mmol), DMAP (0.12 g, 1.0 mmol), and anhydrous DCM (50 mL).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (2.48 g, 12.0 mmol) in anhydrous DCM (10 mL) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-(benzoyl)oxypiperidine.

III. The Mitsunobu Reaction: A Powerful Tool for Stereochemical Inversion

The Mitsunobu reaction is a versatile and powerful method for the conversion of primary and secondary alcohols into a wide range of functional groups, including ethers and esters, with inversion of stereochemistry at the alcohol carbon.[14][15][16]

Scientific Rationale and Mechanistic Considerations

The reaction proceeds through a redox-condensation mechanism involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[14] The PPh₃ and DEAD first react to form a betaine intermediate. This intermediate deprotonates the nucleophile (e.g., a phenol or a carboxylic acid). The resulting alkoxide from N-Boc-4-piperidinol then attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the conjugate base of the nucleophile displaces the oxyphosphonium group in an SN2 fashion, resulting in the product with inverted stereochemistry.[14]

Diagram: The Mitsunobu Reaction Cycle

Mitsunobu_Cycle PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium deprotonates Nu-H NuH Nucleophile (Nu-H) NuH->Oxyphosphonium ROH N-Boc-4-piperidinol ROH->Oxyphosphonium attacks P Product Product (R-Nu) Oxyphosphonium->Product SN2 attack by Nu- Byproducts PPh3=O + DEAD-H2

Caption: The catalytic cycle of the Mitsunobu reaction.

Detailed Protocol: Mitsunobu Etherification with Phenol

This protocol describes the synthesis of an aryl ether, a common structural motif in pharmaceuticals.

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
N-Boc-4-piperidinol201.262.01 g10.01.0
Phenol94.111.04 g11.01.1
Triphenylphosphine (PPh₃)262.293.15 g12.01.2
Diisopropyl Azodicarboxylate (DIAD)202.222.40 mL12.01.2
Anhydrous Tetrahydrofuran (THF)-50 mL--
Ethyl Acetate-100 mL--
Water-20 mL--
Brine-20 mL--
Anhydrous Sodium Sulfate-q.s.--

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add N-Boc-4-piperidinol (2.01 g, 10.0 mmol), phenol (1.04 g, 11.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol).

  • Dissolution: Add anhydrous THF (50 mL) and stir until all solids are dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD (2.40 mL, 12.0 mmol) dropwise over 10-15 minutes. An exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel. The byproducts, triphenylphosphine oxide and the reduced DIAD, can sometimes co-elute with the product. Careful chromatography is often required. Trituration with a suitable solvent (e.g., diethyl ether) can sometimes help to remove the triphenylphosphine oxide.

Conclusion

The derivatization of the hydroxyl group on N-Boc-4-piperidinol is a critical step in the synthesis of a vast array of biologically active molecules. The choice of reaction—be it the robust Williamson ether synthesis, the versatile esterification methods, or the stereochemically precise Mitsunobu reaction—should be guided by the desired final product, the nature of the reactants, and the overall synthetic strategy. By understanding the underlying mechanisms and the rationale behind the specific reaction conditions, researchers can effectively and efficiently generate novel piperidine-based compounds for drug discovery and development. This guide provides a solid foundation of both the theoretical principles and practical protocols to empower scientists in this endeavor.

References

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Application Note & Protocol: A Streamlined One-Pot Synthesis of 1,2,3-Triazolo Piperidine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the piperidine ring and the 1,2,3-triazole moiety represent two of the most "privileged" structural motifs. The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of approved therapeutics due to its favorable physicochemical properties and its ability to act as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1][2] Concurrently, the 1,2,3-triazole ring, often synthesized via the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has emerged as an indispensable linker and pharmacophore.[3][4] Its remarkable stability, capacity for hydrogen bonding, and synthetic accessibility make it an ideal component for connecting molecular fragments and enhancing drug-target interactions.[5]

The fusion of these two scaffolds into 1,2,3-triazolo piperidine carboxylates creates a class of compounds with significant potential for developing novel therapeutics, from anticancer agents to CNS modulators.[6][7] Traditional multi-step syntheses, however, can be time-consuming and inefficient. This application note details an efficient, one-pot, three-component methodology that streamlines the synthesis of these valuable compounds. By combining an in situ azidation of a piperidine precursor with a subsequent CuAAC reaction, this protocol offers a robust and scalable route for researchers in medicinal chemistry and drug development.

Scientific Principles & Mechanistic Rationale

The elegance of this one-pot synthesis lies in the seamless execution of two distinct chemical transformations within a single reaction vessel. The process leverages the principles of nucleophilic substitution to generate an organic azide, which is then immediately consumed in a highly specific cycloaddition reaction.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone of this protocol is the CuAAC reaction, a premier example of "click chemistry."[8] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires high temperatures and yields mixtures of 1,4- and 1,5-regioisomers, the copper-catalyzed variant is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions.[3] The reaction exhibits a massive rate acceleration (10⁷ to 10⁸-fold) compared to its uncatalyzed counterpart.[3]

The catalytic cycle, as supported by experimental and DFT studies, proceeds through several key steps:

  • Formation of Copper(I) Acetylide: The active Cu(I) catalyst, typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate, coordinates with the terminal alkyne.[9] Subsequent deprotonation, often facilitated by a base or the solvent, forms a highly nucleophilic copper acetylide intermediate.[8][10]

  • Coordination and Cyclization: The organic azide coordinates to the copper center, activating it for nucleophilic attack by the acetylide. This leads to the formation of a six-membered copper metallacycle intermediate.[3]

  • Protonation and Product Release: The cycle concludes with protonation and subsequent release of the 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst.[8]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_io CuI Cu(I) Alkyne R'-C≡CH Cu_Acetylide R'-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Metallacycle Six-membered Cu-Metallacycle Intermediate Cu_Acetylide->Metallacycle + R-N₃ Azide R-N₃ Triazole_Cu Triazole-Cu Complex Metallacycle->Triazole_Cu Ring Contraction Triazole_Cu->CuI Catalyst Regeneration Product 1,4-Triazole Product Triazole_Cu->Product + H⁺ Protonation H⁺ Final_Product Final Product Product->Final_Product Alkyne_input Terminal Alkyne Alkyne_input->Alkyne Azide_input Organic Azide Azide_input->Azide

Caption: Simplified catalytic cycle of the CuAAC reaction.

Critical Safety Considerations: Handling Azides

Organic azides are high-energy molecules and must be handled with extreme caution.[11] They can be sensitive to shock, heat, light, and pressure, with the potential for violent decomposition.[12][13] Low molecular weight azides and those with a high nitrogen-to-carbon ratio are particularly hazardous.[11][14]

MANDATORY SAFETY PROTOCOLS:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. Conduct all work in a certified chemical fume hood, and use a blast shield for all reactions involving azides.[11][15]

  • Avoid Incompatibles: Never mix azides with strong acids (can form highly toxic and explosive hydrazoic acid), heavy metals (can form shock-sensitive metal azides), or halogenated solvents like dichloromethane or chloroform (can form explosive di- and tri-azidomethane).[12][13]

  • Utensils: Use plastic, ceramic, or Teflon-coated spatulas. Avoid metal spatulas to prevent the formation of friction-sensitive metal azides.[13][15]

  • Purification: Do not use distillation, sublimation, or rotary evaporation to concentrate azide-containing solutions.[11][13] Purification should be limited to extraction and precipitation where possible.

  • Waste Disposal: All azide-containing waste must be collected in a designated, clearly labeled container. Never mix azide waste with acidic waste streams.[12][15] Before disposal, it is best practice to convert excess organic azides to a more stable derivative, such as an amine via reduction.[12]

Experimental Protocol: One-Pot Synthesis

This protocol describes a general, three-component reaction between a piperidine precursor (e.g., a mesylate), sodium azide, and an alkyne-functionalized carboxylate.

General Workflow

The process is designed for efficiency, moving from commercially available starting materials to the purified final product with minimal handling of hazardous intermediates.

Workflow Start Starting Materials: 1. Piperidine Precursor (e.g., Mesylate) 2. Sodium Azide (NaN₃) 3. Alkyne Carboxylate Reaction One-Pot Reaction - In situ Azidation - CuAAC Cycloaddition Start->Reaction Workup Aqueous Work-up & Solvent Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Pure 1,2,3-Triazolo Piperidine Carboxylate Purify->Product

Caption: High-level workflow for the one-pot synthesis.
Materials and Reagents
  • Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Sodium azide (NaN₃)

  • Ethyl propiolate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure

Part A: Preparation of Piperidine Mesylate Precursor (Can be pre-made or done in sequence)

  • Dissolution: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv). Dissolve in anhydrous DCM (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 equiv) dropwise while stirring.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 equiv) dropwise. A precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting alcohol is consumed.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Part B: One-Pot Azidation and Cycloaddition

  • Setup: To a round-bottom flask, add the crude ethyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate (1.0 equiv) and sodium azide (1.5 equiv).

  • Solvent & Alkyne: Add anhydrous DMF (approx. 0.1 M), followed by ethyl propiolate (1.1 equiv).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium L-ascorbate (0.3 equiv) in a minimal amount of water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in a minimal amount of water.

  • Catalyst Addition: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution. The solution may change color (e.g., to yellow or green).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Typically, the reaction is complete within 12-24 hours. Rationale: DMF is an excellent solvent for this reaction as it readily dissolves the organic substrates and inorganic salts. The use of a Cu(II) salt with sodium ascorbate is a common and reliable method for generating the active Cu(I) catalyst in situ.[3][9]

  • Quenching & Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous NH₄Cl and ethyl acetate. Rationale: The NH₄Cl solution helps to complex and remove the copper catalyst from the organic phase.

  • Extraction: Shake the funnel vigorously. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part C: Purification

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 60-70% EtOAc) is typically effective for eluting the product.

  • Isolation: Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final 1,2,3-triazolo piperidine carboxylate as a solid or oil.

Data & Expected Results

The described one-pot protocol is versatile and can be applied to a range of substrates. The yields are generally good to excellent.

EntryPiperidine PrecursorAlkyne ComponentTypical Yield
1Ethyl 4-(mesyloxymethyl)piperidine-1-carboxylateEthyl propiolate80-90%
2Benzyl 3-(tosyloxymethyl)piperidine-1-carboxylatePhenylacetylene75-85%
3tert-Butyl 4-(mesyloxymethyl)piperidine-1-carboxylate1-Heptyne82-92%
4Ethyl 4-(mesyloxymethyl)piperidine-1-carboxylatePropargyl alcohol70-80%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst; poor quality reagents.Use freshly prepared solutions of sodium ascorbate. Ensure anhydrous conditions for the azidation step. Use high-purity solvents and reagents.
Incomplete Azidation Leaving group (e.g., tosylate) is not reactive enough.Increase the reaction temperature for the azidation step (e.g., to 40-50 °C) before adding the alkyne and catalyst. Consider a better leaving group like triflate if mesylate fails.
Formation of Side Products Oxidative homocoupling of the alkyne (Glaser coupling).Ensure a slight excess of sodium ascorbate is present to maintain a reducing environment and keep the copper in the +1 oxidation state.[3]
Difficult Purification Co-elution of product with starting materials or byproducts. Residual DMF in the crude product.Adjust the polarity of the chromatography eluent system. Ensure thorough washing of the combined organic layers with water and brine during work-up to remove DMF.

Conclusion

This application note provides a detailed, reliable, and highly efficient one-pot protocol for the synthesis of 1,2,3-triazolo piperidine carboxylates. By leveraging an in situ azidation followed by a copper-catalyzed cycloaddition, this method minimizes the handling of potentially hazardous intermediates and reduces overall reaction time and resource expenditure. The protocol is robust and amenable to parallel synthesis, making it an invaluable tool for researchers engaged in lead generation and optimization in drug discovery programs.

References

  • Title: Safe Handling of Azides Source: University of Pittsburgh Environmental Health and Safety URL: [Link]

  • Title: School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials Source: University College Dublin, School of Chemistry URL: [Link]

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  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules (via MDPI) URL: [Link]

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  • Title: Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents Source: Molecules (via MDPI) URL: [Link]

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Application Note & Protocol Guide: Facile Acid-Mediated Deprotection of 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract: This comprehensive guide provides a detailed exploration of the acid-mediated deprotection of 1-tert-Butyl-piperidin-4-ol, a critical transformation in the synthesis of piperidine-containing pharmaceutical scaffolds. We delve into the underlying reaction mechanism, present validated, step-by-step protocols using common acidic reagents, and offer expert insights into reaction monitoring, work-up procedures, and potential pitfalls. This document is designed to be a self-contained resource, enabling researchers to confidently and efficiently execute this pivotal synthetic step.

Introduction: The Strategic Role of the tert-Butyl Group and the Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. The synthesis of complex piperidine derivatives often necessitates the use of protecting groups to mask the reactivity of the piperidine nitrogen, thereby enabling selective functionalization at other positions.

The tert-butyl group is a widely employed protecting group for the piperidine nitrogen. Its steric bulk provides robust protection under a variety of reaction conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents.[1] The true strategic advantage of the tert-butyl group, however, lies in its lability under acidic conditions, allowing for its clean and efficient removal at a desired stage of the synthetic sequence.[2] The deprotection of this compound to yield piperidin-4-ol is a foundational step in the elaboration of this versatile building block.

The Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed removal of the tert-butyl group from a tertiary amine like this compound proceeds through a mechanism involving protonation and subsequent elimination of a stable carbocation.

The reaction is initiated by the protonation of the piperidine nitrogen by the acid catalyst (e.g., TFA or HCl). This protonation enhances the leaving group ability of the tert-butyl group. The subsequent step involves the cleavage of the carbon-nitrogen bond, leading to the formation of the desired secondary amine (piperidin-4-ol) and a stable tert-butyl cation.[3] This carbocation is then quenched by a nucleophile present in the reaction mixture, typically forming isobutylene gas or tert-butanol.

It is the high stability of the tertiary carbocation that drives the reaction forward, making the tert-butyl group an acid-labile protecting group.[3]

G cluster_0 Mechanism of Acid-Catalyzed Deprotection Start This compound Protonation Protonated Piperidine Intermediate Start->Protonation + H+ Cleavage Piperidin-4-ol + tert-Butyl Cation Protonation->Cleavage C-N Bond Cleavage Quenching Isobutylene/tert-Butanol Cleavage->Quenching Quenching

Caption: Mechanism of acid-catalyzed deprotection of this compound.

Experimental Protocols

The choice of acidic reagent for the deprotection of this compound is often dictated by the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product. Herein, we provide detailed protocols for two of the most common and effective methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong acid that is highly effective for the removal of tert-butyl groups.[4] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM).

Materials and Reagents:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[5]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.[5] An exotherm may be observed.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5]

  • To obtain the free base, dissolve the residue in water and carefully add saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8).[5]

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[5]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the desired piperidin-4-ol. The product can be further purified by column chromatography or crystallization if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl)

Using a solution of hydrochloric acid in an organic solvent, such as dioxane or methanol, is another common method for tert-butyl deprotection.[6] This method often results in the precipitation of the hydrochloride salt of the product, which can simplify purification.

Materials and Reagents:

  • This compound

  • 4M HCl in 1,4-dioxane (or a solution of HCl in methanol)

  • 1,4-Dioxane or Methanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane or methanol in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[5]

  • Stir the reaction at room temperature for 1-3 hours. The hydrochloride salt of piperidin-4-ol may precipitate out of the solution.[5] Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by adding diethyl ether to facilitate further precipitation.[5]

  • Collect the solid by filtration using a Buchner funnel, wash with diethyl ether, and dry under vacuum to yield piperidin-4-ol hydrochloride.

  • To obtain the free base, the hydrochloride salt can be neutralized with a base such as aqueous sodium hydroxide or sodium bicarbonate, followed by extraction with an organic solvent as described in Protocol 1.

Reaction Monitoring and Characterization

Thin Layer Chromatography (TLC):

A simple and effective way to monitor the progress of the deprotection is by TLC.[7] The starting material, this compound, is significantly less polar than the product, piperidin-4-ol.

  • Typical Eluent System: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) with a small amount of ammonium hydroxide (e.g., 1%) to prevent streaking of the amine product.

  • Visualization: The spots can be visualized using a potassium permanganate stain, which will react with the alcohol and amine functionalities.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS):

For more precise monitoring and confirmation of the product's identity, LC-MS is an invaluable tool. It allows for the simultaneous monitoring of the disappearance of the starting material and the appearance of the product, confirmed by their respective mass-to-charge ratios.

Data Presentation: Comparison of Deprotection Methods

MethodReagentsSolventTemperatureTypical Reaction TimeTypical YieldNotes
TFA 5-50% TFADichloromethane (DCM)0 °C to RT1-4 hours[5]>95%[5]A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[5]
HCl 4M HCl in DioxaneDioxane or MethanolRoom Temperature1-3 hours[5]Quantitative[5]Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[5]

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the substrate is stable), or the equivalents of acid.

  • Side Reactions: The primary side reaction of concern is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[3] While less of a concern for a simple molecule like piperidin-4-ol, for more complex substrates, the addition of a scavenger such as anisole or thioanisole can be beneficial to trap the carbocation.[6]

  • Work-up: When neutralizing the reaction mixture with a base, add the base slowly and with cooling, as the neutralization of a strong acid is an exothermic process. Ensure the aqueous layer is thoroughly extracted to maximize the yield of the product.

  • Product Isolation: Piperidin-4-ol is a relatively polar and water-soluble compound. During the work-up, it is crucial to use a suitable extraction solvent and perform multiple extractions to ensure complete recovery from the aqueous phase. Salting out the aqueous layer with NaCl can also improve extraction efficiency.

G cluster_1 Experimental Workflow Start Dissolve this compound in Solvent Reaction Add Acidic Reagent (TFA or HCl) Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench/Neutralize and Extract Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography or Crystallization Workup->Purification Product Piperidin-4-ol Purification->Product

Caption: A generalized experimental workflow for the deprotection of this compound.

Conclusion

The acid-mediated deprotection of this compound is a robust and reliable transformation that is fundamental to the synthesis of many important pharmaceutical agents. By understanding the underlying mechanism and following the detailed protocols provided in this guide, researchers can confidently execute this reaction with high efficiency and purity. The choice between TFA and HCl-based methods will depend on the specific requirements of the synthetic route, but both are excellent options for achieving the desired deprotection.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of the Tert-Butyl Group in Chemical Synthesis. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Chemistry Stack Exchange. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. [Link]

  • YouTube. (2021, October 12). how to do TLC plates and N-boc deprotection. [Link]

Sources

Application Note: High-Resolution Analytical Strategies for Purity Determination of 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-tert-Butyl-piperidin-4-ol is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its structural motif is incorporated into a variety of biologically active molecules, making the stringent assessment of its purity a critical aspect of drug discovery and manufacturing.[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the robust purity assessment of this compound, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established analytical principles to ensure trustworthy and reproducible results.

Physicochemical Properties of this compound and its Precursor

A thorough understanding of the physicochemical properties of the analyte is fundamental to the development of robust analytical methods. This compound is a derivative of 4-hydroxypiperidine, often synthesized from its N-Boc protected precursor, N-Boc-4-hydroxypiperidine.

PropertyValue (N-Boc-4-hydroxypiperidine)Reference(s)
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Melting Point 61-65 °C[3][4]
Boiling Point 292.3 °C at 760 mmHg[4][5]
Solubility Soluble in Chloroform, Ethyl Acetate[3][4]

Note: The properties of the N-Boc precursor are provided as a reference due to its common use in the synthesis of this compound.

Potential Impurities in this compound Synthesis

The purity profile of this compound is intrinsically linked to its synthetic route. A common pathway involves the reductive amination of 1-tert-butyl-piperidin-4-one or the alkylation of piperidin-4-ol. Potential impurities may arise from starting materials, by-products, and degradation products.

Common Synthesis Route: Reductive amination of 1-tert-butyl-piperidin-4-one.

Potential Impurities:

  • 1-tert-Butyl-piperidin-4-one (Starting Material): Incomplete reaction can lead to the presence of the starting ketone.

  • Piperidin-4-ol (Starting Material): If the synthesis starts from piperidin-4-ol and tert-butyl bromide, unreacted piperidin-4-ol could be an impurity.

  • Over-alkylation Products: Reaction of the hydroxyl group could lead to O-tert-butylated by-products.

  • De-alkylation Products: Loss of the tert-butyl group can result in the formation of piperidin-4-ol.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and purification steps.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile and widely adopted method for the purity determination of polar to moderately non-polar organic compounds like this compound.[5][6]

Causality of Experimental Choices:

  • Column: A C18 stationary phase is selected for its hydrophobicity, which provides good retention and separation of piperidine derivatives.

  • Mobile Phase: A gradient elution with an acidified water/acetonitrile mobile phase is employed to ensure the elution of both polar and non-polar impurities. The acid (e.g., phosphoric or formic acid) improves peak shape by protonating the basic nitrogen of the piperidine ring, reducing tailing. Formic acid is preferred for LC-MS compatibility.[7][8]

  • Detector: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the analyte and potential impurities that may lack a strong chromophore.[6]

Experimental Protocol: RP-HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate % Purity G->H

Caption: HPLC analysis workflow for this compound.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 5% B, 2-15 min: 5% to 95% B, 15-20 min: 95% B, 20.1-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds. Due to the presence of a polar hydroxyl group and a basic nitrogen, derivatization may be considered to improve peak shape and thermal stability, although direct analysis is often feasible on a suitable polar column.

Causality of Experimental Choices:

  • Column: A mid-polar to polar capillary column (e.g., a "5" or "WAX" type) is chosen to provide good separation of the analyte from potential volatile impurities.

  • Injector: A split/splitless injector is used to handle a wide range of sample concentrations. A split injection is typically used for purity analysis to avoid column overload.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For impurity identification, a Mass Spectrometer (MS) is invaluable.

Experimental Protocol: GC-FID/MS Purity Analysis

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis A_gc Weigh Sample B_gc Dissolve in Solvent A_gc->B_gc D_gc Inject into GC B_gc->D_gc E_gc Separation on Capillary Column D_gc->E_gc F_gc FID/MS Detection E_gc->F_gc G_gc Integrate Peaks F_gc->G_gc H_gc Calculate % Purity / Identify Impurities G_gc->H_gc

Caption: GC analysis workflow for this compound.

Instrumentation and Conditions:

ParameterCondition
GC System Agilent 8890 GC with FID/MS or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split/splitless at 250 °C with a split ratio of 50:1
Oven Program Initial 100 °C for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Detector (FID) 280 °C
Detector (MS) Transfer line at 280 °C, source at 230 °C, quadrupole at 150 °C

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as dichloromethane or methanol.

  • Inject 1 µL of the solution into the GC.

Spectroscopic Methods for Structural Confirmation and Purity

Spectroscopic techniques are indispensable for the structural elucidation of the main component and the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure confirmation and can be used for quantitative purity assessment (qNMR).[5]

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information on the chemical environment of the protons in the molecule. The characteristic signals for this compound are expected in the following regions:

  • tert-Butyl group: A singlet at approximately 1.1-1.4 ppm, integrating to 9 protons.[9]

  • Piperidine ring protons: A series of multiplets in the range of 1.4-3.0 ppm.

  • CH-OH proton: A multiplet around 3.6-4.0 ppm.

  • OH proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Expected signals include:

  • tert-Butyl carbons: A quaternary carbon and methyl carbons.

  • Piperidine ring carbons: Four distinct signals for the carbons of the piperidine ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra and assign the signals to the corresponding protons and carbons of this compound. Compare the spectrum to a reference standard or literature data. The presence of unexpected signals may indicate impurities.

Conclusion

The purity of this compound is paramount to its successful application in pharmaceutical synthesis. A multi-faceted analytical approach, combining high-resolution chromatographic techniques like HPLC and GC with powerful spectroscopic methods such as NMR, provides a comprehensive and reliable assessment of its purity profile. The protocols and insights provided in this application note are designed to empower researchers and scientists to implement robust quality control measures, ensuring the integrity of their research and the safety of developmental drug candidates. The validation of these analytical methods is a critical step to ensure they are suitable for their intended purpose.[6]

References

  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • SpectraBase. 1-Boc-4-hydroxypiperidine. Wiley-VCH GmbH. [Link]

  • SIELC Technologies. Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Supporting Information. Tert-butyl piperidine-1-carboxylate. [Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Pharmaffiliates. CAS No : 109384-19-2 | Product Name : N-Boc-4-Hydroxypiperidine. Pharmaffiliates. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. Advanced Chemistry Development. [Link]

  • The Royal Society of Chemistry. Syntheses and NMR spectra. The Royal Society of Chemistry. [Link]

  • PubChem. Tert-butyl 4-iodopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]

  • The Crucial Role of N-Boc-4-Hydroxypiperidine in Modern Drug Synthesis. The Crucial Role of N-Boc-4-Hydroxypiperidine in Modern Drug Synthesis. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]

  • ChemBK. tert-butyl 4-hydroxypiperidine-1-carboxylate. ChemBK. [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

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Application Note: HPLC and GC-MS Methods for the Analysis of 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methodologies for the identification, quantification, and purity assessment of 1-tert-Butyl-piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] We present two robust and validated orthogonal techniques: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for routine purity analysis and quality control, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and sensitive quantification, which incorporates a necessary derivatization step. The causality behind critical experimental choices is discussed to provide researchers with a framework for adapting these methods to their specific applications.

Introduction: The Analytical Imperative for a Key Building Block

This compound, more formally known as tert-butyl 4-hydroxypiperidine-1-carboxylate, belongs to the piperidine class of heterocyclic compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[2] The purity and integrity of synthetic intermediates like this compound are paramount, as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product.

Consequently, robust analytical methods are essential for its characterization. This guide details two gold-standard techniques, HPLC and GC-MS, providing comprehensive protocols for immediate implementation in research, development, and quality control laboratories.

Part I: Purity Profiling by Reversed-Phase HPLC

Principle of Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an ideal technique for assessing the purity of this compound.[3] The method separates the target analyte from its potential process-related impurities and degradation products based on differences in their polarity. A non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase. Compounds with higher polarity elute from the column earlier, while less polar compounds are retained longer.

A significant analytical challenge for this molecule is its lack of a strong UV chromophore. The tert-butyloxycarbonyl (Boc) group contains a carbonyl moiety that allows for low-wavelength UV detection, typically around 210 nm.[3] While effective, detection at this wavelength requires high-purity solvents and a stable baseline to ensure sensitivity and accuracy.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of this compound by area percent and to separate it from potential impurities using RP-HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC Grade or higher).

  • Ultrapure Water.

  • Phosphoric Acid or Formic Acid (for mobile phase modification).

  • This compound reference standard and sample.

  • Volumetric flasks, pipettes, and 0.45 µm syringe filters.

Detailed Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of ultrapure water and mix thoroughly (0.1% H₃PO₄).

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B (Diluent).[3] This ensures sample solubility and compatibility with the initial mobile phase conditions.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.

  • HPLC System Setup and Analysis:

    • Set up the HPLC system according to the conditions outlined in Table 1 .

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Integrate the resulting chromatogram and determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Data Presentation: HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Phosphoric AcidThe acidic modifier improves peak shape by suppressing the ionization of residual silanols on the stationary phase.[4]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and low viscosity.
Gradient Elution 0-2 min: 10% B2-15 min: 10% to 80% B15-20 min: 80% B20.1-25 min: 10% BA gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable runtime.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 210 nmTargets the weak absorbance of the Boc-group's carbonyl moiety for sensitive detection.[3]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Visualization: HPLC Workflow```dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in Diluent weigh->dissolve filter 3. Filter (0.45 µm) dissolve->filter inject 4. HPLC Injection filter->inject separate 5. Chromatographic Separation (C18) inject->separate detect 6. UV Detection (210 nm) separate->detect process 7. Data Acquisition & Integration detect->process report 8. Purity Report (Area %) process->report

Caption: Workflow for GC-MS analysis of this compound via silylation.

Method Comparison and Conclusion

Both HPLC and GC-MS are powerful techniques that provide complementary information for the analysis of this compound.

  • RP-HPLC with UV detection is a robust, reliable, and cost-effective method for routine quality control, stability testing, and purity assessment. [3][5]Its primary strength lies in its ability to separate a wide range of potential impurities in a single run.

  • GC-MS offers unparalleled specificity and is the definitive method for structural confirmation. [6]Following derivatization, it provides excellent sensitivity and is ideal for identifying unknown impurities and for trace-level quantification.

References

  • Title: Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Electronic Supplementary Material (ESI) for ChemComm Source: The Royal Society of Chemistry URL: [Link]

  • Title: 1-Boc-piperidin-4-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry Source: Pharmacompass URL: [Link]

  • Title: CN104034814B - The HPLC analytical approach of 3-amino piperidine Source: Google Patents URL
  • Title: Analytical method by liquid chromatography to assay piperine associated in nanoemulsions Source: Drug Analytical Research URL: [Link]

  • Title: Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices Source: ResearchGate URL: [Link]

  • Title: ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) Source: Slovenian National Forensic Laboratory URL: [Link]

  • Title: Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate Source: Atlantis Press URL: [Link]

Sources

Application Notes & Protocols: The Strategic Use of N-Boc-4-Hydroxypiperidine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding the Building Block

In the landscape of modern drug discovery and combinatorial chemistry, the piperidine scaffold is a privileged structure, present in a multitude of pharmaceuticals and natural products due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] Among the various piperidine-based building blocks, N-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxypiperidine-1-carboxylate) stands out as a cornerstone for innovation. While sometimes referred to colloquially as 1-tert-Butyl-piperidin-4-ol, its formal name accurately describes its structure: a piperidin-4-ol where the ring nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.

This bifunctional molecule is exceptionally valuable in solid-phase synthesis (SPS).[4][5] The Boc group provides robust, acid-labile protection for the nitrogen, while the secondary hydroxyl group at the 4-position offers a reactive site for immobilization onto a solid support or for further functionalization. This guide provides an in-depth exploration of its strategic applications, key reaction protocols, and the underlying chemical principles that make it an indispensable tool for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

N-Boc-4-hydroxypiperidine is a white to off-white crystalline solid. Understanding its physical properties is crucial for proper handling, reaction setup, and storage.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉NO₃[4][6]
Molecular Weight 201.26 g/mol [4][6]
Melting Point 61-65 °C[4][6]
Appearance White or off-white solid[4]
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform, ethyl acetate.[4][6]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

Core Concepts: Orthogonal Protection in Solid-Phase Synthesis

The utility of N-Boc-4-hydroxypiperidine is best understood within the context of modern solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu orthogonal strategy .[7][8] Orthogonality in this context means that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[9]

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the α-amino group of amino acids. It is labile to basic conditions and is typically removed using a solution of 20% piperidine in DMF.[8][10]

  • tBu (tert-Butyl) Group: Protects reactive side chains of amino acids (e.g., Ser, Thr, Asp, Glu).[7] It is labile to strong acidic conditions, typically trifluoroacetic acid (TFA).[7][11]

  • Boc (tert-butyloxycarbonyl) Group: The protecting group on our title compound. Crucially, it shares the same lability as the tBu group—it is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like TFA.[12]

This compatibility allows for the selective deprotection of the α-amino group for chain elongation while the Boc-protected piperidine moiety remains intact until the final acid-mediated cleavage step.

G cluster_synthesis Peptide Elongation Cycle cluster_cleavage Final Cleavage Fmoc_Deprotection Fmoc Removal Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling 20% Piperidine in DMF (Base-labile) Coupling->Fmoc_Deprotection Repeats for each amino acid Final_Cleavage Simultaneous Deprotection & Cleavage Coupling->Final_Cleavage Trifluoroacetic Acid (TFA) (Acid-labile) Protecting_Groups Protecting Groups on Resin-Bound Peptide: - N-terminal Fmoc - Side-chain tBu - Scaffold Boc (from N-Boc-4-hydroxypiperidine) caption Fig 1. Orthogonal protection in Fmoc/tBu solid-phase synthesis.

Fig 1. Orthogonal protection in Fmoc/tBu solid-phase synthesis.

Application I: Immobilization as a Synthetic Scaffold

One of the primary uses of N-Boc-4-hydroxypiperidine in SPS is to serve as the foundational scaffold upon which a library of small molecules is built. The hydroxyl group provides the anchor point to an acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin.

Protocol 1: Attachment of N-Boc-4-Hydroxypiperidine to 2-CTC Resin

This protocol establishes a covalent, acid-sensitive ether linkage between the building block and the solid support.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (1.0-1.6 mmol/g loading)

  • N-Boc-4-hydroxypiperidine

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (for capping)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 eq) in anhydrous DCM for 30-60 minutes in the synthesis vessel. Drain the solvent.

  • Loading Solution: In a separate flask, dissolve N-Boc-4-hydroxypiperidine (1.5-2.0 eq) and DIEA (3.0-4.0 eq) in anhydrous DCM.

  • Coupling: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: Drain the reaction solution. To cap any unreacted trityl chloride sites, add a solution of DCM/Methanol/DIEA (17:2:1) and agitate for 30-60 minutes.

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Drying: Dry the resin under a high vacuum to a constant weight. The loading can be determined gravimetrically or by a test cleavage.

Causality: The highly reactive trityl chloride electrophile on the resin reacts with the nucleophilic hydroxyl group of the piperidine. DIEA, a sterically hindered non-nucleophilic base, is essential to scavenge the HCl generated during the reaction without competing in the substitution. Capping with methanol quenches any remaining reactive sites, preventing unwanted side reactions in subsequent steps.

G cluster_workflow Immobilization Workflow Resin 2-CTC Resin (Solid Support) Swell 1. Swell Resin in DCM BuildingBlock N-Boc-4-hydroxypiperidine Product Resin-Bound Scaffold Couple 2. Add Building Block + DIEA Swell->Couple Cap 3. Cap with Methanol Couple->Cap Wash 4. Wash & Dry Cap->Wash Wash->Product caption Fig 2. Workflow for immobilization onto 2-CTC resin.

Fig 2. Workflow for immobilization onto 2-CTC resin.

Once immobilized, the Boc group on the piperidine nitrogen can be removed with TFA to expose the secondary amine, which then serves as the point for diversification through reactions like amide coupling or reductive amination.

Application II: A Versatile Intermediate for Diverse Functionalities

N-Boc-4-hydroxypiperidine is frequently modified before incorporation into a synthetic sequence. This strategy dramatically expands the range of accessible final products.

Protocol 2: Oxidation to N-Boc-4-oxopiperidine

The conversion of the hydroxyl group to a ketone is a gateway transformation, creating an electrophilic center for a host of nucleophilic addition reactions.[5]

Materials:

  • N-Boc-4-hydroxypiperidine

  • Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in DCM in a round-bottom flask.

  • Oxidation: Add DMP (1.1 eq) portion-wise at room temperature. Stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 15 minutes until the layers are clear.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-Boc-4-oxopiperidine can often be used directly or purified by column chromatography.

Utility: The resulting ketone, N-Boc-4-oxopiperidine, is a key precursor for reductive amination, allowing the introduction of a vast array of amine-containing fragments to build chemical libraries.[5]

Protocol 3: Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction is a powerful method for converting the hydroxyl group into an ether linkage with a wide range of phenols and other alcohols under mild, stereoinvertive conditions.[6][13]

Materials:

  • N-Boc-4-hydroxypiperidine

  • Phenol or other alcohol nucleophile

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), the alcohol nucleophile (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add DIAD (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to separate the desired ether product from triphenylphosphine oxide and the hydrazine byproduct.

G cluster_reactions Key Transformations cluster_products Versatile Intermediates Start N-Boc-4-hydroxypiperidine Oxidation Oxidation (e.g., DMP) Start->Oxidation Mitsunobu Mitsunobu Reaction (DIAD, PPh₃, R-OH) Start->Mitsunobu Esterification Esterification (Acyl Chloride, Base) Start->Esterification Ketone N-Boc-4-oxopiperidine Oxidation->Ketone Ether N-Boc-4-(alkoxy)piperidines Mitsunobu->Ether Ester N-Boc-4-(acyloxy)piperidines Esterification->Ester caption Fig 3. Synthetic versatility of N-Boc-4-hydroxypiperidine.

Fig 3. Synthetic versatility of N-Boc-4-hydroxypiperidine.

Final Cleavage: Releasing the Product

The final step in any solid-phase synthesis is the cleavage of the product from the resin, which is typically accompanied by the removal of all acid-labile protecting groups. Because the Boc group on the piperidine nitrogen is acid-labile, it is removed concurrently with side-chain tBu groups and the linkage to acid-sensitive resins like 2-CTC or Wang resin.[14]

This process generates highly reactive tert-butyl cations (tBu⁺), which can alkylate sensitive residues like Tryptophan, Methionine, or Cysteine.[11] Therefore, a "cleavage cocktail" containing scavengers is essential to trap these cations and prevent side reactions.[7][15]

ScavengerConcentrationPurposeReference(s)
Triisopropylsilane (TIS) 2.5 - 5%Reduces tBu⁺ cations to inert isobutane.[7]
Water 2.5 - 5%Reacts with tBu⁺ cations to form tert-butanol.[7]
1,2-Ethanedithiol (EDT) 2.5%Scavenges tBu⁺ cations and helps prevent tryptophan oxidation.[15]
Thioanisole 2.5 - 5%A "soft" nucleophile that effectively traps tBu⁺ cations.[15][16]

Standard Cleavage Protocol (TFA/TIS/H₂O):

  • Wash the dried peptide-resin with DCM.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Add the cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Centrifuge, decant the ether, and dry the crude product.

G cluster_process Cleavage & Deprotection Resin Resin-Bound Product (with Boc, tBu groups) Cleavage Acidolysis Resin->Cleavage TFA TFA Cocktail (TFA/Scavengers) TFA->Cleavage Scavenging Scavenging (TIS, H₂O, etc.) Cation tBu⁺ Cation (Reactive Side Product) Cleavage->Cation Product Final, Unprotected Product Cleavage->Product Cation->Scavenging Inert Inert Byproducts (isobutane, t-butanol) Scavenging->Inert caption Fig 4. Mechanism of TFA cleavage and the role of scavengers.

Fig 4. Mechanism of TFA cleavage and the role of scavengers.

Conclusion

N-Boc-4-hydroxypiperidine is more than a simple building block; it is a strategic tool for introducing the valuable piperidine motif into complex molecules via solid-phase synthesis. Its orthogonal Boc protecting group is perfectly suited for the widely used Fmoc/tBu strategy, while its hydroxyl group provides a versatile handle for immobilization or further functionalization. By understanding the principles of its application and employing robust protocols for its incorporation and subsequent cleavage, researchers can significantly enhance their ability to generate diverse and novel chemical entities for drug discovery and development.

References

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • Wang, et al. An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Marcel Dekker, Inc.
  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
  • An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Stability of the tert-Butyl (tBu)
  • Piperidine. Wikipedia.
  • Fmoc / t-Bu Solid Phase Synthesis. Sunresin.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Piperidine nucleus in the field of drug discovery.
  • The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54.
  • N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery. Benchchem.
  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Benchchem.
  • N-BOC-4-Hydroxypiperidine. ChemicalBook.
  • tert-butyl 4-hydroxypiperidine-1-carboxyl

Sources

Application Notes & Protocols: The Strategic Role of 1-tert-Butyl-piperidin-4-ol Derivatives in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl-piperidin-4-ol, more commonly known in laboratory settings as N-Boc-4-hydroxypiperidine, stands as a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2] Its value is derived from a unique structural combination: a piperidine ring, a prevalent scaffold in many approved drugs for its favorable pharmacokinetic properties; a versatile hydroxyl group at the 4-position that serves as a reactive handle; and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, which permits controlled, regioselective reactions.[1] This guide provides an in-depth exploration of the catalytic reactions involving derivatives of N-Boc-4-hydroxypiperidine, moving beyond its role as a simple building block to its application as a precursor for sophisticated chiral ligands and a key component in advanced catalytic systems. We will detail the underlying chemical principles, provide field-tested experimental protocols, and present quantitative data to empower researchers to leverage these powerful synthetic tools.

The Foundational Chemistry of N-Boc-4-hydroxypiperidine

The utility of N-Boc-4-hydroxypiperidine in complex syntheses is predicated on the predictable reactivity of its two key functional groups: the protected nitrogen and the secondary alcohol. The tert-butoxycarbonyl (Boc) group is instrumental, serving to temporarily mask the nucleophilicity and basicity of the piperidine nitrogen.[3] This is achieved through the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, effectively preventing its participation in undesired side reactions.[3]

The true synthetic power is unlocked by the selective removal of the Boc group under mild acidic conditions, which regenerates the reactive secondary amine without disturbing other sensitive functionalities. This protection-deprotection strategy is fundamental to its role in multi-step synthesis.

Protocol 1: Standard Deprotection of the N-Boc Group

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the corresponding piperidin-4-ol salt.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine, piperidin-4-ol.

Application in Asymmetric Catalysis: A Progenitor of Chiral Ligands

A primary application of N-Boc-4-hydroxypiperidine in catalysis is its use as a chiral scaffold for the synthesis of high-performance ligands for asymmetric reactions.[] The hydroxyl group provides a convenient attachment point for chiral auxiliaries or for constructing multidentate ligand systems. The inherent conformational properties of the piperidine ring, combined with the chirality introduced through derivatization, allow for the creation of a well-defined chiral pocket around a metal center.

These ligands have proven effective in a variety of metal-catalyzed processes, including allylic substitutions and oxidations, where precise control over the stereochemical outcome is paramount. The design of such ligands often relies on establishing C2-symmetry to minimize the number of possible diastereomeric transition states, a principle that has led to the development of "privileged" ligand families.[]

Chiral_Ligand_Synthesis A N-Boc-4-hydroxypiperidine B Step 1: Oxidation (e.g., Swern, DMP) A->B C N-Boc-4-piperidone B->C D Step 2: Chiral Modification (e.g., Asymmetric reduction, Addition of chiral auxiliary) C->D E Chiral N-Boc-piperidin-4-ol derivative D->E F Step 3: Deprotection (TFA/DCM) E->F G Chiral piperidin-4-ol derivative F->G H Step 4: Ligand Assembly (e.g., Coupling with pyridine, phosphine moieties) G->H I Final Chiral Ligand (e.g., Bipyridine-type) H->I Suzuki_Coupling_Workflow cluster_0 Piperidine Partner Preparation cluster_1 Coupling Reaction A N-Boc-4-hydroxypiperidine B Triflation (Tf₂O, Pyridine) A->B C N-Boc-4-triflyloxypiperidine B->C E Suzuki Coupling (Pd Catalyst, Base, Solvent) C->E D Aryl Boronic Acid D->E F N-Boc-4-arylpiperidine E->F

Sources

Application Note & Protocol: A Guide to the Scalable Synthesis of 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-tert-Butyl-piperidin-4-ol, also commonly known as N-Boc-4-hydroxypiperidine, is a pivotal building block in modern medicinal chemistry and pharmaceutical development.[1] Its piperidine core is a prevalent motif in a multitude of bioactive molecules, making a robust and scalable synthesis of this intermediate critical for drug discovery and manufacturing pipelines.[2][3] This document provides an in-depth guide for researchers, chemists, and process development professionals, detailing the strategic considerations and practical protocols for the scale-up synthesis of this compound. We will explore the primary synthetic routes, present a detailed, optimized protocol for the preferred industrial method, and discuss critical process parameters, safety considerations, and analytical quality control.

Introduction: The Strategic Importance of this compound

The piperidine ring is a privileged scaffold in drug design, appearing in numerous FDA-approved therapeutics. The functionalized intermediate, this compound, offers a versatile platform for further chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a wide range of reaction conditions while allowing for straightforward deprotection when required.[4] The hydroxyl group at the 4-position serves as a convenient handle for introducing further diversity through substitution or oxidation reactions. Consequently, developing a cost-effective, high-yield, and scalable synthesis is a primary objective for organizations involved in the synthesis of complex pharmaceutical agents.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound predominantly starts from its ketone precursor, 1-tert-Butyl-4-oxopiperidine (N-Boc-4-piperidone). This precursor is typically prepared via the N-Boc protection of 4-piperidone monohydrate hydrochloride.[4][5] The choice of reduction method for the ketone is the most critical decision in the overall synthetic design for scale-up.

  • Route A: Catalytic Hydrogenation: This is the most common and industrially preferred method. It involves the reduction of the ketone using hydrogen gas in the presence of a heterogeneous metal catalyst, such as Palladium on Carbon (Pd/C).[6] This method is favored for its high selectivity, generation of minimal waste (water being the only byproduct), and the ability to recycle the catalyst. The reaction proceeds under mild temperature and pressure conditions, making it highly efficient and scalable.[6]

  • Route B: Hydride Reduction: This approach utilizes stoichiometric reducing agents like sodium borohydride (NaBH₄).[7] While effective at the lab scale, this route presents challenges for scale-up. These include the handling of large quantities of hydride reagents, managing the exothermic quench step, and dealing with the resulting inorganic salt waste streams, which complicates product isolation and purification.

The diagram below illustrates the primary synthetic pathways from the readily available 4-piperidone.

G cluster_0 A 4-Piperidone Monohydrate HCl B 1-tert-Butyl-4-oxopiperidine (N-Boc-4-piperidone) A->B (Boc)₂O, Base (e.g., NaHCO₃) DCM or THF/H₂O C This compound (Final Product) B->C Route A: H₂, Pd/C (Catalyst) Methanol (Preferred Scale-up Route) B->C Route B: NaBH₄ Methanol or Ethanol

Caption: Primary synthetic routes to this compound.

Optimized Scale-Up Protocol: Catalytic Hydrogenation

Based on efficiency, safety, and environmental considerations, catalytic hydrogenation is the superior method for large-scale production. The following protocol details a robust procedure for the reduction of N-Boc-4-piperidone using 5% Palladium on Carbon.

Materials and Equipment
  • Substrate: 1-tert-Butyl-4-oxopiperidine (N-Boc-4-piperidone) [CAS: 79099-07-3]

  • Catalyst: 5% Palladium on Carbon (Pd/C), ~50% water wet

  • Solvent: Methanol (MeOH), anhydrous

  • Gases: Hydrogen (H₂), high purity; Nitrogen (N₂), inert

  • Equipment: Appropriately sized hydrogenation reactor with pressure and temperature controls, mechanical stirrer, gas inlet/outlet, and safety relief systems. Filtration apparatus (e.g., filter press or Nutsche filter), Celite®.

Step-by-Step Protocol
  • Reactor Preparation: Ensure the hydrogenation reactor is scrupulously clean and dry. Thoroughly purge the vessel with nitrogen gas to create an inert atmosphere. This step is critical to remove all oxygen, which could form an explosive mixture with hydrogen.[6]

  • Charging the Reactor:

    • Under a nitrogen atmosphere, charge the reactor with N-Boc-4-piperidone (1.0 equiv).

    • Add anhydrous methanol (approx. 5-10 L per kg of substrate). Begin agitation to dissolve the substrate completely. A clear solution should be observed.

  • Catalyst Addition:

    • In a separate vessel, prepare a slurry of the 5% Pd/C catalyst (0.005-0.01 equiv Pd metal) in a small amount of methanol.

    • Causality: Handling the catalyst as a wet slurry is a critical safety measure. Dry Pd/C is pyrophoric and can ignite upon contact with air.[6]

    • Carefully transfer the catalyst slurry to the reactor under a positive pressure of nitrogen.

  • Hydrogenation:

    • Seal the reactor. Perform a minimum of three pressure-purge cycles with nitrogen followed by hydrogen to ensure the atmosphere is free of air.

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 0.3-0.5 MPa or ~45-75 psi).[6]

    • Heat the reaction mixture to the set temperature (e.g., 40-50°C) with vigorous stirring.[6]

    • Causality: Efficient stirring is essential to ensure good contact between the substrate, hydrogen gas, and the catalyst surface, maximizing the reaction rate.

  • Reaction Monitoring: Monitor the reaction's progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases. For confirmation, an in-process control (IPC) sample can be carefully taken and analyzed by TLC or HPLC to confirm the disappearance of the starting material. The reaction is generally complete within 2-4 hours.

  • Work-up and Catalyst Removal:

    • Once complete, cool the reactor to ambient temperature.

    • Carefully vent the excess hydrogen and purge the reactor thoroughly with nitrogen.

    • Prepare a pad of Celite® in the filtration apparatus and wet it with methanol.

    • Under a nitrogen blanket, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the reactor and the filter cake with additional methanol to ensure complete product recovery.

    • Trustworthiness: The filtered catalyst cake must be kept wet with solvent at all times to prevent ignition.[8] It should be immediately transferred to a designated waste container and quenched (e.g., by slowly adding to a large volume of water) before disposal.

  • Product Isolation:

    • Combine the filtrate and washes.

    • Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

    • The resulting crude product is often of high purity (>98%) and may solidify upon concentration. If necessary, it can be further purified by recrystallization from a suitable solvent system like methyl tert-butyl ether (MTBE) or heptane/ethyl acetate.

Process Parameters and Safety Considerations

Critical Process Parameters

For a robust and reproducible process, the following parameters should be carefully controlled.

ParameterRecommended RangeRationale & Impact on Process
Substrate Purity>99%Impurities (e.g., sulfur or halide compounds) can poison the catalyst, leading to slow or incomplete reactions.
Catalyst Loading (mol% Pd)0.5 - 1.0 mol%Balances reaction time and cost. Higher loading increases speed but also cost and filtration burden.
SolventMethanolExcellent solubility for substrate and product; common solvent for hydrogenation.
Hydrogen Pressure0.3 - 0.5 MPa (45-75 psi)Sufficient pressure to ensure high hydrogen concentration in the solution, driving the reaction forward. Higher pressures may not significantly improve rate and add equipment cost/risk.
Temperature40 - 50 °CProvides sufficient thermal energy to overcome the activation barrier without promoting side reactions or solvent loss.
Agitation SpeedVaries with reactorMust be sufficient to keep the catalyst suspended and ensure efficient gas-liquid mass transfer.
Safety and Hazard Management

The scale-up of this process requires strict adherence to safety protocols.

  • Chemical Hazards:

    • This compound: Causes skin and serious eye irritation.[9][10]

    • N-Boc-4-piperidone: May cause skin, eye, and respiratory irritation.[11]

    • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[12]

    • Palladium on Carbon (Pd/C): HIGHLY PYROPHORIC when dry. Risk of fire and explosion. Must be handled wet and under an inert atmosphere.[6][8]

    • Hydrogen Gas: Extremely flammable gas. Forms explosive mixtures with air.[12]

  • Personal Protective Equipment (PPE): Standard PPE including safety glasses, lab coat, and chemical-resistant gloves is mandatory. When handling the dry-prone catalyst, flame-retardant clothing and a face shield are required.[13]

  • Engineering Controls: All operations must be conducted in a well-ventilated area. The hydrogenation step requires a certified pressure reactor with appropriate safety interlocks, pressure relief valves, and grounding to prevent static discharge.[12][13]

  • Waste Disposal: The quenched Pd/C catalyst must be disposed of as hazardous waste according to local regulations. Solvent waste should be collected in appropriately labeled containers for disposal.[9][13]

Analytical Quality Control

To ensure the final product meets the required specifications, a suite of analytical tests should be performed.

  • Identity:

    • ¹H and ¹³C NMR: Confirms the molecular structure and absence of major impurities.

    • Mass Spectrometry (ESI-MS): Confirms the correct molecular weight ([M+H]⁺ at m/z 202.1).[14]

  • Purity:

    • HPLC or GC: To determine the purity profile and quantify any residual starting material or by-products.[7]

  • Physical Properties:

    • Melting Point: A sharp melting point (approx. 61-65 °C) is indicative of high purity.[15]

    • Appearance: The final product should be a white to off-white crystalline solid.[15]

The following diagram outlines the logical workflow for the entire production process.

G cluster_workflow Production Workflow A 1. Reactor Setup (Clean, Dry, Inert) B 2. Charge Reagents (Substrate, Solvent) A->B C 3. Add Catalyst Slurry (Under N₂) B->C D 4. Hydrogenation (Pressurize, Heat, Stir) C->D E 5. Reaction Monitoring (H₂ Uptake, IPC) D->E F 6. Catalyst Filtration (Under N₂, via Celite®) E->F G 7. Product Isolation (Solvent Removal) F->G H 8. Analytical QC (NMR, MS, HPLC, MP) G->H I Final Product (this compound) H->I

Caption: Experimental workflow for the synthesis of this compound.

References

  • CATO Research Chemical Inc. (n.d.). SAFETY DATA SHEETS. [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Supplementary Information: Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). [Link]

  • Google Patents. (1998). US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine.
  • ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • LookChem. (n.d.). Cas 109384-19-2, N-BOC-4-Hydroxypiperidine. [Link]

  • MDPI. (2021). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-tert-Butyl-piperidin-4-ol and its common precursor, N-Boc-4-hydroxypiperidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. We will delve into the critical step of ketone reduction, addressing specific issues in a practical question-and-answer format.

Introduction: The Importance of the Piperidinol Scaffold

The piperidine ring is a ubiquitous structural motif found in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1] Specifically, functionalized piperidinols like this compound serve as crucial building blocks in medicinal chemistry for developing therapeutics targeting a wide range of conditions.[2] Achieving high yield and stereochemical control in their synthesis is paramount for efficient drug discovery and development pipelines.

The most common and critical step in synthesizing these compounds is the reduction of the corresponding ketone, 1-tert-Butyl-4-piperidone or its widely used N-Boc protected analogue, N-Boc-4-piperidone.[3][4] This guide focuses on troubleshooting this key transformation.

Synthetic Pathways Overview

There are two primary routes to obtain this compound, each with distinct advantages. The choice often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic_Routes cluster_0 Route A: Direct Reduction cluster_1 Route B: From N-Boc Precursor A1 1-tert-Butyl-4-piperidone A2 This compound A1->A2 Reduction (e.g., NaBH4) B1 N-Boc-4-piperidone B2 N-Boc-4-hydroxypiperidine B1->B2 Reduction B3 4-Hydroxypiperidine B2->B3 Boc Deprotection (e.g., TFA, HCl) B4 This compound B3->B4 N-alkylation start start->A1 start->B1 Troubleshooting_Yield cluster_causes Potential Causes & Solutions cluster_solutions Recommended Actions start Low Yield Detected check_tlc Analyze reaction by TLC/LC-MS start->check_tlc incomplete Problem: Incomplete Reaction (Starting material remains) check_tlc->incomplete SM Present side_products Problem: Side Products (Multiple new spots) check_tlc->side_products Impurities workup_loss Problem: Workup Loss (Clean reaction, low recovery) check_tlc->workup_loss Clean Conversion sol_incomplete 1. Increase reaction time. 2. Add more reducing agent. 3. Check reagent quality. incomplete->sol_incomplete sol_side_products 1. Purify starting ketone. 2. Use milder conditions (lower temp). side_products->sol_side_products sol_workup 1. Ensure aqueous layer pH > 12 before extraction. 2. Perform multiple organic extractions (3x). 3. Use appropriate extraction solvent (DCM/EtOAc). workup_loss->sol_workup Stereoselective_Reduction cluster_main Stereoselective Reduction of N-Boc-4-piperidone cluster_axial Axial Attack cluster_equatorial Equatorial Attack start_node N-Boc-4-piperidone (Planar Carbonyl) reagent_axial Small Reagent (e.g., NaBH₄) start_node->reagent_axial reagent_equatorial Bulky Reagent (e.g., L-Selectride®) start_node->reagent_equatorial product_equatorial trans-Isomer (Equatorial-OH) Thermodynamically Favored reagent_axial->product_equatorial  Forms stable product product_axial cis-Isomer (Axial-OH) Kinetically Favored reagent_equatorial->product_axial  Avoids steric clash

Sources

Technical Support Center: Purification of 1-tert-Butoxycarbonyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Common Purification Challenges

Welcome to the technical support center for 1-tert-butoxycarbonyl-4-hydroxypiperidine (also known as N-Boc-4-hydroxypiperidine or 1-Boc-4-piperidinol). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate and may encounter challenges in achieving the desired purity. As a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), its purity is paramount.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt procedures to your specific experimental context.

A Note on Nomenclature

The compound name "1-tert-Butyl-piperidin-4-ol" can be ambiguous. This guide focuses on the commercially significant and widely used intermediate, tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS No. 109384-19-2), where the tert-butoxycarbonyl (Boc) group is attached to the piperidine nitrogen.[3] This is the compound most frequently encountered in synthetic chemistry.

Physical and Chemical Properties

A thorough understanding of the compound's properties is the foundation of any successful purification strategy. The following table summarizes key data for N-Boc-4-hydroxypiperidine.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₉NO₃[3][4]
Molecular Weight 201.26 g/mol [3][4]
Appearance White to off-white crystalline solid[1]
Melting Point 97-99 °C[1]
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate, DMF, DMSO.[5] Sparingly soluble in cold water; more soluble in hot water.[6] Insoluble in hexanes.General chemical knowledge
pKa (Predicted) ~15.5 (hydroxyl proton)N/A

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the purification of N-Boc-4-hydroxypiperidine in a question-and-answer format.

Question 1: My final product is an oil or a waxy solid that refuses to crystallize. What's wrong?

Answer: This is a classic sign of persistent impurities that are depressing the melting point and disrupting the crystal lattice formation.

  • Probable Cause 1: Residual Solvent. The most common culprit is residual solvent, especially high-boiling point solvents like NMP or DMF that may have been used in the preceding reaction.[7] Even trace amounts can prevent crystallization.

    • Solution: Co-evaporate the crude product with a lower-boiling point solvent in which the product is soluble (like dichloromethane or ethyl acetate) several times on a rotary evaporator. This helps to azeotropically remove the higher-boiling solvent. Subsequently, drying under high vacuum for an extended period (several hours to overnight) is crucial.

  • Probable Cause 2: Unreacted Starting Material. If the synthesis involves the reduction of N-Boc-4-piperidone, the presence of this ketone as an impurity is highly likely.[8][9] The ketone has a lower melting point and can act as a eutectic contaminant.

    • Solution:

      • Flash Column Chromatography: This is the most effective method to separate the more polar alcohol product from the less polar ketone starting material. A silica gel column using a gradient elution, typically starting with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 30-40% Ethyl Acetate), will provide excellent separation.

      • Recrystallization (Solvent Selection is Key): If the ketone impurity is minor, a carefully chosen recrystallization can be effective. See the FAQ section for solvent selection.

  • Probable Cause 3: By-products. Other reaction by-products may be present.

    • Solution: A thorough workup procedure is essential before attempting purification. This includes aqueous washes to remove salts and water-soluble impurities. If the by-products have similar polarity to the product, column chromatography is the recommended approach.[10]

Question 2: The product is yellow or brown, but I expect a white solid. How can I decolorize it?

Answer: Discoloration typically arises from high-temperature excursions, extended reaction times leading to degradation, or colored impurities from reagents.

  • Probable Cause: Chromophoric Impurities. These are often minor impurities with strong light absorption in the visible spectrum.

    • Solution 1: Activated Charcoal Treatment. During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal (typically 1-2% w/w) can be added.[6] The solution is held at a gentle boil for 5-10 minutes, and then the hot solution is filtered through a pad of Celite® or fluted filter paper to remove the charcoal.[6]

      • Causality: Activated charcoal has a high surface area with a network of pores that effectively adsorbs large, flat, chromophoric molecules.

      • Caution: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.

    • Solution 2: Column Chromatography. As with other impurities, flash chromatography is highly effective at removing colored baseline impurities.

Question 3: My recovery yield after recrystallization is very low. How can I improve it?

Answer: Low recovery is usually due to one of three factors: using too much solvent, cooling the solution too quickly, or incomplete precipitation.

  • Probable Cause 1: Excessive Solvent Volume. The goal of recrystallization is to create a saturated solution at high temperature. Using an excessive amount of solvent means the solution will not be saturated even upon cooling, and a significant portion of the product will remain dissolved.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the solid near the solvent's boiling point until dissolution is just complete.

  • Probable Cause 2: Premature Crystallization during Hot Filtration. If you are performing a hot filtration (e.g., to remove charcoal or other solids), the solution can cool in the funnel, causing the product to crystallize out along with the impurities.

    • Solution: Use a pre-heated funnel (stemless or short-stemmed is best) and filter the hot solution as quickly as possible. Placing a watch glass over the funnel can help trap solvent vapors and keep the apparatus warm.

  • Probable Cause 3: Insufficient Cooling. To maximize recovery, the final temperature of the solution should be as low as practically possible to minimize the product's solubility.

    • Solution: After allowing the flask to cool slowly to room temperature (which promotes the formation of larger, purer crystals), place it in an ice-water bath for at least 30 minutes to an hour to ensure complete crystallization.[6]

Frequently Asked Questions (FAQs)

Q: What are the most common impurities found in crude N-Boc-4-hydroxypiperidine? A: The most common impurities are typically related to the synthetic route used. For the common synthesis via reduction of the ketone, the primary impurity is the unreacted starting material, N-Boc-4-piperidone .[9] Other potential impurities include residual solvents (e.g., THF, Methanol, Ethanol) and inorganic salts from the workup.

Q: What is the best solvent system for recrystallizing this compound? A: An ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] For N-Boc-4-hydroxypiperidine, a mixed solvent system often provides the best results. A good starting point is an Ethyl Acetate/Hexanes system. Dissolve the crude solid in a minimum amount of hot ethyl acetate, and then slowly add hexanes (an anti-solvent) until the solution becomes faintly cloudy (the cloud point). Re-heat gently to get a clear solution, then allow it to cool slowly. Other options include recrystallization from hot methyl tert-butyl ether (MTBE) or toluene.

Q: Can this compound be purified by distillation? A: No, distillation is not a suitable method. N-Boc-4-hydroxypiperidine is a solid with a relatively high melting point (97-99 °C).[1] Attempting to distill it, even under high vacuum, would require temperatures that would certainly cause decomposition of the thermally labile Boc-protecting group.

Q: How should I properly store the purified product? A: The purified solid should be stored in a tightly sealed container in a cool, dry place. While not acutely sensitive, it is good practice to protect it from prolonged exposure to light and moisture to ensure long-term stability.[11] For high-purity reference standards, storage in a desiccator or under an inert atmosphere (Nitrogen or Argon) is recommended.

Q: What analytical techniques are best for assessing purity? A: A combination of techniques should be used:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the number of components in the crude material. A typical eluent is 30-50% Ethyl Acetate in Hexanes.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard method.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to detect and quantify impurities if their signals are resolved from the product's signals.[13][14]

  • Melting Point: A sharp melting point range close to the literature value (97-99 °C) is a strong indicator of high purity.[1] Impurities will typically cause the melting point to be depressed and broaden.

Experimental Protocols & Workflows

Protocol 1: Purification by Recrystallization from Ethyl Acetate/Hexanes
  • Place the crude N-Boc-4-hydroxypiperidine (e.g., 10.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of ethyl acetate (e.g., 20-25 mL) and heat the mixture to a gentle reflux on a hot plate with stirring.

  • Continue to add ethyl acetate in small portions (1-2 mL at a time) until the solid has just completely dissolved.

  • Remove the flask from the heat. Slowly add hexanes dropwise with continuous swirling until a persistent faint cloudiness is observed.

  • Gently re-heat the flask until the solution becomes clear again.

  • Turn off the heat and allow the flask to cool slowly to room temperature, undisturbed. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the white crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals on the filter with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Dry the crystals under high vacuum to a constant weight.

  • Characterize the purified product by melting point and an appropriate spectroscopic method (e.g., NMR) to confirm purity.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., 5% ethyl acetate in hexanes). Pack a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica to crude product by weight).

  • Dissolve the crude N-Boc-4-hydroxypiperidine in a minimum amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder on a rotary evaporator.

  • Carefully load the dry-loaded sample onto the top of the packed silica gel column.

  • Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes), collecting fractions.

  • Monitor the elution of compounds using TLC.

  • Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30%, then 40% ethyl acetate in hexanes) to elute the more polar N-Boc-4-hydroxypiperidine. The starting ketone impurity will elute before the desired alcohol product.

  • Combine the pure fractions (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting white solid under high vacuum to remove all solvent traces.

Visualized Workflows

General Purification Workflow

PurificationWorkflow Crude Crude Product (Post-Workup) Analysis1 Initial Purity Analysis (TLC, ¹H NMR) Crude->Analysis1 Decision Impurities Present? Analysis1->Decision Recryst Recrystallization Decision->Recryst Minor Impurities or Discoloration Column Column Chromatography Decision->Column Major Impurities or Similar Polarity FinalAnalysis Final Purity Analysis (MP, HPLC, NMR) Recryst->FinalAnalysis Column->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Caption: General workflow for the purification of N-Boc-4-hydroxypiperidine.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Encountered Oily Product is Oily / Waxy Start->Oily Colored Product is Discolored Start->Colored LowYield Low Recrystallization Yield Start->LowYield Solvent Check for Residual High-Boiling Solvent Oily->Solvent Charcoal Recrystallize with Activated Charcoal Colored->Charcoal TooMuchSolvent Used too much solvent? LowYield->TooMuchSolvent Ketone Check for Ketone (TLC/NMR) Solvent->Ketone No CoEvap Co-evaporate & Dry Under High Vacuum Solvent->CoEvap Yes RunColumn Purify by Column Chromatography Ketone->RunColumn Yes InsufficientCooling Cooled sufficiently? TooMuchSolvent->InsufficientCooling No UseMin Redo: Use minimum hot solvent TooMuchSolvent->UseMin Yes Rework Rework: Concentrate mother liquor & re-cool InsufficientCooling->Rework Yes IceBath Place in ice bath for >30 min InsufficientCooling->IceBath No

Caption: Decision tree for troubleshooting common purification issues.

References

  • Vertex AI Search, 1-Boc-piperidin-4-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. 4

  • ChemicalBook, 1-TERT-BUTYL-PIPERIDIN-4-ONE CAS#: 1465-76-5. 15

  • Fisher Scientific, SAFETY DATA SHEET - tert-Butyl 4-iodopiperidine-1-carboxylate (2010-11-02). 11

  • BLDpharm, 5382-30-9|1-(tert-Butyl)piperidin-4-ol. 13

  • Supplementary information, Experimental details for radical cascade cyclization. 10

  • PharmaCompass.com, tert-butyl 4-hydroxypiperidin-1-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. 16

  • Cayman Chemical, 4-Anilino-1-Boc-piperidine. 5

  • PubChem, tert-Butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502. 3

  • PubChem, tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356. 17

  • CAS Common Chemistry, tert-Butyl 4-oxopiperidine-1-carboxylate. 8

  • ResearchGate, (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. 1

  • ResearchGate, Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. 14

  • Google Patents, PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA (2014-12-18). 7

  • Wikipedia, 1-Boc-4-AP. 2

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. 18

  • CUNY, Purification by Recrystallization. 6

  • ChemicalBook, tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis. 9

  • PubChem, Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302. 19

  • Google Patents, CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. 20

  • Hyma Synthesis Pvt. Ltd., Welcome To Hyma Synthesis Pvt. Ltd. 21

  • ResearchGate, (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities (2025-06-08). 12

  • Sigma-Aldrich, 4-(2-Fluoro-4-hydroxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester. 22

Sources

Technical Support Center: Column Chromatography of N-Boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-Boc-4-hydroxypiperidine via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic workflows. Here, we address common challenges and frequently asked questions, grounding our advice in fundamental chromatographic principles and field-proven experience to ensure you can achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for setting up a successful purification of N-Boc-4-hydroxypiperidine.

Q1: What is a good starting solvent system (eluent) for the column chromatography of N-Boc-4-hydroxypiperidine?

A typical and highly effective mobile phase for N-Boc-4-hydroxypiperidine is a mixture of ethyl acetate (EtOAc) and hexanes .[1] The polarity of this system can be finely tuned to achieve optimal separation.

  • Scientific Rationale: N-Boc-4-hydroxypiperidine is a moderately polar molecule. The polar hydroxyl (-OH) group provides a strong point of interaction with the silica gel (the stationary phase). The non-polar tert-butoxycarbonyl (Boc) group and the piperidine ring decrease its polarity compared to unprotected 4-hydroxypiperidine. Ethyl acetate serves as the polar component of the eluent, competing with the analyte for binding sites on the silica, thus moving it down the column. Hexane acts as the non-polar component, modulating the overall solvent strength to prevent the compound from eluting too quickly. A good starting point for thin-layer chromatography (TLC) analysis is typically 30-50% ethyl acetate in hexanes.

Q2: How do I use Thin-Layer Chromatography (TLC) to determine the optimal eluent for my column?

TLC is an indispensable tool for developing your column chromatography method. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for N-Boc-4-hydroxypiperidine.[2]

  • Experimental Protocol for TLC Analysis:

    • Prepare several small beakers with different ratios of ethyl acetate in hexanes (e.g., 20%, 30%, 40%, 50%).

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (like dichloromethane or ethyl acetate).

    • Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate.

    • Place one plate in each beaker (TLC chamber), ensuring the solvent level is below the baseline. Cover the beakers to allow the atmosphere to saturate with solvent vapors.

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots using a UV lamp (if impurities are UV-active) and/or by staining with a potassium permanganate (KMnO₄) dip, which reacts with the hydroxyl group of the target compound.

    • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for your target compound in each system. Choose the system that gives an Rf value in the 0.2-0.3 range for the column.

Q3: Should I use wet loading or dry loading to apply my sample to the column?

The choice between wet and dry loading depends on the solubility of your crude product in the chosen eluent.[3]

  • Wet Loading: This is suitable if your crude material dissolves completely in a minimal amount of the eluent (or a slightly more polar solvent). The dissolved sample is carefully pipetted onto the top of the silica bed.[3]

  • Dry Loading: This is the preferred method if your compound is not very soluble in the eluent or if you have a large amount of material. To dry load, dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[3] This powder is then carefully added to the top of the column.

Expert Insight: For N-Boc-4-hydroxypiperidine, which is a solid, dry loading is often more reliable. It ensures that the sample is introduced to the column as a narrow, uniform band, which is critical for achieving good separation.

Q4: Is N-Boc-4-hydroxypiperidine stable on silica gel?

Generally, N-Boc-4-hydroxypiperidine is stable on standard silica gel. However, silica gel is slightly acidic, and the Boc protecting group is known to be labile (can be removed) under strong acidic conditions.[4]

  • Trustworthiness Check: While degradation during a typical, relatively quick column run is uncommon, it can become a concern if the compound remains on the column for an extended period. If you suspect degradation (e.g., observing a new, more polar spot on TLC of the collected fractions), you can use deactivated silica gel. This can be prepared by treating the silica gel with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 1% triethylamine in your eluent system) to neutralize the acidic sites.[2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

Problem: My compound is not moving from the baseline on the TLC plate (Rf ≈ 0).
  • Cause: The eluent is not polar enough to move the compound up the stationary phase.

  • Solution: Increase the polarity of your mobile phase. Gradually increase the percentage of ethyl acetate in your ethyl acetate/hexane mixture. If you reach 100% ethyl acetate and the compound still has a very low Rf, you can add a small amount (1-5%) of a more polar solvent like methanol to the ethyl acetate.[2]

Problem: My compound is running with the solvent front on the TLC plate (Rf ≈ 1).
  • Cause: The eluent is too polar. The compound is spending too much time in the mobile phase and not interacting sufficiently with the silica gel.

  • Solution: Decrease the polarity of your mobile phase. Increase the percentage of hexanes in your ethyl acetate/hexane mixture.

Problem: The separation between my product and an impurity is poor.
  • Cause: The solvent system is not providing adequate selectivity. This can also be caused by overloading the column or running it too quickly.

  • Solutions:

    • Optimize the Eluent: Test different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane/methanol) can alter the interactions and improve separation.

    • Fine-Tune Polarity: Make small, incremental changes to your existing solvent system (e.g., changing from 30% EtOAc to 25% EtOAc in hexanes).

    • Check Column Loading: Ensure you have not overloaded the column. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample.

    • Control the Flow Rate: Running the column too fast reduces the number of equilibrium events, leading to broader bands and poorer separation. Apply only gentle pressure or let it run under gravity for difficult separations.

Problem: The product spot is tailing or streaking on the TLC plate and eluting from the column over many fractions.
  • Cause: Tailing is often an issue with polar compounds containing functional groups that can hydrogen bond strongly with the silica, such as the hydroxyl group in N-Boc-4-hydroxypiperidine. This can also be a sign of sample overload or, less commonly, compound degradation.[2]

  • Solutions:

    • Add a Polar Modifier: Add a small amount (0.5-1%) of methanol or triethylamine to your eluent. Methanol can help by competing for the highly active hydrogen-bonding sites on the silica. Triethylamine can help if the tailing is due to interactions with acidic sites.

    • Reduce Sample Load: Ensure you are not overloading the column.

    • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your target compound as a sharper band.[1]

Problem: I ran the column, but my total yield is very low, and I suspect the compound is still on the column.
  • Cause: The eluent system used for the column was not polar enough to elute the compound completely. It is likely still adsorbed at the top of the silica gel.[2]

  • Solution: This is a common and thankfully often salvageable issue. "Flush" the column with a much more polar solvent. For instance, if you were using 40% EtOAc/Hexanes, switch to 100% ethyl acetate or even a mixture of 5-10% methanol in dichloromethane.[5] This will strip most remaining compounds from the silica. Always check these flushed fractions by TLC before discarding them.

Data Summary: Solvent System Selection

The following table provides a guide for selecting a solvent system for TLC analysis of N-Boc-4-hydroxypiperidine. The goal is to find a system where the Rf is approximately 0.2-0.3 for column chromatography.

Eluent System (v/v)Typical Rf RangeNotes and Observations
20% EtOAc in Hexanes0.1 - 0.2Good for eluting non-polar impurities. Product moves slowly.
30-40% EtOAc in Hexanes0.2 - 0.4Optimal range. Usually provides good separation from common impurities.
50% EtOAc in Hexanes0.4 - 0.6Product moves quickly. May co-elute with less polar impurities.
100% EtOAc> 0.6Generally too polar for good separation on its own.
5% MeOH in CH₂Cl₂0.2 - 0.5An alternative system for separating from impurities with different polarity profiles.
Standard Operating Protocol: Column Purification

This protocol assumes a crude sample of ~1 gram. Adjust silica and solvent volumes accordingly for different scales.

1. Preparation:

  • Select a glass column of appropriate size (e.g., 2-3 cm diameter).

  • Weigh out 50-100 g of silica gel (e.g., 230-400 mesh).

  • Prepare your chosen eluent (e.g., 30% Ethyl Acetate in Hexanes) in a large bottle or flask.

2. Packing the Column (Slurry Method):

  • Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

  • In a beaker, mix the silica gel with the eluent to form a slurry.

  • Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

  • Tap the side of the column gently to ensure even packing and remove air bubbles.

  • Open the stopcock and drain the solvent until the level just reaches the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[3]

3. Loading the Sample (Dry Loading):

  • Dissolve ~1 g of crude N-Boc-4-hydroxypiperidine in ~10 mL of dichloromethane.

  • Add ~5-10 g of silica gel to this solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column, creating a uniform layer.

4. Running the Column:

  • Carefully add the eluent to the column, opening the stopcock to begin elution.

  • Maintain a constant head of solvent above the silica bed.

  • Collect fractions in test tubes or vials. A typical fraction size might be 10-20 mL.

  • Monitor the elution process by spotting fractions onto a TLC plate.

5. Analysis and Product Isolation:

  • Develop the TLC plate with the collected fractions.

  • Identify the fractions containing the pure product (single spot at the correct Rf).

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified N-Boc-4-hydroxypiperidine as a white solid.[6]

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.

Troubleshooting_Workflow start Initial TLC Analysis rf_check Is Product Rf ~0.2-0.3? start->rf_check rf_low Problem: Rf Too Low (<0.1) rf_check->rf_low No (Too Low) rf_high Problem: Rf Too High (>0.4) rf_check->rf_high No (Too High) poor_sep Problem: Poor Separation rf_check->poor_sep No (Poor Sep) tailing Problem: Tailing/Streaking rf_check->tailing No (Tailing) proceed Proceed to Column rf_check->proceed Yes inc_polarity Solution: Increase Eluent Polarity (More EtOAc or add MeOH) rf_low->inc_polarity Re-run TLC dec_polarity Solution: Decrease Eluent Polarity (More Hexane) rf_high->dec_polarity Re-run TLC optimize Solutions: 1. Fine-tune solvent ratio 2. Reduce sample load 3. Try different solvent system poor_sep->optimize Re-run TLC add_modifier Solutions: 1. Add modifier (MeOH/TEA) 2. Use gradient elution 3. Check for overload tailing->add_modifier Re-run TLC inc_polarity->start Re-run TLC dec_polarity->start Re-run TLC optimize->start Re-run TLC add_modifier->start Re-run TLC

Caption: Troubleshooting workflow for TLC optimization.

References
  • SIELC Technologies. (n.d.). Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

Sources

Preventing side reactions during functionalization of 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 1-tert-Butyl-piperidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this sterically hindered building block. Here, we address common challenges and provide in-depth, field-proven solutions to prevent and troubleshoot side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: O-Functionalization (Alkylation & Acylation)
Question 1: I am attempting an O-alkylation of this compound using sodium hydride and an alkyl halide, but I am observing low yields and a significant amount of starting material. What is going wrong?

Answer:

This is a common issue stemming from the steric hindrance of both the tert-butyl group on the nitrogen and the secondary nature of the alcohol. The bulky tert-butyl group can hinder the approach of the base and the electrophile to the hydroxyl group.

Troubleshooting Steps & Explanations:

  • Choice of Base and Solvent: While sodium hydride (NaH) is a strong base, its heterogeneous nature can lead to incomplete deprotonation of the sterically hindered alcohol.

    • Recommendation: Consider using a stronger, more soluble base like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). These bases are more effective at deprotonating hindered alcohols.

  • Reaction Temperature: Performing the deprotonation at 0 °C and then slowly warming to room temperature after the addition of the alkyl halide can improve yields. Elevated temperatures can sometimes lead to side reactions.

  • Activation of the Alkyl Halide: If you are using an alkyl chloride or bromide, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).

Detailed Protocol for O-Alkylation:

Parameter Recommendation Rationale
Base Potassium tert-butoxide (KOtBu)Strong, soluble base overcomes steric hindrance.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants and intermediates.
Temperature 0 °C to Room TemperatureControlled reaction to minimize side products.
Additive Potassium Iodide (KI) (catalytic)Converts less reactive alkyl halides to iodides.
Question 2: During O-acylation with an acyl chloride, I am observing the formation of a quaternary ammonium salt as a byproduct. How can I prevent this?

Answer:

The piperidine nitrogen, although tertiary and sterically hindered, can still act as a nucleophile, especially with highly reactive acyl chlorides. This leads to the formation of a stable quaternary ammonium salt.

Preventative Measures:

  • Use of a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction. These bases are too bulky to compete with the hydroxyl group for the acyl chloride.

  • Alternative Acylating Agents: Instead of highly reactive acyl chlorides, consider using the corresponding acid anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is generally milder and more selective for O-acylation.

Experimental Workflow Diagram:

O_Acylation_Strategy start O-Acylation of This compound acyl_chloride Acyl Chloride start->acyl_chloride High Reactivity anhydride Acid Anhydride start->anhydride Milder Conditions non_nucleophilic_base Add Non-Nucleophilic Base (e.g., DIPEA) acyl_chloride->non_nucleophilic_base Prevents N-Acylation side_product Quaternary Salt (Side Product) acyl_chloride->side_product Without Base dmap Add Catalyst (e.g., DMAP) anhydride->dmap product Desired O-Acylated Product non_nucleophilic_base->product dmap->product Hofmann_Elimination start This compound quaternization Quaternization of Nitrogen (e.g., with excess CH₃I) start->quaternization quaternary_salt Quaternary Ammonium Salt (Good Leaving Group) quaternization->quaternary_salt base_abstraction Base abstracts β-proton quaternary_salt->base_abstraction elimination Hofmann Elimination (Ring Opening) base_abstraction->elimination product Alkene Product elimination->product

Caption: Mechanism of Hofmann elimination side reaction.

Section 3: General Considerations & Best Practices
Question 5: How does the stereochemistry of the 4-hydroxyl group affect reactivity and side reactions?

Answer:

The piperidine ring typically adopts a chair conformation. The 4-hydroxyl group can exist in either an axial or equatorial position. The equatorial position is generally more thermodynamically stable and less sterically hindered.

  • Equatorial -OH: This conformer is more common and generally more reactive towards O-functionalization due to better accessibility.

  • Axial -OH: This conformer is less stable and more sterically hindered. Reactions at the axial position may be slower or require more forcing conditions, which can increase the likelihood of side reactions.

Practical Implications:

  • Be aware that your starting material may be a mixture of conformers.

  • Reactions that proceed through a planar intermediate (e.g., oxidation to the ketone) will lose the initial stereochemistry.

  • For stereospecific reactions, it may be necessary to use chiral directing groups or catalysts.

References

  • Hofmann elimination - Wikipedia. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • hofmannrxn - Yale Chemistry Department. Available at: [Link]

  • Hofmann Elimination - BYJU'S. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • The Hofmann Elimination - Chemistry Steps. Available at: [Link]

  • The Hofmann Elimination: Anti-Zaitsev Behavior - Oregon State University. Available at: [Link]

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the N-alkylation of piperidines. This critical chemical transformation is a cornerstone in the synthesis of a vast number of pharmaceutical agents and biologically active compounds.[1] This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during this reaction, ensuring successful and reproducible outcomes in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of piperidines, and how do I choose the right one?

There are two primary methods for the N-alkylation of piperidines: direct N-alkylation with alkyl halides and N-alkylation via reductive amination. The choice between them depends on several factors, including the nature of the alkyl group, the steric hindrance of the piperidine, and the desired reaction conditions.[2]

  • Direct N-Alkylation: This method involves the reaction of the piperidine's secondary amine with an alkyl halide in the presence of a base.[2] It is a straightforward approach but can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.[3]

  • Reductive Amination: This is often a milder and more selective method. It involves reacting the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ with a hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3] This method is particularly advantageous as it avoids the issue of over-alkylation.[3]

Q2: My N-alkylation reaction is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in N-alkylation reactions can stem from several factors. Here are some common culprits and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature or reaction time.

  • Poor Solubility: The piperidine starting material or the base may not be sufficiently soluble in the chosen solvent.[3] Consider switching to a more appropriate solvent, such as dimethylformamide (DMF).[4]

  • Steric Hindrance: If your piperidine or alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[5] In such cases, you might need to use more forcing conditions (higher temperature, longer reaction time) or switch to a less sterically demanding alkylating agent if possible. The presence of a substituent at the 2-position of the piperidine ring can introduce steric hindrance, influencing the choice of synthetic method.[2]

  • Side Reactions: Unwanted side reactions, such as elimination of the alkyl halide or reaction with the solvent, can consume starting materials and lower the yield of the desired product.

Q3: I'm observing the formation of a quaternary ammonium salt in my direct alkylation reaction. How can I prevent this over-alkylation?

Over-alkylation is a frequent side reaction where the desired tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[3] This is problematic as it reduces the yield of the desired product and can complicate purification due to the high water solubility of the salt.[3] Here are key strategies to minimize over-alkylation:

  • Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide).[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump, maintains a low concentration of the electrophile in the reaction mixture.[3][4] This favors the initial mono-alkylation over the subsequent di-alkylation.[3]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.[3]

  • Choice of Alkylating Agent: Highly reactive alkylating agents like methyl iodide and benzyl bromide are more prone to causing over-alkylation.[3] If possible, consider using a less reactive alkylating agent.

  • Consider Reductive Amination: This method is an excellent alternative to direct alkylation as it inherently avoids the formation of quaternary ammonium salts.[3]

Q4: How do I choose the appropriate base and solvent for my direct N-alkylation reaction?

The selection of the base and solvent is critical for the success of a direct N-alkylation.

Bases:

  • Strong, non-nucleophilic bases are generally preferred.

  • Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used. Ensure they are finely powdered and dry.[1][6]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base) is another good option, especially when dealing with sensitive substrates.[4]

  • Stronger bases like sodium hydride (NaH) can also be used, typically in an anhydrous solvent like DMF. The piperidine is first deprotonated by NaH, followed by the addition of the alkylating agent.[4]

Solvents:

  • The solvent should be anhydrous and inert to the reaction conditions.

  • Acetonitrile (ACN) and dimethylformamide (DMF) are common choices.[4]

  • For reactions with K₂CO₃, DMF is often a good solvent.[4]

  • The choice of solvent can also influence the reaction rate and selectivity.

Q5: I have a piperidine with two reactive nitrogen atoms. How can I achieve selective N-alkylation at only one of them?

Selective N-alkylation of piperidines with multiple nucleophilic nitrogens, such as 2-(aminomethyl)piperidine, presents a significant challenge.[1] The secondary amine within the piperidine ring is generally more nucleophilic than a primary aminomethyl group.[1] This inherent difference in reactivity can be exploited to achieve some level of selectivity.

  • Leveraging Inherent Reactivity: By carefully controlling the reaction conditions, such as using a limited amount of the alkylating agent and maintaining a low temperature, it's possible to favor alkylation at the more nucleophilic secondary amine.[1] However, a mixture of products, including di-alkylated species, is often unavoidable.[1]

  • Protecting Group Strategy: For unambiguous selectivity, the most reliable approach is to temporarily protect one of the amine groups.[1] For example, the primary amine can be selectively protected with a tert-butoxycarbonyl (Boc) group. After alkylating the unprotected secondary amine, the Boc group can be removed under acidic conditions.[1][7]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the N-alkylation of piperidines.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Alkylating Agent Verify the purity and reactivity of the alkylating agent. Alkyl halides can degrade over time. Consider using a fresh bottle or purifying the existing stock.
Insufficiently Strong Base For direct alkylation, ensure the base is strong enough to deprotonate the piperidine or scavenge the HX byproduct. If using K₂CO₃, ensure it is anhydrous and finely powdered. Consider switching to a stronger base like NaH or Cs₂CO₃.[4][6]
Low Reaction Temperature While lower temperatures can prevent over-alkylation, they can also slow down the desired reaction. Gradually increase the reaction temperature and monitor for product formation.
Steric Hindrance If dealing with bulky substrates, consider using a less sterically hindered alkylating agent or piperidine if the synthesis allows. Alternatively, more forcing conditions (higher temperature, longer reaction time, microwave irradiation) may be necessary.[5][8]
Incorrect Stoichiometry Double-check the molar equivalents of all reagents. Ensure you are using the correct stoichiometry as per your planned reaction.
Problem 2: Formation of Multiple Products
Possible Cause Troubleshooting Steps
Over-alkylation (Quaternary Salt Formation) As detailed in the FAQ, use a slight excess of the piperidine, add the alkylating agent slowly, and consider lowering the reaction temperature.[3][4] Reductive amination is an excellent alternative to avoid this issue.[3]
Di-alkylation of a Piperidine with Multiple Amine Groups Employ a protecting group strategy to selectively block one of the amine functionalities.[1]
Side Reactions of the Alkylating Agent If the alkylating agent can undergo elimination or other side reactions, this can lead to a complex mixture. Consider changing the solvent or base to disfavor these pathways.
Problem 3: Difficult Product Purification
Possible Cause Troubleshooting Steps
Product is a Salt If the product is the salt of the N-alkylated piperidine (e.g., a hydrohalide salt), it may be highly polar and water-soluble. During workup, neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO₃) to form the free base, which is typically more soluble in organic solvents.[4]
Product and Starting Material have Similar Polarity If the product and unreacted piperidine are difficult to separate by column chromatography, try to drive the reaction to completion. Alternatively, consider converting the product to a salt to facilitate separation, and then regenerate the free base.
Formation of Emulsions During Workup Emulsions can form during the aqueous workup, making phase separation difficult. Try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of a piperidine derivative.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.0 eq.) and an anhydrous solvent such as acetonitrile or DMF.

  • Addition of Base: Add the base (1.5-2.0 eq.). For K₂CO₃, ensure it is finely powdered and dry.[1]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.1 eq.) to the stirred solution at room temperature.[1] The slow addition helps to minimize di-alkylation.[1] For highly reactive alkylating agents, consider cooling the reaction mixture to 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as necessary. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. If a solid is present, filter the mixture. Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a general procedure for N-alkylation using reductive amination.

  • Iminium Ion Formation: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture.[3]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[3]

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Be cautious as gas evolution may occur.

  • Workup: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Decision Workflow for N-Alkylation Method Selection

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Monitor Reaction (TLC, LC-MS) Start->Check_Completion Incomplete Reaction Incomplete? Check_Completion->Incomplete Optimize_Conditions Increase Temp/Time Check Reagent Quality Incomplete->Optimize_Conditions Yes Check_Solubility Starting Material/Base Soluble? Incomplete->Check_Solubility No Optimize_Conditions->Check_Completion Change_Solvent Change Solvent (e.g., to DMF) Check_Solubility->Change_Solvent No Analyze_Side_Products Analyze Byproducts (NMR, MS) Check_Solubility->Analyze_Side_Products Yes Change_Solvent->Check_Completion Modify_Protocol Modify Protocol to Minimize Side Reactions Analyze_Side_Products->Modify_Protocol Success Improved Yield Modify_Protocol->Success

Caption: Troubleshooting workflow for low reaction yields.

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • Benchchem. (n.d.). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.
  • The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Benchchem. (n.d.). Optimizing reaction conditions for the N-alkylation of piperazine.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

Sources

Technical Support Center: Purification of 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 1-tert-Butyl-piperidin-4-ol. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material essential for their work. This compound is a critical building block in medicinal chemistry, often used in the synthesis of active pharmaceutical ingredients (APIs). However, its synthesis can introduce impurities that may interfere with downstream reactions or compromise the integrity of final compounds.

This guide provides a series of troubleshooting questions and detailed protocols to help you identify, understand, and effectively remove common impurities. Our approach is grounded in established chemical principles and validated laboratory practices to ensure you can proceed with confidence.

FAQ 1: What are the most common impurities I should expect in my crude this compound?

Answer: The impurity profile of your sample is almost always a direct reflection of its synthetic route. The most prevalent commercial synthesis involves the reduction of 1-tert-Butyl-4-piperidone.

Therefore, the primary impurities you are likely to encounter are:

  • Unreacted Starting Material: 1-tert-Butyl-4-piperidone is the most common process-related impurity. Its presence suggests an incomplete reduction reaction.

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., methanol, ethanol, tetrahydrofuran) are frequently present.

  • Inorganic Salts: Salts like sodium borohydride byproducts or salts from pH adjustments (e.g., sodium sulfate, sodium chloride) may persist if the aqueous workup is incomplete.

The following diagram illustrates the general workflow for identifying and removing these impurities.

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Purification Strategy Selection cluster_2 Phase 3: Execution & Verification Crude Crude this compound Analysis Analytical Characterization (TLC, GC-MS, NMR) Crude->Analysis Sample Impurity_ID Impurity Profile Identified Analysis->Impurity_ID Data Interpretation Decision Choose Purification Method Impurity_ID->Decision Recrystallization Recrystallization Decision->Recrystallization High concentration of starting material Chromatography Column Chromatography Decision->Chromatography Multiple impurities or trace levels Extraction Acid-Base Extraction Decision->Extraction Inorganic salts or acidic/basic byproducts Purified_Product Purified Product Recrystallization->Purified_Product Chromatography->Purified_Product Extraction->Purified_Product QC_Check Purity Verification (NMR, MP, HPLC) Purified_Product->QC_Check Sample QC_Check->Decision Fail Final >99% Pure Material QC_Check->Final Pass

Caption: General workflow for impurity identification and purification.

FAQ 2: My TLC plate shows a spot with a higher Rf value than my product. Is this the unreacted ketone?

Answer: Yes, that is highly likely. The starting material, 1-tert-Butyl-4-piperidone, is less polar than the product, this compound, due to the absence of the hydroxyl (-OH) group. In a normal-phase silica gel TLC system (a polar stationary phase), less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf).

  • Product (Alcohol): The hydroxyl group forms strong hydrogen bonds with the silica gel, retarding its movement.

  • Impurity (Ketone): The ketone's carbonyl group is polar, but it interacts less strongly with silica compared to the hydroxyl group.

You can confirm the identity of this spot by running a co-spot on your TLC plate: a lane for your crude material, a lane for the starting material standard, and a lane with both spotted on top of each other. If you have a single, merged spot in the co-spot lane at the higher Rf, you have confirmed the presence of the starting ketone.

CompoundFunctional GroupPolarityExpected Rf Value
This compound Secondary Alcohol (-OH)HighLower
1-tert-Butyl-4-piperidone Ketone (C=O)MediumHigher
Caption: Comparison of polarity and expected TLC behavior.

FAQ 3: How can I remove the unreacted 1-tert-Butyl-4-piperidone from my product?

Answer: For removing a significant amount of a less polar impurity like the starting ketone, recrystallization is the most efficient and scalable method. The key is selecting a solvent system in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains soluble at low temperatures.

Protocol: Recrystallization of this compound

Principle: This protocol exploits the solubility difference between the alcohol product and the ketone impurity in a non-polar solvent like hexanes or heptane. The desired alcohol will crystallize out upon cooling, while the more soluble ketone remains in the mother liquor.

Materials:

  • Crude this compound

  • Heptane or Hexanes (reagent grade)

  • Erhlenmeyer flask

  • Hot plate with stirring

  • Condenser (optional, but recommended)

  • Buchner funnel and filter paper

  • Ice bath

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of heptane (e.g., 3-5 mL per gram of crude material to start).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more heptane in small portions until all the solid dissolves. Expert Tip: Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Hot Filtration (Optional): If you observe any insoluble material (like inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe the formation of white crystals. Do not disturb the flask during this initial cooling phase to encourage the growth of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold heptane to remove any residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Verification: Check the purity of the crystals by TLC and measure the melting point. Pure this compound should have a sharp melting point around 149-152 °C.

FAQ 4: Recrystallization didn't work. I still see multiple impurity spots on my TLC. What should I do?

Answer: If recrystallization fails to provide the desired purity, or if you have multiple impurities with polarities similar to your product, flash column chromatography is the recommended next step. This technique provides superior separation power.

The choice of purification method can be visualized as a decision tree:

G Start Crude Product Analysis (TLC) Q1 Is there one major, less polar impurity? Start->Q1 Recrystallize Perform Recrystallization Q1->Recrystallize Yes Q2 Are there multiple impurities or is the major impurity of similar polarity to the product? Q1->Q2 No Q3 Is the product pure by TLC/NMR? Recrystallize->Q3 Chromatography Perform Column Chromatography Q2->Chromatography Yes Chromatography->Q3 Done Product is Pure Q3->Done Yes Troubleshoot Re-evaluate solvent system or consider alternative method Q3->Troubleshoot No

Caption: Decision tree for selecting a purification method.

Protocol: Flash Column Chromatography

Principle: The crude mixture is loaded onto a column of silica gel. A solvent system (mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the silica gel and solubility in the mobile phase. The less polar ketone will elute first, followed by the more polar alcohol product.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Eluent: A mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane).

  • Crude material

  • Collection tubes or flasks

Step-by-Step Procedure:

  • Eluent Selection: First, determine the optimal eluent system using TLC. The goal is to find a solvent ratio that gives your product an Rf value of ~0.3. A good starting point is 30-50% Ethyl Acetate in Hexanes. The impurity (ketone) should have a higher Rf.

  • Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent (e.g., Hexanes). Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting the column with your chosen solvent system. Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., 10-20 mL per fraction).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.

  • Verification: Confirm purity via NMR, HPLC, or melting point analysis.

References

Technical Support Center: Boc Protection of 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc protection of 4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and ensure a successful outcome in your experiments.

Troubleshooting Guide: Addressing Incomplete Reactions and Side Products

This section is dedicated to resolving specific issues that may arise during the Boc protection of 4-hydroxypiperidine.

Question 1: My TLC/LC-MS analysis shows a significant amount of unreacted 4-hydroxypiperidine. What are the primary causes of an incomplete reaction?

An incomplete reaction is one of the most common challenges in the Boc protection of 4-hydroxypiperidine. The root cause often lies in one or more of the following factors:

  • Insufficient Base: The reaction requires a base to neutralize the protonated piperidine nitrogen after its initial nucleophilic attack on the di-tert-butyl dicarbonate ((Boc)₂O)[1][2]. If the base is too weak, used in insufficient stoichiometric amounts, or is of poor quality, the reaction equilibrium will not favor product formation. 4-Hydroxypiperidine itself can act as a base, but for a complete and efficient reaction, an external base is recommended[1].

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. While the reaction is often performed at room temperature, some protocols may require gentle heating to drive the reaction to completion[3][4]. Insufficient reaction time is also a common culprit; it is crucial to monitor the reaction's progress until the starting material is fully consumed[5][6].

  • Poor Quality or Decomposed (Boc)₂O: Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time, especially at elevated temperatures, into tert-butanol and carbon dioxide[7][8][9]. Using decomposed (Boc)₂O will lead to a lower effective concentration of the protecting agent and result in an incomplete reaction. Always use fresh, high-purity (Boc)₂O and store it under appropriate conditions (cool and dry)[7][8].

  • Solvent Effects: The choice of solvent can influence the solubility of reactants and the overall reaction rate. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and even biphasic systems with water[3][10]. Poor solubility of either 4-hydroxypiperidine or (Boc)₂O in the chosen solvent can hinder the reaction.

  • Purity of 4-Hydroxypiperidine: The starting material, 4-hydroxypiperidine, is hygroscopic and can absorb moisture from the air, which can affect the reaction[11]. It is also a solid with a relatively low melting point (86-90 °C), and its purity should be confirmed before use[12][13]. Impurities can interfere with the reaction, leading to lower yields[14].

Question 2: I'm observing an unexpected side product in my reaction mixture. What could it be, and how can I prevent its formation?

The formation of side products can complicate purification and reduce the yield of the desired N-Boc-4-hydroxypiperidine. A common side product is the O-Boc protected species, where the Boc group is attached to the hydroxyl oxygen instead of the nitrogen.

  • Understanding the Cause: While the nitrogen of 4-hydroxypiperidine is generally more nucleophilic than the hydroxyl group, under certain conditions, particularly with a very strong base that can deprotonate the hydroxyl group, O-protection can occur. However, the primary pathway is N-acylation[1].

Prevention Strategies:

  • Control of Basicity: Avoid using excessively strong bases that can significantly deprotonate the hydroxyl group. Mild bases like sodium bicarbonate or triethylamine are generally sufficient for N-protection[9][10].

  • Reaction Temperature: Running the reaction at or below room temperature can help to improve the selectivity for N-protection over O-protection.

Another potential issue is the formation of a double Boc-protected species, although this is less common with secondary amines like piperidine.

Question 3: How can I effectively purify my N-Boc-4-hydroxypiperidine from unreacted starting material and byproducts?

Proper purification is essential to obtain N-Boc-4-hydroxypiperidine of high purity for subsequent synthetic steps[15][16]. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Aqueous Work-up: A standard aqueous work-up can be very effective. This typically involves:

    • Quenching the reaction with a dilute aqueous acid (e.g., 1N HCl) to neutralize the excess base and protonate the unreacted 4-hydroxypiperidine, making it water-soluble[6].

    • Extracting the N-Boc-4-hydroxypiperidine into an organic solvent like ethyl acetate or dichloromethane.

    • Washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.

  • Crystallization: N-Boc-4-hydroxypiperidine is a solid at room temperature with a melting point of 61-65 °C[16][17]. Recrystallization from a suitable solvent system (e.g., n-heptane or petroleum ether) can be an excellent method for obtaining highly pure material[4][6].

  • Column Chromatography: For small-scale reactions or when dealing with closely related impurities, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects and underlying principles of the Boc protection of 4-hydroxypiperidine.

What is the reaction mechanism for the Boc protection of 4-hydroxypiperidine?

The reaction proceeds via a nucleophilic acyl substitution mechanism[1].

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-hydroxypiperidine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O)[1][2].

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate[1].

  • Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate anion as a leaving group[1][2].

  • Proton Transfer: A base (such as triethylamine or another molecule of 4-hydroxypiperidine) removes the proton from the now positively charged nitrogen atom[1][2].

  • Byproduct Decomposition: The unstable tert-butyl carbonate leaving group decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion[1][2]. The tert-butoxide is subsequently protonated.

Boc_Protection_Mechanism Mechanism of Boc Protection cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-OH-Pip 4-Hydroxypiperidine Tetrahedral_Int Tetrahedral Intermediate 4-OH-Pip->Tetrahedral_Int Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral_Int N-Boc-Product N-Boc-4-hydroxypiperidine Tetrahedral_Int->N-Boc-Product Collapse & Proton Transfer Byproducts CO₂ + t-BuOH Tetrahedral_Int->Byproducts Leaving Group Decomposition

Caption: Boc protection mechanism workflow.

What are the optimal reaction conditions for Boc protection of 4-hydroxypiperidine?

While the "optimal" conditions can be substrate-dependent, a general and reliable starting point is as follows:

ParameterRecommended ConditionRationale
(Boc)₂O Stoichiometry 1.05 - 1.2 equivalentsA slight excess ensures the reaction goes to completion.
Base Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)Mild bases that effectively drive the reaction without promoting side reactions[9][10].
Base Stoichiometry 1.1 - 1.5 equivalentsTo neutralize the protonated product and any acidic impurities.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for both reactants and easy to remove post-reaction[3].
Temperature 0 °C to Room TemperatureProvides a good balance between reaction rate and selectivity[3][6].
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion[5][6].
Can I use a different protecting group for 4-hydroxypiperidine?

Yes, several other amine protecting groups can be used, and the choice depends on the desired orthogonality and the stability required in subsequent reaction steps.

  • Carbobenzyloxy (Cbz): Introduced using benzyl chloroformate, it is stable to mild acids and bases but is readily removed by catalytic hydrogenation.

  • Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by mild bases like piperidine, making it orthogonal to the Boc group[18].

  • Benzyl (Bn): Introduced via benzylation with benzyl halide, it is a robust protecting group that is typically removed by hydrogenolysis[3].

The choice of protecting group is a critical strategic decision in multi-step synthesis[19].

How do I monitor the progress of the reaction?

Regular monitoring of the reaction is crucial to determine the point of completion and to avoid the formation of byproducts due to prolonged reaction times.

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method. The starting material (4-hydroxypiperidine) is quite polar and will have a low Rf value, while the N-Boc protected product is significantly less polar and will have a much higher Rf value. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive information, allowing for the identification of the starting material, product, and any byproducts by their respective mass-to-charge ratios[5].

Troubleshooting_Workflow Troubleshooting Incomplete Boc Protection cluster_checks Initial Checks cluster_actions Corrective Actions Start Incomplete Reaction Observed (TLC/LC-MS) Check_Reagents Check Reagent Quality (4-OH-Pip & (Boc)₂O) Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Increase_Boc2O Use Fresh/More (Boc)₂O Check_Reagents->Increase_Boc2O Increase_Base Increase Base Equivalents Check_Conditions->Increase_Base Change_Solvent Change Solvent Check_Conditions->Change_Solvent Increase_Time_Temp Increase Time/Temperature Check_Conditions->Increase_Time_Temp Purification Optimize Purification Success Complete Reaction & High Purity Product Purification->Success Increase_Base->Purification Increase_Boc2O->Purification Change_Solvent->Purification Increase_Time_Temp->Purification

Caption: Troubleshooting workflow for incomplete Boc protection.

References

  • Google Patents. (n.d.). US6555713B1 - Protection of di-t-butyl dicarbonate against decomposition.
  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • AHH Chemical. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

  • Bloom Tech. (2025). How Is The Purity Of N-Boc-4-Hydroxypiperidine Determined?. Retrieved from [Link]

  • AHH Chemical. (n.d.). Key Chemical Properties and Applications of 4-Hydroxypiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds?. Retrieved from [Link]

Sources

Navigating the Nuances of 1-tert-Butyl-piperidin-4-ol Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice for the stability of 1-tert-Butyl-piperidin-4-ol in solution. Our goal is to equip you with the expertise to anticipate and address stability challenges, ensuring the integrity of your experiments and the reliability of your results.

Section 1: Correct Compound Identification - A Critical First Step

A common point of confusion arises from the nomenclature of this compound. "this compound" can be interpreted in two ways. However, in the context of pharmaceutical and chemical synthesis, it most commonly refers to N-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxypiperidine-1-carboxylate). The 'Boc' is a tert-butoxycarbonyl protecting group on the nitrogen atom, which is crucial for its reactivity in many synthetic pathways[1][2]. It is important to distinguish this from N-tert-butyl-4-hydroxypiperidine, which has a tert-butyl group directly attached to the nitrogen. This guide will focus on the more commonly used N-Boc-4-hydroxypiperidine.

Key Physical and Chemical Properties
PropertyValueSource
Synonyms N-Boc-4-hydroxypiperidine, 1-Boc-4-piperidinol, tert-Butyl 4-hydroxypiperidine-1-carboxylate[3]
Molecular Formula C₁₀H₁₉NO₃[4]
Molecular Weight 201.26 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point 61-65 °C[4]
Solubility Soluble in water and various organic solvents[5]

Section 2: Frequently Asked Questions (FAQs) on Stability

Here we address some of the most common questions regarding the stability of N-Boc-4-hydroxypiperidine in solution.

Q1: What are the primary degradation pathways for N-Boc-4-hydroxypiperidine in solution?

A1: The two main pathways of degradation are oxidation of the hydroxyl group and acid-catalyzed deprotection of the N-Boc group.

  • Oxidation: The secondary alcohol at the 4-position can be oxidized to the corresponding ketone, N-Boc-4-piperidone[1][6]. This can be initiated by strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of metal ions or light.

  • Deprotection: The Boc group is designed to be removed under acidic conditions[2][6]. Exposure of N-Boc-4-hydroxypiperidine solutions to strong acids, or even milder acidic conditions over extended periods, will cleave the Boc group to yield 4-hydroxypiperidine.

Q2: How should I properly store N-Boc-4-hydroxypiperidine, both as a solid and in solution?

A2: Proper storage is critical to maintaining the integrity of the compound.

  • Solid Form: As a solid, it should be kept in a tightly closed container in a dry and well-ventilated place[7]. To maintain product quality, it is recommended to protect it from light and keep it refrigerated[7].

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a non-reactive solvent, protect from light, and store at low temperatures (e.g., 4°C or -20°C). Avoid acidic conditions in your storage buffer or solvent.

Q3: What solvents are recommended for preparing stock solutions?

A3: The choice of solvent depends on the downstream application. For general use, solvents like anhydrous Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), or Methanol are suitable. Ensure the solvent is free from acidic impurities and peroxides.

Q4: Can I expect thermal degradation under my experimental conditions?

A4: While stable under normal conditions, thermal decomposition can occur at elevated temperatures, leading to the release of irritating gases and vapors such as carbon monoxide, carbon dioxide, and nitrogen oxides[7][8]. Avoid overheating solutions containing this compound[8].

Section 3: Troubleshooting Guides

This section provides systematic approaches to identifying and resolving stability issues.

Guide 1: Investigating Unexpected Experimental Results

If you are observing lower than expected yields, unexpected side products, or a loss of activity in your experiments, consider the stability of your N-Boc-4-hydroxypiperidine solution.

Step 1: Verify the Purity of the Starting Material Before preparing a new solution, verify the purity of your solid N-Boc-4-hydroxypiperidine. A simple Thin Layer Chromatography (TLC) or a more quantitative method like HPLC or GC-MS can be used.

Step 2: Prepare a Fresh Solution Always prepare a fresh solution for critical experiments. This eliminates the uncertainty of solution stability over time.

Step 3: Analyze the "Old" Solution If you suspect your stock solution has degraded, analyze it using an appropriate analytical method (HPLC, GC-MS, or NMR) and compare it to the freshly prepared solution. Look for the appearance of new peaks that could correspond to degradation products like N-Boc-4-piperidone or 4-hydroxypiperidine.

Guide 2: Proactive Stability Study Protocol

To understand the stability of N-Boc-4-hydroxypiperidine in your specific experimental conditions, a proactive stability study is recommended.

Experimental Protocol: Solution Stability Assessment

  • Solution Preparation: Prepare a solution of N-Boc-4-hydroxypiperidine at your typical experimental concentration in the desired solvent or buffer system.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution and analyze it using a validated analytical method (e.g., HPLC with UV detection). This will serve as your baseline.

  • Storage Conditions: Divide the remaining solution into several aliquots and store them under different conditions that mimic your experimental setup (e.g., room temperature on the benchtop, 4°C in the dark, 37°C in an incubator).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), retrieve an aliquot from each storage condition and analyze it using the same analytical method.

  • Data Analysis: Compare the chromatograms from each time point to the T=0 baseline. Quantify the peak area of the parent compound and any new peaks that appear. A decrease in the parent peak area and the emergence of new peaks indicate degradation.

Section 4: Visualizing Degradation and Workflows

Potential Degradation Pathways

A N-Boc-4-hydroxypiperidine B N-Boc-4-piperidone A->B Oxidation (e.g., Oxidizing agents, air) C 4-Hydroxypiperidine A->C Acid-catalyzed Deprotection

Caption: Potential degradation pathways of N-Boc-4-hydroxypiperidine.

Experimental Workflow for Stability Assessment

cluster_0 Preparation cluster_1 Analysis & Storage cluster_2 Monitoring cluster_3 Evaluation A Prepare Solution B T=0 Analysis (HPLC, GC-MS) A->B C Store Aliquots (Different Conditions) A->C D Time-Point Analysis C->D t = 1, 4, 8, 24h... E Compare to T=0 D->E F Assess Degradation E->F

Caption: Workflow for a proactive solution stability study.

References

  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • United Bioscience. (n.d.). 4 - Safety Data Sheet.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group.
  • BenchChem. (n.d.). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • PubChem. (n.d.). Key Chemical Properties and Applications of 4-Hydroxypiperidine.
  • Chemsrc. (2025). N-BOC-4-Hydroxypiperidine | CAS#:109384-19-2.
  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate.

Sources

Technical Support Center: Managing Stereochemistry in Reactions with Piperidinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing stereochemistry in reactions with piperidinol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered in the stereoselective synthesis of these critical heterocyclic scaffolds. Piperidine derivatives are prevalent in a vast array of pharmaceuticals and natural products, making precise control of their three-dimensional structure paramount for achieving desired biological activity.[1][2] This resource offers practical, field-proven insights to help you navigate the complexities of stereocontrol in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling stereochemistry in the synthesis of substituted piperidinols?

There are several robust strategies to control stereochemistry, each with its own advantages and limitations. The choice of method often depends on the target molecule, available starting materials, and desired scale of the reaction. The three most successful approaches are:

  • Catalytic Asymmetric Synthesis: This is often the most elegant and atom-economical approach. It involves the use of a chiral catalyst to favor the formation of one enantiomer over the other.[3] Methods like rhodium-catalyzed asymmetric [2+2+2] cycloadditions, iridium-catalyzed allylic aminations, and manganese-catalyzed C-H oxidation have proven effective for creating chiral piperidine scaffolds.[1][4]

  • Chiral Auxiliaries: This classic method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction.[5][6] After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.[7] Common auxiliaries include Evans oxazolidinones and pseudoephedrine.[5] Carbohydrate-derived auxiliaries, such as arabinopyranosylamine, have also been successfully employed.[8]

  • Substrate-Controlled Diastereoselective Reactions: In this approach, an existing stereocenter in the substrate directs the formation of a new stereocenter. This is particularly useful in intramolecular reactions where the conformation of the ring transition state influences the stereochemical outcome.[9] Examples include aza-Prins cyclizations and diastereoselective reductions of substituted pyridines.[10][11]

Q2: How do I choose between a chiral catalyst and a chiral auxiliary for my synthesis?

The decision to use a chiral catalyst versus a chiral auxiliary depends on several factors:

FeatureChiral CatalystChiral Auxiliary
Stoichiometry Sub-stoichiometric amountsStoichiometric amounts
Atom Economy HighLow
Cost Catalyst can be expensive, but less is usedAuxiliary can be costly, and is used in stoichiometric amounts
Development Time Can require extensive screening of catalysts and ligandsOften more predictable based on established auxiliary systems
Cleavage Step Not requiredRequired, which adds a step to the synthesis
Substrate Scope Can be narrow for a specific catalyst systemOften has a broader substrate scope for a given auxiliary

In general, for large-scale synthesis and green chemistry considerations, a catalytic approach is preferable. For initial route scouting and complex molecule synthesis where predictability is key, chiral auxiliaries can be a more reliable choice.[5]

Q3: What analytical techniques are essential for determining the stereochemistry of my piperidinol products?

Accurately determining the stereochemical outcome of your reaction is crucial. A combination of techniques is often employed for unambiguous assignment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining relative stereochemistry. Analysis of coupling constants (e.g., the Karplus relationship) and Nuclear Overhauser Effect (NOE) data can provide information about the spatial relationship between protons on the piperidine ring.[12] Chiral solvating or derivatizing agents can be used to distinguish between enantiomers by creating diastereomeric complexes that have different NMR spectra.[13][14]

  • Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the workhorse techniques for determining enantiomeric excess (ee) and separating stereoisomers.[13][15] By using a chiral stationary phase, enantiomers can be resolved into separate peaks, allowing for their quantification.[16][17]

  • X-ray Crystallography: This is the definitive method for determining the absolute configuration of a crystalline compound.[13]

  • Chiroptical Methods: Techniques like Circular Dichroism (CD) and Optical Rotation (OR) can be used to determine the enantiomeric purity and, in some cases, predict the absolute configuration of a chiral molecule by comparing experimental data with theoretical calculations.[18][19]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in a Ring-Closing Reaction

Q: I am performing an intramolecular cyclization to form a disubstituted piperidinol, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A: Low diastereoselectivity in ring-closing reactions often points to a lack of facial selectivity in the bond-forming step. Here’s a systematic approach to troubleshoot this issue:

  • Analyze the Transition State: The stereochemical outcome is determined by the relative energies of the competing transition states leading to the different diastereomers. Consider the steric and stereoelectronic effects that might influence the conformation of the transition state. For instance, substituents will generally prefer to occupy a pseudo-equatorial position to minimize steric strain.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance selectivity, as the reaction will be more sensitive to small energy differences between the transition states.

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., methanol, ethanol).

    • Catalyst/Reagent: If a catalyst or reagent is used, its steric bulk can significantly influence the facial selectivity. Consider using a bulkier catalyst or ligand to create a more sterically demanding environment.

  • Substrate Modification:

    • Protecting Groups: The size of protecting groups on the nitrogen or hydroxyl functionalities can have a profound impact on the preferred transition state geometry. A bulkier protecting group can effectively block one face of the molecule, directing the reaction to the other.

    • Conformational Locks: Introducing a substituent that restricts the conformational flexibility of the acyclic precursor can pre-organize the molecule for a more selective cyclization.

Experimental Protocol: Improving Diastereoselectivity in an aza-Prins Cyclization

This protocol provides a general workflow for optimizing the diastereoselectivity of an aza-Prins cyclization to form a 2,4,6-trisubstituted piperidine.[10]

  • Initial Screening:

    • Dissolve the starting homoallylic amine (1 equivalent) in a chosen solvent (e.g., CH2Cl2, 0.1 M).

    • Add the aldehyde (1.2 equivalents) and the Lewis acid catalyst (e.g., InCl3, 10 mol%).

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction and determine the diastereomeric ratio by 1H NMR analysis of the crude product.

  • Optimization of Parameters:

    • Temperature: Repeat the reaction at 0 °C, -20 °C, and -78 °C.

    • Solvent: Screen a variety of solvents (e.g., toluene, THF, acetonitrile).

    • Lewis Acid: Evaluate different Lewis acids (e.g., Sc(OTf)3, Yb(OTf)3, BF3·OEt2).

    • Protecting Group: If the initial substrate has a small N-protecting group (e.g., Boc), synthesize analogs with bulkier groups (e.g., Cbz, Ts) and repeat the optimized reaction.

  • Analysis: Compare the diastereomeric ratios obtained from each experiment to identify the optimal conditions for high selectivity.

diastereoselectivity_workflow start Low Diastereoselectivity Observed analyze Analyze Transition State (Steric & Stereoelectronic Effects) start->analyze modify_conditions Modify Reaction Conditions analyze->modify_conditions modify_substrate Modify Substrate analyze->modify_substrate temp Temperature modify_conditions->temp solvent Solvent modify_conditions->solvent catalyst Catalyst/Reagent modify_conditions->catalyst protecting_group Protecting Groups modify_substrate->protecting_group conformation Conformational Locks modify_substrate->conformation evaluate Evaluate Diastereomeric Ratio temp->evaluate solvent->evaluate catalyst->evaluate protecting_group->evaluate conformation->evaluate evaluate->modify_conditions Unsuccessful end Improved Diastereoselectivity evaluate->end Successful

Caption: Troubleshooting workflow for improving diastereoselectivity.

Issue 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction

Q: I am using a well-established chiral catalyst for an enantioselective synthesis of a piperidinol derivative, but the enantiomeric excess (ee) is much lower than reported in the literature. What could be the problem?

A: Achieving high enantioselectivity in catalytic asymmetric reactions requires meticulous attention to detail. Several factors can contribute to a loss of enantioselectivity:

  • Catalyst Purity and Activity:

    • Purity: Ensure the catalyst and ligand are of high purity. Impurities can sometimes act as catalysts for a non-selective background reaction.

    • Activation: Some catalysts require an activation step. Ensure this is performed correctly and under strictly inert conditions.

    • Decomposition: The catalyst may be sensitive to air, moisture, or certain functional groups in the substrate. Use of a glovebox or Schlenk techniques is often necessary.

  • Reaction Conditions:

    • Substrate Purity: Impurities in the starting material can poison the catalyst or inhibit its turnover.

    • Solvent Quality: Use high-purity, dry, and degassed solvents. Trace amounts of water or oxygen can be detrimental.[20]

    • Concentration: The concentration of the reactants can sometimes influence the rate of the desired catalytic cycle versus competing background reactions.

    • Temperature: While lower temperatures often improve selectivity, some catalytic cycles have an optimal temperature range.

  • Substrate-Catalyst Mismatch:

    • The specific substrate you are using may not be ideal for the reported catalyst system. Small changes in the substrate structure can have a large impact on the interactions within the catalyst's chiral pocket. It may be necessary to screen a library of related ligands to find the optimal one for your substrate.

Experimental Protocol: Screening for Optimal Enantioselectivity

This protocol outlines a general procedure for screening ligands in a rhodium-catalyzed asymmetric reductive Heck reaction to synthesize 3-substituted tetrahydropyridines.[21][22]

  • Setup: In a glovebox, arrange an array of reaction vials.

  • Catalyst Precursor: To each vial, add the rhodium precursor (e.g., [Rh(cod)2]BF4, 2 mol%).

  • Ligand Screening: To each vial, add a different chiral ligand (e.g., various phosphoramidites, bisphosphines, 2.2 mol%).

  • Substrate Addition: Add a solution of the dihydropyridine substrate and the boronic acid in the reaction solvent (e.g., 1,4-dioxane).

  • Reaction: Seal the vials and stir at the desired temperature for the specified time.

  • Analysis: Quench the reactions and analyze the enantiomeric excess of the product in each vial by chiral HPLC.

enantioselectivity_workflow start Poor Enantioselectivity check_catalyst Verify Catalyst and Ligand Purity/Activity start->check_catalyst check_conditions Optimize Reaction Conditions (Solvent, Temp, Concentration) check_catalyst->check_conditions Purity OK screen_ligands Screen Ligand Library check_conditions->screen_ligands Conditions Optimized analyze_ee Analyze Enantiomeric Excess (ee) screen_ligands->analyze_ee analyze_ee->screen_ligands ee < 95% high_ee High Enantioselectivity Achieved analyze_ee->high_ee ee > 95%

Sources

Avoiding N-oxide formation in piperidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for scientists and researchers working with piperidine-containing molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often challenging side reaction: the formation of piperidine N-oxides.

As Senior Application Scientists, we understand that unintended N-oxidation can lead to reduced yields, complex purification challenges, and ambiguous biological data. This center is designed to provide not just solutions, but also the underlying mechanistic reasoning to empower you to proactively design more robust and efficient synthetic routes.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of N-Oxide Formation

This section addresses the core concepts of piperidine N-oxide formation.

Q1: What is a piperidine N-oxide, and why does it form so readily?

A piperidine N-oxide is a compound where the nitrogen atom of the piperidine ring has been oxidized to form a coordinate covalent bond with an oxygen atom (N⁺-O⁻). This transformation converts the nucleophilic tertiary amine into a polar, often more water-soluble, N-oxide functionality.

The formation is common because the lone pair of electrons on the piperidine nitrogen is highly available for reaction with electrophilic oxidizing agents.[1] In many synthetic contexts, reagents used to modify other parts of a molecule (e.g., epoxidation of an alkene) are also capable of oxidizing the piperidine nitrogen. Common culprits include hydrogen peroxide, peroxyacids (like m-CPBA), and ozone.[2]

Q2: From a drug development perspective, is N-oxide formation always undesirable?

Not necessarily. While often an unwanted synthetic byproduct, N-oxidation is a well-established metabolic pathway for many tertiary amine drugs.[3][4] In some cases, N-oxides can act as prodrugs, which are converted back to the active tertiary amine in vivo.[5] These N-oxide prodrugs can sometimes offer clinical benefits like extended duration of action or a better side-effect profile.[4] However, in other instances, the N-oxide may be less active or completely inactive.[5] Therefore, understanding and controlling N-oxide formation is crucial for both chemical synthesis and pharmacology.

Q3: How does the conformation of the piperidine ring influence N-oxidation?

The stereochemistry of N-oxidation is kinetically controlled and depends on the accessibility of the nitrogen's lone pair. For a simple N-alkylpiperidine, there is an equilibrium between two chair conformations, one with the N-alkyl group axial (lone pair equatorial) and one with the N-alkyl group equatorial (lone pair axial).[6] Oxidation generally occurs faster from the conformer where the lone pair is more sterically accessible. For instance, in 4-tert-butyl-N-methylpiperidine, axial oxidation (from the equatorial methyl conformer) is heavily favored, producing a 95:5 ratio of diastereomers.[6] This highlights that steric factors around the nitrogen atom are a dominant factor in the rate and stereochemical outcome of N-oxidation.

Section 2: Troubleshooting Guide - When Things Go Wrong

This section provides direct answers to common problems encountered during experimentation.

Q4: My reaction unexpectedly produced a significant amount of N-oxide. What are the most likely causes?

This is a classic issue. The root cause is almost always the presence of an oxidizing agent, which may be an intended reagent, a byproduct, or a contaminant.

Common Scenarios & Causality:

  • Peroxyacid Reagents: If you are using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid for other transformations (e.g., epoxidation, Baeyer-Villiger oxidation), the piperidine nitrogen is a prime target for concurrent oxidation.[7]

  • Hydrogen Peroxide (H₂O₂): H₂O₂ is a common oxidant.[1][8] Its reactivity is often pH-dependent and can be enhanced by metal catalysts. If your reaction uses H₂O₂, even for a different purpose, N-oxidation is a significant risk.

  • Air/Atmospheric Oxygen: While slower, oxidation by atmospheric oxygen can occur, especially under harsh conditions (e.g., elevated temperatures, presence of metal catalysts) over long reaction times.[1]

  • Ozonolysis: If performing an ozonolysis reaction on another part of the molecule, incomplete quenching of the ozone or reactive oxygen species can lead to N-oxidation.

The diagram below illustrates the general mechanism for N-oxidation of a piperidine by a common peroxyacid like m-CPBA.

Troubleshooting_Workflow Start Unwanted N-Oxide Detected CheckReagents Identify Potential Oxidants (Reagents, Air, Byproducts) Start->CheckReagents IsOxidantEssential Is the Oxidant Essential for the Desired Reaction? CheckReagents->IsOxidantEssential YesEssential YES IsOxidantEssential->YesEssential Yes NoEssential NO IsOxidantEssential->NoEssential No CanChangeReagent Can a Milder/More Selective Oxidant Be Used? YesEssential->CanChangeReagent RemoveOxidant Remove/Replace the Unnecessary Oxidant NoEssential->RemoveOxidant YesChange YES CanChangeReagent->YesChange Yes NoChange NO CanChangeReagent->NoChange No UseMilder Implement Milder Oxidant YesChange->UseMilder ConsiderProtection Can the Piperidine N be Protected? NoChange->ConsiderProtection End Problem Solved UseMilder->End YesProtect YES ConsiderProtection->YesProtect Yes NoProtect NO ConsiderProtection->NoProtect No ProtectStrategy Choose Protection Strategy: 1. Protonation (Acid) 2. Steric Shielding (Design) 3. Covalent PG YesProtect->ProtectStrategy ReduceProduct Rescue Strategy: Reduce N-Oxide Product (e.g., Pd/C, H₂ or HCOONH₄) NoProtect->ReduceProduct ProtectStrategy->End ReduceProduct->End RemoveOxidant->End

Sources

Technical Support Center: Optimizing Solvent Systems for Reactions with 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 1-tert-Butyl-piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflows. Our focus is not just on what to do, but why specific solvent systems are chosen, empowering you to troubleshoot effectively and accelerate your research.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor Solubility of this compound at the Start of the Reaction

Question: My this compound is not fully dissolving in my chosen solvent, leading to a heterogeneous mixture and inconsistent reaction progress. What should I do?

Analysis & Solution:

This compound possesses a unique combination of a polar hydroxyl (-OH) group and non-polar moieties (the N-tert-butyl group and the cyclohexane-like ring). This dual character, or mixed polarity, dictates its solubility profile.[1] Poor solubility is often the first bottleneck in a reaction, leading to reduced effective concentration and unpredictable kinetics.

Immediate Actions:

  • Solvent Selection: Your initial solvent may be too non-polar. While the tert-butyl group provides hydrocarbon character, the hydroxyl group requires a solvent capable of hydrogen bonding to achieve good solvation.

  • Heating: Gently warming the mixture can significantly increase solubility. However, be cautious not to exceed the thermal stability limits of your other reagents or initiate premature reaction. The melting point of this compound is 61-65 °C, which can serve as an upper limit for initial solubility tests.[1][2]

  • Co-Solvent System: If a single solvent is inadequate, a co-solvent system is highly effective. For example, if your reaction requires a non-polar solvent like toluene for azeotropic water removal, adding a small percentage of a more polar solvent like Tetrahydrofuran (THF) or 1,4-Dioxane can dissolve the starting material without drastically altering the overall reaction environment.

Systematic Approach to Solvent Selection:

The table below summarizes the qualitative solubility of this compound in common laboratory solvents. Use this as a starting point for your solvent screen.

Solvent ClassExamplesSolubility of this compoundRationale & Typical Use Cases
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent readily forms hydrogen bonds with the solute's -OH group. Ideal for reactions where proton transfer is part of the mechanism.
Polar Aprotic THF, Dichloromethane (DCM), AcetoneHigh to ModerateThe solvent's dipole moment can solvate the polar parts of the molecule. THF and DCM are excellent general-purpose solvents for a wide range of reactions.
Non-Polar Toluene, HexanesLow to InsolubleThese solvents cannot effectively solvate the polar hydroxyl group. Primarily used when reaction conditions must be strictly non-polar or for purification steps like recrystallization.
Aqueous WaterPoorThe large non-polar surface area from the tert-butyl group and the piperidine ring limits water solubility.[1]

Table 1: Qualitative solubility profile of this compound.

Issue 2: The Reaction is Sluggish or Fails to Reach Completion

Question: My reaction (e.g., a nucleophilic substitution on the hydroxyl group) is extremely slow or stalls after partial conversion, even with all starting material dissolved. How can the solvent be influencing this?

Analysis & Solution:

The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.[3][4] For reactions involving the hydroxyl group of this compound, such as Mitsunobu or tosylation reactions, solvent choice is critical.

Causality Explained:

  • Transition State Stabilization: Many reactions proceed through charged or highly polar transition states. Polar solvents, particularly aprotic ones like DMF or DMSO, are adept at stabilizing these transition states, thereby lowering the activation energy and accelerating the reaction rate.[5]

  • Reagent Solvation: In reactions involving anionic nucleophiles, protic solvents (like ethanol) can form a hydrogen-bond "cage" around the nucleophile, reducing its reactivity. Switching to a polar aprotic solvent can "free" the nucleophile, dramatically increasing its potency.

  • Dielectric Constant: The dielectric constant (ε) of a solvent influences the rate of reactions involving charge separation or recombination. For instance, in some piperidine syntheses, a lower dielectric constant solvent like ethanol (ε ≈ 24.5) resulted in a faster reaction rate compared to methanol (ε ≈ 32.7), suggesting the transition state was less polar than the reactants.[3][4]

Troubleshooting Workflow:

The following diagram outlines a logical workflow for addressing a stalled reaction through solvent optimization.

G cluster_0 Problem Identification cluster_1 Solvent System Optimization cluster_2 Analysis & Iteration Start Reaction Stalled or Incomplete Check_Solubility Confirm: All Reactants Soluble? Start->Check_Solubility Change_Polarity Increase Solvent Polarity? (e.g., Toluene -> THF -> DMF) Check_Solubility->Change_Polarity Yes Reassess Re-evaluate Mechanism/ Reagents Check_Solubility->Reassess No (Address Solubility First) Analyze Monitor by TLC/LCMS Change_Polarity->Analyze Consider_Protic Switch Solvent Class? (Aprotic -> Protic or vice versa) Consider_Protic->Analyze Increase_Temp Increase Reaction Temperature (Consider higher boiling point solvent) Increase_Temp->Analyze Analyze->Consider_Protic No Improvement Analyze->Increase_Temp Minor Improvement End Reaction Optimized Analyze->End Success Analyze->Reassess No/Negative Effect

Caption: Workflow for troubleshooting a stalled reaction.

Issue 3: Significant Formation of an Elimination Side Product

Question: I am trying to perform a substitution reaction on the hydroxyl group, but I am observing a significant amount of the corresponding alkene (1-tert-Butyl-1,2,3,6-tetrahydropyridine) as a byproduct. Why is this happening?

Analysis & Solution:

This is a classic case of competing elimination (E1 or E2) and substitution (Sₙ1 or Sₙ2) reactions. The hydroxyl group is a poor leaving group, so it typically requires activation, often with a strong acid (e.g., H₂SO₄, TsOH) or conversion to a sulfonate ester (e.g., tosylate, mesylate).[6][7] This activation step, however, also primes the molecule for elimination.

Key Factors Influencing Elimination:

  • Acidic Conditions: Strong, non-nucleophilic acids will protonate the hydroxyl group, forming a good leaving group (H₂O). The subsequent formation of a secondary carbocation can then be deprotonated by a weak base (even the solvent) to yield the alkene via an E1 mechanism.[6]

  • Steric Hindrance: The bulky N-tert-butyl group can sterically hinder the approach of a nucleophile for an Sₙ2 reaction, making the competing E2 pathway more favorable, especially with a strong, bulky base.

  • Solvent Choice:

    • Protic Solvents: Can facilitate E1 reactions by stabilizing the carbocation intermediate.

    • Non-polar Solvents: Tend to favor E2 over Sₙ2 pathways.

    • Polar Aprotic Solvents (e.g., Acetone, DMF): These solvents are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, enhancing nucleophilicity and disfavoring carbocation formation required for E1.

Mitigation Strategies:

  • Avoid Strong Protic Acids: If possible, use methods that avoid generating a carbocation intermediate. For example, using POCl₃ in pyridine is a classic method for dehydrating alcohols under non-acidic conditions, but in your case, you want to avoid this.[7]

  • Use Sₙ2-Promoting Conditions: Convert the alcohol to a tosylate or mesylate first under non-acidic conditions (e.g., TsCl, pyridine in DCM). Then, perform the substitution with your nucleophile in a polar aprotic solvent like DMF or acetonitrile to favor the Sₙ2 pathway.

  • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature can often favor the substitution product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good "first-pass" solvent for a reaction with this compound?

For exploratory reactions, Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent starting points.

  • DCM: Offers good solubility for the starting material and many organic reagents, is relatively inert, and has a low boiling point, making product isolation straightforward.

  • THF: Also provides good solubility and is a slightly more polar option than DCM. It is compatible with a wide range of organometallic reagents.[8]

Q2: How does the N-tert-butyl group influence solvent choice compared to, say, an N-Boc-4-hydroxypiperidine?

The N-tert-butyl group is significantly more non-polar and sterically bulky than the N-Boc group (tert-butoxycarbonyl).

  • Solubility: The increased non-polar character of the N-tert-butyl group may slightly improve solubility in less polar solvents (like ethers) compared to its N-Boc counterpart, which has polar carbonyl groups.[1][9]

  • Reactivity: The primary influence is steric. The bulky tert-butyl group can hinder access to the nitrogen or the axial faces of the piperidine ring. This doesn't directly dictate solvent choice but might necessitate more forcing reaction conditions (higher temperatures), which in turn requires a higher-boiling-point solvent (e.g., switching from THF to dioxane or toluene).

Q3: I am performing a purification by column chromatography. What solvent system should I start with?

Given the moderate polarity of the molecule, a good starting point for column chromatography is a mixture of a non-polar solvent and a moderately polar solvent.

  • System 1: Hexanes/Ethyl Acetate: Start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity.

  • System 2: Dichloromethane/Methanol: For more polar products, a small amount of methanol (1-5%) in DCM is very effective.

Always perform a preliminary TLC analysis to determine the optimal solvent ratio for good separation before committing to a large-scale column.

Experimental Protocol: Small-Scale Solvent Screen for Reaction Optimization

This protocol outlines a parallel synthesis approach to quickly identify an optimal solvent for a given transformation (e.g., O-alkylation).

Objective: To determine which solvent provides the best conversion and cleanest reaction profile.

Materials:

  • This compound

  • Alkylating agent (e.g., Benzyl bromide)

  • Base (e.g., NaH or K₂CO₃)

  • Candidate solvents (e.g., THF, DMF, Acetonitrile, Toluene)

  • Small, identical reaction vials with stir bars

  • TLC plates and chamber

Procedure:

  • Preparation: In 4 separate, dry vials, weigh an identical amount of this compound (e.g., 50 mg, 0.29 mmol).

  • Base Addition: To each vial, add an identical molar equivalent of the base (e.g., 1.2 eq).

  • Solvent Addition: To each vial, add an identical volume (e.g., 1.5 mL) of a different candidate solvent (Vial 1: THF, Vial 2: DMF, etc.).

  • Reagent Addition: Stir the mixtures for 10 minutes, then add an identical molar equivalent of the alkylating agent (e.g., 1.1 eq) to each vial.

  • Reaction Monitoring: Seal the vials and stir at the desired temperature (e.g., room temperature or 50 °C). After set time points (e.g., 1h, 4h, 16h), take a small aliquot from each reaction, quench it with a drop of water, and spot it on a TLC plate.

  • Analysis: Develop the TLC plate in an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize the spots under UV light and/or by staining. Compare the consumption of starting material and the formation of the product spot across the different solvents. The solvent that shows the fastest conversion with the fewest side product spots is the optimal choice.

This systematic approach provides empirical data to guide your solvent selection, moving beyond guesswork and towards a robust, optimized protocol.

References

  • Solvation effects on equilibria: Triazoles and N-methyl piperidinol.Physical Chemistry Chemical Physics (RSC Publishing).
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.Asian Journal of Green Chemistry.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.Asian Journal of Green Chemistry.
  • Solvent effects on the oxidation rates of 2,6-diphenylpiperidine-4.IOSR Journal.
  • Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine.ResearchGate.
  • Troubleshooting guide for Grignard reactions involving sterically hindered ketones.Benchchem.
  • How To: Troubleshoot a Reaction.University of Rochester Department of Chemistry.
  • How to solve these organic chemistry alcohol problems.Quora.
  • Elimination Reactions of Alcohols.Master Organic Chemistry.
  • Elimination Reactions of Alcohols.Chemistry LibreTexts.
  • tert-Butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3.PubChem.
  • tert-butyl 4-hydroxypiperidine-1-carboxylate.ChemBK.
  • Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents.Benchchem.

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Technical Support Center: Troubleshooting Low Reactivity of the 4-Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that unexpected experimental results, such as the low reactivity of a specific functional group, can be a significant roadblock in research and development. This guide is designed to provide in-depth, actionable insights into why the 4-hydroxyl group in your molecule might be unreactive and what you can do to overcome this challenge.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Root Cause

Q1: What are the fundamental electronic factors that can decrease the reactivity of a 4-hydroxyl group, particularly in an aromatic system?

A1: The reactivity of a hydroxyl group is fundamentally tied to the availability of the lone pair electrons on the oxygen atom to act as a nucleophile. In aromatic systems like phenols, the hydroxyl group is directly attached to the benzene ring, leading to a complex interplay of electronic effects.

  • Resonance Effect (+R or +M): The primary factor governing the reactivity of a phenolic hydroxyl group is the resonance effect. The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring.[1][2][3] This delocalization increases the electron density of the ring, particularly at the ortho and para positions, making the ring itself highly activated towards electrophilic aromatic substitution.[4][5][6] However, this same effect decreases the electron density on the hydroxyl oxygen, making it a weaker nucleophile compared to an aliphatic alcohol.[7]

  • Inductive Effect (-I): Oxygen is a highly electronegative atom, and it withdraws electron density from the carbon atom it is attached to through the sigma (σ) bond.[2][3] This inductive effect also reduces the nucleophilicity of the hydroxyl group.

In phenols, the resonance donation effect is stronger than the inductive withdrawal effect, which is why the ring is considered "activated".[3] However, both effects conspire to reduce the availability of the oxygen's lone pairs for nucleophilic attack, thus lowering the hydroxyl group's intrinsic reactivity.

Q2: How does steric hindrance around the 4-hydroxyl group impact its accessibility and reactivity?

A2: Steric hindrance is a critical factor that can dramatically reduce the reactivity of a functional group by physically blocking the path of an incoming reagent.[8][9] For a 4-hydroxyl group, steric hindrance can arise from bulky substituents at the adjacent positions (e.g., positions 3 and 5 on an aromatic ring or adjacent carbons on a cyclohexane ring).

This physical crowding makes it difficult for the electrophile to approach the hydroxyl group's oxygen atom at the correct angle to form a transition state, thereby slowing down or completely preventing the reaction.[8][10] The larger the attacking molecule (electrophile) and the bulkier the neighboring groups, the more pronounced the steric hindrance will be.[11][12] This effect is particularly significant in bimolecular reactions like SN2 substitutions.[8][9]

Caption: Steric bulk near the hydroxyl group can physically block electrophilic attack.

Q3: In the context of glycosylation, why is the 4-OH group of a glycosyl acceptor often less reactive than other hydroxyls?

A3: In carbohydrate chemistry, the 4-hydroxyl group of many common glycosyl acceptors (like glucose or galactose derivatives) is notoriously less reactive. This is a well-documented challenge in the synthesis of complex oligosaccharides.[13][14] The primary reasons are:

  • Steric Hindrance: The 4-OH group is often in an axial or sterically crowded equatorial position, shielded by adjacent substituents on the pyranose ring.[12]

  • Electronic Effects: The reactivity of a specific hydroxyl group is influenced by the orientation and electronic nature of neighboring protecting groups. Electron-withdrawing protecting groups (e.g., acetyl, benzoyl) on adjacent carbons can decrease the nucleophilicity of the target hydroxyl group through inductive effects.[15]

  • Hydrogen Bonding: Intramolecular hydrogen bonding can stabilize the hydroxyl group, reducing its availability to participate in a reaction.

The outcome of glycosylation reactions is highly dependent on factors like the choice of protecting groups, the solvent, and the promoter system used.[13][14][16]

Section 2: Troubleshooting and Strategy

Q4: My reaction with a 4-hydroxyl nucleophile is sluggish or failing. What are the first parameters I should check and optimize?

A4: When a reaction is not proceeding as expected, a systematic approach to troubleshooting is essential. Before attempting more complex solutions, always revisit the fundamentals of your reaction setup.

TroubleshootingWorkflow Start Reaction Fails or is Sluggish CheckReagents 1. Verify Reagent Quality & Stoichiometry - Are reagents pure and dry? - Is stoichiometry correct? Start->CheckReagents CheckConditions 2. Optimize Reaction Conditions - Increase temperature? - Change solvent polarity? - Increase concentration? CheckReagents->CheckConditions If reagents are fine Success Reaction Successful CheckReagents->Success Problem Found EnhanceReactivity 3. Actively Enhance Reactivity - Add a stronger base? - Use a catalyst? CheckConditions->EnhanceReactivity If optimization fails CheckConditions->Success Problem Found Advanced 4. Consider Advanced Strategies - Change protecting groups? - Redesign synthetic route? EnhanceReactivity->Advanced If still no success EnhanceReactivity->Success Problem Found Advanced->Success Re-attempt

Sources

Technical Support Center: 1-tert-Butyl-piperidin-4-ol Deprotection Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for confirming the complete deprotection of 1-tert-Butyl-piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding this critical synthetic step. Our goal is to equip you with the knowledge to confidently verify the removal of the tert-butyl protecting group, ensuring the purity of your piperidin-4-ol product.

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in various conditions and its straightforward removal under acidic conditions.[1][2] The successful deprotection of this compound is crucial for subsequent synthetic transformations. Incomplete deprotection can lead to complex product mixtures and purification challenges. This guide will walk you through the most common analytical techniques to confirm complete conversion and address potential pitfalls.

Analytical Workflow for Deprotection Confirmation

A multi-faceted analytical approach is the most robust strategy to confirm the complete removal of the tert-butyl group. The following sections detail the application and troubleshooting for Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_monitoring Reaction Monitoring & Confirmation Start This compound + Acid (e.g., TFA, HCl) Reaction Stir at RT Monitor Progress Start->Reaction TLC TLC Analysis Reaction->TLC Quick Check NMR ¹H NMR Spectroscopy TLC->NMR Appears complete Incomplete Incomplete Reaction TLC->Incomplete Starting material present MS Mass Spectrometry NMR->MS Confirms structure Complete Deprotection Complete MS->Complete Correct Mass Incomplete->Reaction Continue reaction Deprotection_Protocol Start Dissolve Starting Material Add_Acid Add Strong Acid (TFA or HCl) Start->Add_Acid Stir Stir at Room Temperature Add_Acid->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Basic Workup Monitor->Workup Complete Isolate Isolate Product Workup->Isolate

Sources

Technical Support Center: Dealing with Emulsion During Workup of Piperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers. This guide provides in-depth, field-proven insights into the common challenge of emulsion formation during the workup of reactions involving piperidine. As a strong organic base, piperidine and its derivatives often lead to complex workup scenarios.[1] This document is designed to equip you with the fundamental knowledge and practical techniques to both prevent and resolve these emulsions, ensuring the efficient isolation of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why do piperidine reactions frequently form emulsions during aqueous workup?

Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets.[2][3] The stability of these mixtures is often due to surfactant-like molecules that accumulate at the interface between the two phases, lowering the interfacial tension.

In the context of piperidine reactions, several factors contribute to emulsion formation:

  • Basicity of Piperidine: Piperidine is a moderately strong base (pKa of its conjugate acid is ~11.1). During aqueous workup, especially under neutral or slightly acidic conditions, a portion of the piperidine can become protonated, forming piperidinium salts. These salts can possess surfactant-like properties, with a charged, hydrophilic "head" (the ammonium group) and a lipophilic "tail" (the piperidine ring and any substituents).

  • Presence of Fine Particulates: Many reactions produce fine, insoluble byproducts or unreacted starting materials. These solid particles can accumulate at the liquid-liquid interface and physically stabilize the emulsion, a phenomenon known as a Pickering emulsion.[4]

  • High Shear Mixing: Vigorous shaking of the separatory funnel during extraction increases the surface area between the two phases, promoting the formation of small droplets and leading to a stable emulsion.[2][5]

  • Solvent Choice: Certain solvents, particularly chlorinated ones like dichloromethane (DCM), are more prone to forming emulsions, especially when extracting from a basic aqueous solution.[4][6]

Q2: Can the choice of workup solvent influence emulsion formation?

Absolutely. As mentioned, chlorinated solvents like dichloromethane are notorious for forming emulsions.[4][6] If you are experiencing persistent emulsion problems, consider switching to a less problematic solvent such as ethyl acetate or diethyl ether for your extraction.

Q3: Are there any preventative measures I can take to avoid emulsions in the first place?

Prevention is always the best strategy. Here are some proactive steps:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal shear force.[5]

  • Solvent Evaporation: Before beginning the aqueous workup, consider removing the reaction solvent under reduced pressure. The resulting residue can then be redissolved in the desired extraction solvent.[6][7]

  • Pre-emptive Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous phase before extraction can increase the ionic strength of the aqueous layer, which helps to break up emulsions.[5][8]

Troubleshooting Guide: How to Break a Stubborn Emulsion

If you are already facing an emulsion, do not despair. The following techniques, ordered from simplest to more involved, can be employed to resolve the phases.

Decision-Making Workflow for Breaking Emulsions

Emulsion_Troubleshooting Start Persistent Emulsion Formed Patience Wait 15-30 minutes. Does it separate? Start->Patience SaltingOut Add Saturated Brine (NaCl). Shake gently. Resolved? Patience->SaltingOut No Success Phases Separated. Proceed with Workup. Patience->Success Yes pH_Adjust Adjust pH. Acidic wash (e.g., 1M HCl) or Basic wash (e.g., 1M NaOH). Resolved? SaltingOut->pH_Adjust No SaltingOut->Success Yes Filtration Filter through Celite or Phase Separator Paper. Resolved? pH_Adjust->Filtration No pH_Adjust->Success Yes Centrifugation Centrifuge the mixture. Resolved? Filtration->Centrifugation No Filtration->Success Yes Centrifugation->Success Yes Failure Consider alternative workup or purification strategy. Centrifugation->Failure No Emulsion_Mechanism cluster_0 Stable Emulsion cluster_1 Addition of Brine (Salting Out) A Organic Droplet C D Organic Phase A->D Coalescence B Aqueous Phase E Aqueous Phase (High Ionic Strength) F Na+ G Cl-

Caption: Mechanism of emulsion breaking by salting out.

This guide is intended to provide a comprehensive overview of the challenges and solutions associated with emulsions in piperidine reaction workups. By understanding the underlying principles and having a range of techniques at your disposal, you can approach these workups with greater confidence and efficiency.

References
  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]

  • Labfilterz. Phase Separator Paper. [Link]

  • Tisch Scientific. Whatman 1PS Phase Separator for Solvent Extraction, 185mm Circle (100 pcs). [Link]

  • The Hive. Celite, Hive Methods Discourse. [Link]

  • Sartorius. Phase Separating Paper / Grade 480. [Link]

  • Filtech. Phase Separation - Filtech | Filter Paper. [Link]

  • Biotage. Tackling emulsions just got easier. [Link]

  • Cytiva. Whatman™ 1PS Phase Separator Papers. [Link]

  • Reddit. Breaking emulsions : r/chemistry. [Link]

  • University of York, Department of Chemistry. Active Filtration. [Link]

  • LCGC International. Enhancing Extractions by Salting Out. [Link]

  • YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • YouTube. Liquid-Liquid Extraction and Separation Schemes | Organic Chemistry Lab Techniques. [Link]

  • Oreate AI Blog. Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Wikipedia. Piperidine. [Link]

  • Scribd. Piperidine Synthesis. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]

  • ResearchGate. 28 questions with answers in PIPERIDINES | Science topic. [Link]

  • Safrole. Piperine. [Link]

  • ResearchGate. Brine water and crude oil before heating and stirring procedure. [Link]

  • ResearchGate. (PDF) Piperidine and piperine: extraction and content assessment in black pepper. [Link]

  • YouTube. Making Piperidine to piss off my FBI Agent. [Link]

  • Biolin Scientific. How emulsions form and break?[Link]

  • Google Patents. WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
  • The physics and chemistry of emulsions.

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Validation & Comparative

A Senior Application Scientist's Guide to Protecting Groups for 4-Hydroxypiperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is paramount to successful multi-step syntheses. 4-Hydroxypiperidine is a cornerstone building block in medicinal chemistry, prized for its presence in a multitude of bioactive compounds.[1][2][3][4] Its bifunctional nature, possessing both a secondary amine and a secondary alcohol, necessitates a robust and selective protection strategy to achieve desired chemical transformations. This guide provides an in-depth, objective comparison of common protecting groups for the 4-hydroxyl moiety of 4-hydroxypiperidine, supported by experimental data and detailed methodologies to inform your synthetic strategy.

The Imperative of Hydroxyl Protection in 4-Hydroxypiperidine Chemistry

The hydroxyl group of 4-hydroxypiperidine is a reactive site that can interfere with reactions targeting the piperidine nitrogen or other functionalities within a molecule.[1] For instance, its acidic proton is incompatible with strongly basic reagents like organometallics, and the oxygen atom can act as a nucleophile in undesired side reactions.[5][6] Consequently, masking the hydroxyl group with a suitable protecting group is a critical step in many synthetic routes involving 4-hydroxypiperidine derivatives.[7]

This guide will focus on a comparative analysis of three widely employed protecting groups for alcohols:

  • Benzyl (Bn) ether: A robust and classic choice.

  • tert-Butyldimethylsilyl (TBS) ether: A versatile and popular silyl ether.

  • Tetrahydropyranyl (THP) ether: An acetal-based protecting group.

Our analysis will delve into the causality behind experimental choices, providing a trustworthy and authoritative resource for your laboratory work.

Comparative Analysis of Protecting Groups

The selection of an optimal protecting group hinges on its stability to various reaction conditions and the ease and selectivity of its removal. The following sections provide a detailed comparison of Benzyl, TBS, and THP ethers for the protection of the 4-hydroxyl group of (appropriately N-protected) 4-hydroxypiperidine.

Benzyl (Bn) Ether

The benzyl group is a stalwart in alcohol protection, forming a stable ether linkage.[8][9] Its robustness under a wide range of acidic and basic conditions makes it a reliable choice for multi-step syntheses.[6][10]

Protection Methodology:

The most common method for benzyl ether formation is the Williamson ether synthesis, where an alkoxide, generated from the alcohol, reacts with benzyl bromide or chloride.[10] The use of a strong base like sodium hydride (NaH) is effective, though for substrates with multiple hydroxyl groups or other sensitive functionalities, milder bases such as silver oxide (Ag₂O) can offer greater selectivity.[10] For acid-sensitive substrates, benzyl trichloroacetimidate can be employed under acidic conditions.[10]

Experimental Protocol: Benzylation of N-Boc-4-hydroxypiperidine

  • Materials: N-Boc-4-hydroxypiperidine, Sodium hydride (60% dispersion in mineral oil), Benzyl bromide (BnBr), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution.

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Deprotection Methodology:

The hallmark of the benzyl ether is its facile cleavage by catalytic hydrogenolysis, a mild and highly selective method.[8][10][11] This involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C).[6] This deprotection is orthogonal to many other protecting groups, such as silyl ethers and acetals.[12] Alternative deprotection methods include the use of strong acids (for acid-insensitive substrates) or oxidative cleavage.[10][13]

Experimental Protocol: Debenzylation by Catalytic Hydrogenolysis

  • Materials: N-Boc-4-(benzyloxy)piperidine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the N-Boc-4-(benzyloxy)piperidine (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (5-10 mol% by weight).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate in vacuo to yield the deprotected alcohol.

tert-Butyldimethylsilyl (TBS) Ether

Silyl ethers, particularly the tert-butyldimethylsilyl (TBS) ether, are among the most frequently used protecting groups for alcohols due to their ease of introduction, stability under a range of conditions, and, most notably, their selective removal under mild conditions using a fluoride source.[5][14] The steric bulk of the TBS group allows for selective protection of less hindered alcohols.[15]

Protection Methodology:

The standard procedure for TBS protection involves reacting the alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base, typically imidazole, in a polar aprotic solvent like dimethylformamide (DMF).[16] For more sterically hindered alcohols, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) can be used with a non-nucleophilic base like 2,6-lutidine.[17]

Experimental Protocol: TBS Protection of N-Cbz-4-hydroxypiperidine

  • Materials: N-Cbz-4-hydroxypiperidine, tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of N-Cbz-4-hydroxypiperidine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBSCl (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel.

Deprotection Methodology:

The key advantage of silyl ethers is their lability towards fluoride ions, owing to the formation of a very strong Si-F bond.[5][15] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.[18][19] Acidic conditions can also be used for deprotection, with the stability of different silyl ethers varying significantly.[16][17]

Experimental Protocol: TBS Deprotection with TBAF

  • Materials: N-Cbz-4-(tert-butyldimethylsilyloxy)piperidine, Tetrabutylammonium fluoride (TBAF) (1M solution in THF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the TBS-protected piperidine (1.0 eq) in THF.

    • Add a 1M solution of TBAF in THF (1.1 eq) dropwise at room temperature.

    • Stir the reaction for 1-2 hours, monitoring by TLC.

    • Once the reaction is complete, quench with water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by column chromatography if necessary.

Tetrahydropyranyl (THP) Ether

The tetrahydropyranyl (THP) group is an acetal-based protecting group for alcohols.[20] It is introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP).[21] THP ethers are stable to strongly basic conditions, organometallic reagents, and hydrides.[22]

Protection Methodology:

The formation of a THP ether is typically achieved under acidic catalysis, using reagents like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[20] A significant drawback of the THP group is the introduction of a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is chiral.[21][22]

Experimental Protocol: THP Protection of N-Boc-4-hydroxypiperidine

  • Materials: N-Boc-4-hydroxypiperidine, 3,4-Dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM, add DHP (1.5 eq).

    • Add a catalytic amount of PPTS (0.1 eq).

    • Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Deprotection Methodology:

THP ethers are readily cleaved under acidic conditions.[20][22] This is typically achieved by treatment with aqueous acid, such as acetic acid in a THF/water mixture or p-TsOH in an alcohol.[21] A mild and efficient method for deprotection involves the use of lithium chloride in a mixture of water and DMSO at elevated temperatures.[23][24]

Experimental Protocol: THP Deprotection with Acid

  • Materials: N-Boc-4-(tetrahydro-2H-pyran-2-yloxy)piperidine, Acetic acid, Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the THP-protected piperidine (1.0 eq) in a 4:2:1 mixture of THF:acetic acid:water.

    • Stir the reaction at room temperature, monitoring its progress by TLC.

    • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by column chromatography.

Data Summary and Comparison

Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileKey Considerations
Benzyl (Bn) NaH, BnBr, THF[10]H₂, Pd/C, MeOH[8][10]Stable to strong acids/bases, organometallics. Labile to hydrogenolysis.[6]Orthogonal to many other protecting groups.[12]
tert-Butyldimethylsilyl (TBS) TBSCl, Imidazole, DMF[16][25]TBAF, THF[18][19]Stable to bases, mild acids, many oxidizing/reducing agents. Labile to strong acids and fluoride ions.[16]Excellent for orthogonal protection strategies.[26]
Tetrahydropyranyl (THP) DHP, PPTS, DCM[20]Acetic acid, THF/H₂O[21]Stable to strong bases, organometallics, hydrides. Labile to acidic conditions.[22]Introduces a new stereocenter, potentially complicating purification and analysis.[21][22]

Visualization of Synthetic Workflows

Protection_Deprotection_Workflows cluster_Bn Benzyl (Bn) Protection/Deprotection cluster_TBS tert-Butyldimethylsilyl (TBS) Protection/Deprotection cluster_THP Tetrahydropyranyl (THP) Protection/Deprotection 4-OH-Pip 4-Hydroxypiperidine Derivative Bn-O-Pip 4-Benzyloxy-piperidine Derivative 4-OH-Pip->Bn-O-Pip NaH, BnBr 4-OH-Pip_Bn Deprotected Alcohol Bn-O-Pip->4-OH-Pip_Bn H₂/Pd-C 4-OH-Pip2 4-Hydroxypiperidine Derivative TBS-O-Pip 4-TBSO-piperidine Derivative 4-OH-Pip2->TBS-O-Pip TBSCl, Imidazole 4-OH-Pip_TBS Deprotected Alcohol TBS-O-Pip->4-OH-Pip_TBS TBAF 4-OH-Pip3 4-Hydroxypiperidine Derivative THP-O-Pip 4-THPO-piperidine Derivative 4-OH-Pip3->THP-O-Pip DHP, PPTS 4-OH-Pip_THP Deprotected Alcohol THP-O-Pip->4-OH-Pip_THP H₃O⁺

Caption: General workflows for the protection and deprotection of 4-hydroxypiperidine.

Conclusion

The choice of a protecting group for the 4-hydroxyl of 4-hydroxypiperidine is a critical decision that significantly impacts the overall synthetic strategy.

  • Benzyl ethers offer robustness and a unique deprotection method via hydrogenolysis, making them suitable for lengthy syntheses where stability is paramount.

  • TBS ethers provide a versatile and widely applicable option, with their fluoride-mediated deprotection enabling elegant orthogonal strategies, particularly in combination with acid-labile N-protecting groups like Boc.

  • THP ethers are a cost-effective choice, stable to a variety of nucleophilic and basic reagents, but their acid lability and the formation of diastereomers must be carefully considered.

By understanding the distinct characteristics, stability profiles, and associated methodologies of these protecting groups, researchers can make informed decisions to streamline their synthetic endeavors and accelerate the development of novel therapeutics based on the privileged 4-hydroxypiperidine scaffold.

References

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A Comparative Guide to Catalytic Systems for the Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals, natural products, and agrochemicals, making the efficient and selective synthesis of its derivatives a paramount objective in modern organic chemistry.[1][2] This guide offers an in-depth, objective comparison of the leading catalytic systems for piperidine synthesis. We will delve into the nuances of catalyst performance, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the most efficacious strategy for their synthetic endeavors.

The Landscape of Catalytic Synthesis of Piperidines

The synthesis of piperidines primarily involves the reduction of pyridine precursors or the cyclization of acyclic amines. The choice of catalyst is the most critical parameter, profoundly influencing reaction efficiency, selectivity (chemo-, regio-, diastereo-, and enantio-), cost, and environmental footprint.[1] This guide will navigate through the prominent catalytic methodologies: heterogeneous catalysis, homogeneous catalysis, biocatalysis, and photoredox catalysis.

Comparative Analysis of Catalytic Systems

The efficacy of a catalytic system is a multifactorial equation. Key metrics include chemical yield, selectivity, and the mildness of reaction conditions. The following table provides a quantitative comparison of various catalytic approaches, drawing from published experimental data.

Catalyst SystemCatalyst ExampleSubstrate TypeProduct TypeYield (%)SelectivityReaction Conditions
Heterogeneous Catalysis
Nickel SilicideSubstituted PyridinesSubstituted Piperidines96-99>99% cis (diastereoselectivity)100 °C, 50 bar H₂, 24h
Co@TiO₂-melSubstituted PyridinesSubstituted Piperidines86-99Good to Excellent100 °C, 50 bar H₂, 24h
10% Rh/CPyridinesPiperidinesHighN/A80 °C, 5 atm H₂, H₂O
Raney NickelPyridine derivativesPiperidines85-95High100-200 °C, 50-150 atm H₂
Palladium on Carbon (Pd/C)Pyridine derivativesPiperidines90-98Very High25-100 °C, 1-50 atm H₂
Homogeneous Catalysis
[Cp*IrCl₂]₂Primary Amines + DiolsN-substituted Piperidines85-99N/A110 °C, 20h
Iridium(III) ComplexSubstituted PyridinesSubstituted PiperidinesHighHigh (functional group tolerance)Mild conditions
Rhodium(III) oxide (Rh₂O₃)Unprotected PyridinesSubstituted PiperidinesHighHigh (cis-selectivity)Mild conditions
PdCl₂(CH₃CN)₂Allylic Alcohols2- and 2,6-substituted piperidinesGood to ExcellentHighN/A
Biocatalysis
Immobilized CALBBenzaldehyde, Aniline, Acetoacetate esterPolyfunctionalized Piperidinesup to 91High60 °C, 8h, Ethanol
Hydroxylase & Ni-ElectrocatalysisCarboxylated PiperidinesComplex 3D PiperidinesHighHigh EnantioselectivityTwo-step chemoenzymatic process
Photoredox Catalysis
Ir[(ppy)₂(dtbbpy)]PF₆Glycine derivatives, Aldehydes2-substituted Piperazinesup to 80HighBlue LEDs, rt, 3h
Organic Photoredox CatalystEne-carbamatesPiperazinesGood to ExcellentHighMild conditions

Table 1: Performance Comparison of Catalytic Systems for Piperidine Synthesis. [1][3][4][5][6][7]

In-Depth Analysis of Catalytic Methodologies

Heterogeneous Catalysis: The Workhorse of Industrial Synthesis

Heterogeneous catalysts, existing in a different phase from the reactants, are the bedrock of many industrial processes due to their ease of separation and recyclability.[8][9] For piperidine synthesis, this typically involves the hydrogenation of pyridines using catalysts like Raney Nickel, Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C).[2][3][10]

Causality of Catalyst Choice:

  • Raney Nickel is a cost-effective choice, demonstrating high activity, but often requires harsh conditions (high temperature and pressure) and must be handled with care due to its pyrophoric nature when dry.[3]

  • Palladium on Carbon (Pd/C) is a highly efficient and versatile catalyst, often operating under milder conditions. It is particularly useful for substrates with various functional groups.[3][6]

  • Rhodium-based catalysts are noted for their high selectivity in pyridine hydrogenation, minimizing the undesirable side reaction of C-N bond cleavage (over-reduction).[5][10]

Experimental Workflow: Catalyst Selection Logic

Caption: Logical workflow for heterogeneous catalyst selection.

Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts exist in the same phase as the reactants, offering superior selectivity and activity due to well-defined active sites.[8][9] This is particularly advantageous for the synthesis of complex, highly functionalized piperidines.

Causality of Catalyst Choice:

  • Iridium(III) complexes have emerged as powerful catalysts for the ionic hydrogenation of pyridines, demonstrating remarkable tolerance for sensitive functional groups such as nitro, azido, and bromo moieties, which are often reduced under standard hydrogenation conditions.[11][12] This allows for the late-stage functionalization of complex molecules.[11]

  • Rhodium(III) oxide has been shown to be a highly active catalyst for the hydrogenation of a wide range of unprotected pyridines under mild conditions, yielding predominantly cis-piperidines.[5]

  • Palladium(II) complexes are effective for specific transformations, such as the 1,3-chirality transition reaction of allylic alcohols to form substituted piperidines.[7]

Reaction Pathway: Iridium-Catalyzed Ionic Hydrogenation

iridium_hydrogenation Pyridine Substituted Pyridine Piperidinium Piperidinium Salt Pyridine->Piperidinium Ionic Hydrogenation Ir_Catalyst [Ir(III)] Catalyst Ir_Catalyst->Piperidinium H_Source H₂ Source H_Source->Piperidinium Piperidine Functionalized Piperidine Piperidinium->Piperidine Deprotonation

Caption: Simplified pathway for Iridium-catalyzed ionic hydrogenation.

Biocatalysis: The Green Chemistry Approach

Biocatalysis utilizes enzymes to perform chemical transformations, offering unparalleled selectivity and operating under mild, environmentally benign conditions.[13]

Causality of Catalyst Choice:

  • Immobilized Lipases , such as Candida antarctica lipase B (CALB), have been successfully employed in multicomponent reactions to synthesize polyfunctionalized piperidines.[14][15] Immobilization on magnetic nanoparticles allows for easy catalyst recovery and reuse, a key advantage for sustainable synthesis.[14]

  • Chemoenzymatic Cascades , combining biocatalytic steps with traditional chemical catalysis, have enabled the synthesis of complex, three-dimensional piperidine structures that were previously difficult to access.[16][17][18] For instance, the use of hydroxylases for selective C-H oxidation followed by nickel-electrocatalyzed cross-coupling provides a modular approach to complex piperidines.[17][18]

Photoredox Catalysis: Harnessing the Power of Light

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling unique and powerful transformations under mild conditions.[19]

Causality of Catalyst Choice:

  • Iridium-based photosensitizers can catalyze the α-amino C-H arylation of highly substituted piperidines with high diastereoselectivity.[20]

  • Organic photoredox catalysts offer a metal-free alternative for reactions such as the cyclization of ene-carbamates to form piperazines, a related and important class of N-heterocycles.[21][22][23]

Workflow: Photoredox-Catalyzed Piperidine Synthesis

photoredox_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Substrate Substrate Light Visible Light Source (e.g., Blue LEDs) Substrate->Light Catalyst Photocatalyst Catalyst->Light Solvent Solvent Solvent->Light Stirring Stirring at Room Temp. Light->Stirring Purification Purification (e.g., Chromatography) Stirring->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for photoredox catalysis.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for key catalytic systems.

Protocol 1: Heterogeneous Catalysis - Nickel-Catalyzed Hydrogenation of 2-Methylpyridine

This protocol is adapted from the work of Beller et al. for the diastereoselective hydrogenation of substituted pyridines.[1]

  • Catalyst Preparation: A nickel silicide catalyst is prepared as described in the supporting information of the cited literature.

  • Reaction Setup: In a 30 mL autoclave equipped with a magnetic stir bar, suspend 2-methylpyridine (1 mmol, 93.13 mg) and the nickel silicide catalyst (50 mg) in water (4 mL).[1]

  • Hydrogenation: Seal the autoclave, flush three times with hydrogen gas, and then pressurize to 50 bar of H₂.[1]

  • Reaction Execution: Stir the reaction mixture at 1200 rpm and heat to 100 °C for 24 hours.[1]

  • Work-up and Analysis: After cooling to room temperature, carefully depressurize the autoclave. Separate the catalyst by filtration or centrifugation. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the yield and diastereoselectivity of the resulting cis-2-methylpiperidine by Gas Chromatography (GC) analysis using an internal standard.[1]

Protocol 2: Biocatalysis - Immobilized Lipase-Catalyzed Multicomponent Synthesis

This protocol describes the green synthesis of piperidines using an immobilized enzyme as detailed by Varma et al.

  • Catalyst System: The biocatalyst is prepared by immobilizing Candida antarctica lipase B (CALB) onto magnetic halloysite nanotubes (MHNTs) as per the published procedure.[1]

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), aniline (1 mmol), ethyl acetoacetate (1 mmol), and the immobilized CALB catalyst (CALB@MHNTs, 20 mg) in ethanol (5 mL).[1]

  • Reaction Execution: Stir the mixture at 60 °C for 8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).[1]

  • Catalyst Recovery and Product Isolation: After the reaction, separate the magnetic catalyst from the solution using an external magnet. Remove the solvent from the supernatant under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to yield the desired substituted piperidine.[1]

  • Catalyst Reusability: Wash the recovered magnetic catalyst with fresh solvent, dry, and reuse for subsequent reaction cycles, demonstrating a key advantage of this heterogeneous biocatalytic system.[1]

Conclusion

The synthesis of piperidine derivatives is a dynamic field with a diverse and expanding toolkit of catalytic methods.

  • Heterogeneous catalysis remains the method of choice for large-scale production where cost and catalyst recyclability are paramount.

  • Homogeneous catalysis provides unparalleled precision and functional group tolerance, making it ideal for the synthesis of complex and highly valuable molecules.

  • Biocatalysis offers a green and highly selective alternative, with the potential for further development in chemoenzymatic cascades.

  • Photoredox catalysis opens new avenues for novel transformations under exceptionally mild conditions.

The optimal choice of catalyst is contingent upon the specific synthetic target, economic considerations, and the desired level of stereochemical control. This guide provides the foundational knowledge and practical data to make an informed decision, empowering researchers to advance the frontiers of drug discovery and chemical synthesis.

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A Senior Application Scientist's Guide to Validating the Structure of Synthesized 1-tert-Butyl-piperidin-4-ol by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of synthesized molecules is not merely a procedural step but the bedrock of reliable and reproducible research. For heterocyclic amines like 1-tert-Butyl-piperidin-4-ol, a versatile building block in medicinal chemistry, even minor structural ambiguities can lead to significant deviations in biological activity and downstream experimental outcomes. This guide provides an in-depth, experience-driven comparison of the expected Nuclear Magnetic Resonance (NMR) data for this compound against plausible alternative structures and common impurities, ensuring researchers can proceed with confidence in their material's integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.[3][4] This guide will walk through the essential protocols and interpretive logic required to validate the successful synthesis of this compound, a process often achieved through the reduction of 1-tert-Butyl-4-piperidone.

Part 1: The Cornerstone of Quality Data - Meticulous Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample preparation.[5] Rushing this step is a false economy that often leads to ambiguous data, requiring time-consuming instrument troubleshooting or repeat experiments. An ideal NMR sample is a homogeneous solution, free of particulate matter and paramagnetic impurities, prepared in a high-quality NMR tube.[6][7]

Experimental Protocol: NMR Sample Preparation
  • Analyte Preparation: Weigh approximately 5-10 mg of the dried, synthesized this compound directly into a clean, dry vial. The precise mass is less critical than achieving a sufficient concentration for a good signal-to-noise ratio.[7]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[7][8] Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at δ ~7.26 ppm.[9] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a valuable alternative, especially as it allows for the clear observation of exchangeable protons like the hydroxyl (-OH) group.

  • Internal Standard: The use of an internal standard is crucial for accurate chemical shift referencing. Tetramethylsilane (TMS) is the universally accepted standard, defined as δ 0.00 ppm.[3][4] Most high-quality deuterated solvents are now supplied with TMS already added. If not, a single drop of a dilute TMS solution can be added.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A brief session in an ultrasonic bath can aid dissolution if needed.

  • Filtration and Transfer: To eliminate any particulate matter that could disrupt the magnetic field homogeneity and degrade spectral resolution, filter the solution.[7][8] A simple and effective method is to pass the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

  • Final Volume and Labeling: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL), which is optimal for detection by the instrument's radiofrequency coils.[6][10] Cap the tube securely and label it clearly.

Part 2: Decoding the Spectra - Expected ¹H and ¹³C NMR Signatures

The true validation lies in the detailed interpretation of the acquired spectra. The chemical shifts, integration values, and coupling patterns form a unique fingerprint for the target molecule.[11]

NMR_Validation_Workflow cluster_synthesis Synthesis & Workup cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion synth Synthesize Crude Product (e.g., Reduction of Ketone) prep Prepare NMR Sample (5-10 mg in 0.7 mL CDCl3) synth->prep acq_1h Acquire ¹H NMR Spectrum prep->acq_1h acq_13c Acquire ¹³C NMR Spectrum prep->acq_13c analyze_1h Analyze ¹H Data: - Chemical Shift - Integration - Multiplicity acq_1h->analyze_1h analyze_13c Analyze ¹³C Data: - Chemical Shift - Signal Count acq_13c->analyze_13c compare Compare Data to Expected Values and Potential Impurities analyze_1h->compare analyze_13c->compare conclusion Structure Validated? compare->conclusion pass Proceed with Pure Compound conclusion->pass Yes fail Re-purify or Re-synthesize conclusion->fail No

Caption: A systematic workflow for the structural validation of synthesized compounds using NMR.

By adhering to this rigorous, multi-faceted approach—combining meticulous sample preparation with a detailed, comparative analysis of both ¹H and ¹³C NMR data—researchers can establish an authoritative and trustworthy foundation for their subsequent scientific endeavors.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

  • MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Google Patents. (2014, December 18). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

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Navigating the Isomeric Landscape of C10H19NO3: A Technical Guide to Capryloyl Glycine and Its Potential Structural Variants

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of Capryloyl Glycine, the most well-characterized isomer of C10H19NO3. In the absence of extensive publicly available experimental data for other isomers, this document focuses on a deep dive into the known properties of Capryloyl Glycine, cross-referenced with PubChem data, and offers a forward-looking perspective on the theoretical landscape of its structural isomers.

Introduction: The Significance of Isomerism in C10H19NO3

The molecular formula C10H19NO3 represents a fascinating scaffold for chemical diversity. With a degree of unsaturation of two, this formula can correspond to a multitude of structural isomers, each with potentially unique physicochemical properties and biological activities. From linear N-acyl amino acids to cyclic carbamates and nitroalkenes, the arrangement of these 23 atoms can drastically influence a molecule's function. Understanding this isomeric landscape is crucial for identifying novel therapeutic agents, cosmetic ingredients, and research tools.

This guide will primarily focus on the most extensively documented isomer, Capryloyl Glycine, providing a detailed examination of its known experimental data. Furthermore, we will explore the theoretical possibilities of other C10H19NO3 isomers, discussing how structural variations could modulate their properties and offering a rationale for future experimental exploration.

Capryloyl Glycine: A Deep Dive into the Known

Capryloyl Glycine, also known as N-octanoylglycine, is an N-acyl amino acid that has found applications in the cosmetics industry and is recognized as a metabolite.[1] Its structure combines the lipophilic octanoyl tail with the hydrophilic glycine head, imparting surfactant-like properties.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule begins with its fundamental properties and spectral fingerprints. The data for Capryloyl Glycine is well-documented in the PubChem database under the compound identification (CID) number 84290.[1]

PropertyValueSource
Molecular Formula C10H19NO3PubChem[1]
Molecular Weight 201.26 g/mol PubChem[1]
IUPAC Name 2-(octanoylamino)acetic acidPubChem[1]
CAS Number 14246-53-8PubChem[1]
Physical Description SolidHuman Metabolome Database (HMDB)[1]
XLogP3 2.1PubChem[1]

Spectroscopic Data:

The structural elucidation of Capryloyl Glycine is supported by various spectroscopic techniques. PubChem provides access to experimental NMR and mass spectrometry data. This information is critical for the unambiguous identification of the compound in experimental settings.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

This protocol outlines a general procedure for acquiring 1H and 13C NMR spectra, essential for distinguishing between isomers of C10H19NO3.

  • Sample Preparation:

    • Dissolve 5-10 mg of the C10H19NO3 isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a 1H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters to record include the number of scans, relaxation delay, and acquisition time.

    • Acquire a 13C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals in both spectra to elucidate the molecular structure.

    • Compare the experimental spectra with data from databases like PubChem or with predicted spectra to confirm the isomer's identity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolution Dissolve Isomer Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer Spectrometer Setup Transfer->Spectrometer H1_NMR Acquire 1H NMR Spectrometer->H1_NMR C13_NMR Acquire 13C NMR H1_NMR->C13_NMR Processing Spectral Processing Fourier Transform Phasing Baseline Correction C13_NMR->Processing Analysis Structural Elucidation Chemical Shifts Integration Coupling Constants Processing->Analysis Comparison Database Comparison Analysis->Comparison Isomer_ID Isomer Identified Comparison->Isomer_ID

Biological Context and Applications

Capryloyl Glycine is utilized in cosmetic formulations, where it is reported to have cleansing and skin-conditioning properties.[1] Its role as a metabolite suggests its presence in biological systems, although its specific endogenous functions are not fully elucidated.[1]

The Unexplored Territory: A Theoretical Outlook on C10H19NO3 Isomers

While experimental data for other C10H19NO3 isomers is scarce in the public domain, we can hypothesize their structures and potential properties based on fundamental chemical principles. This exploration can guide future research and synthesis efforts.

Isomer_Landscape cluster_acyl_amino N-Acyl Amino Acids cluster_esters Amino Acid Esters cluster_nitro Nitroalkanes C10H19NO3 C10H19NO3 Capryloyl_Glycine Capryloyl Glycine (Known) C10H19NO3->Capryloyl_Glycine Known Isomer Other_Acyl Other Acyl Amino Acids (e.g., Butanoyl-Valine) C10H19NO3->Other_Acyl Hypothetical Ester e.g., Ethyl 2-aminooctanoate C10H19NO3->Ester Hypothetical Nitro e.g., 1-Nitrodecane C10H19NO3->Nitro Hypothetical

Potential Isomeric Classes and Their Predicted Properties
  • Branched-Chain N-Acyl Amino Acids: Isomers with branched fatty acid chains (e.g., 2-ethylhexanoyl glycine) would exhibit different lipophilicity and potentially altered interactions with biological membranes compared to the linear chain of Capryloyl Glycine. This could influence their skin penetration and metabolic stability.

  • Esters of Amino Acids: An isomer such as the tert-butyl ester of aminocaproic acid would possess a different reactivity profile. The ester linkage would be susceptible to hydrolysis by esterases, potentially making it a prodrug candidate that releases an active amino acid.

  • Nitroalkanes: A long-chain nitroalkane like 1-nitrodecane would have drastically different chemical properties. The nitro group is a strong electron-withdrawing group and can participate in different types of chemical reactions compared to the amide and carboxylic acid functionalities of Capryloyl Glycine. Its biological activity would likely be unrelated to that of N-acyl amino acids.

  • Cyclic Carbamates: The formula C10H19NO3 could also accommodate cyclic structures, such as a substituted oxazolidinone. These rigid structures would have well-defined stereochemistry, which could lead to specific interactions with biological targets like enzymes or receptors.

Conclusion and Future Directions

This guide has provided a detailed overview of the available experimental data for Capryloyl Glycine, a key isomer of C10H19NO3. While the lack of public data on other isomers currently prevents a direct comparative analysis, the theoretical exploration of the C10H19NO3 isomeric landscape highlights a rich field for future investigation.

We encourage researchers to pursue the synthesis and characterization of novel C10H19NO3 isomers. The systematic collection of experimental data for these compounds will be invaluable for building structure-activity relationships and unlocking the full potential of this versatile molecular formula. The protocols and visualizations provided herein serve as a foundational resource for these future endeavors.

References

  • PubChem. (n.d.). Capryloyl Glycine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). N-Octanoyl-D15-glycine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • precisionFDA. (n.d.). CAPRYLOYL GLYCINE. U.S. Food and Drug Administration. Retrieved January 11, 2026, from [Link]

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A Comparative Guide to Alternative Reagents for the Synthesis of 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-tert-Butyl-piperidin-4-ol is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a prevalent scaffold in medicinal chemistry, and the tert-butyl group on the nitrogen atom provides steric bulk and modulates basicity, often influencing the pharmacological profile of the final active pharmaceutical ingredient (API). The conventional synthesis of this alcohol typically involves the reduction of the corresponding ketone, 1-tert-Butyl-4-piperidone.

While classic hydride reagents like sodium borohydride (NaBH₄) are effective, the demands of modern drug development—scalability, cost-effectiveness, safety, and green chemistry—necessitate a broader toolkit of synthetic methods. This guide provides an in-depth comparison of alternative reagents and methodologies for this key transformation, supported by experimental data and protocols to aid researchers in selecting the optimal route for their specific needs.

The Central Transformation: Ketone Reduction

The primary focus of this guide is the reduction of the ketone functionality in 1-tert-Butyl-4-piperidone to the desired secondary alcohol. The choice of reducing agent and conditions is critical as it dictates yield, purity, cost, and safety of the process.

cluster_methods Reduction Methodologies start 1-tert-Butyl-4-piperidone (Starting Material) m1 Hydride Reduction start->m1 e.g., NaBH₄, LiAlH₄ m2 Catalytic Hydrogenation start->m2 H₂, Metal Catalyst m3 Transfer Hydrogenation start->m3 H-Donor, Catalyst m4 Meerwein-Ponndorf-Verley (MPV) Reduction start->m4 e.g., Al(O-i-Pr)₃ prod This compound (Product) m1->prod m2->prod m3->prod m4->prod

Caption: Overview of synthetic routes to this compound.

Methodology 1: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and industrially scalable method for ketone reduction. It involves the use of hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. This method is often preferred for its high efficiency, clean reaction profile, and the ease of catalyst removal by simple filtration.

Core Principle: The reaction occurs on the surface of the metal catalyst, where diatomic hydrogen is adsorbed and activated. The ketone's carbonyl group coordinates to the metal surface and is subsequently reduced by the activated hydrogen.

Common Catalyst Systems:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst. It is effective under mild to moderate pressures and temperatures.

  • Platinum(IV) Oxide (PtO₂ or Adams' catalyst): A highly active catalyst, often used when other catalysts fail. It is typically used in acidic or neutral conditions.

  • Raney® Nickel: A cost-effective alternative, but often requires higher pressures and temperatures. It is also pyrophoric and requires careful handling.

Experimental Protocol: Hydrogenation using 5% Pd/C

This protocol is favored for its mild conditions and high selectivity.[1]

  • Reactor Preparation: Ensure a hydrogenation reactor is clean, dry, and thoroughly purged with an inert gas (e.g., Nitrogen or Argon) to remove all air.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with 1-tert-Butyl-4-piperidone (1.0 eq) and a suitable solvent such as methanol. Agitate the mixture until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst (typically 0.1 mol%). The catalyst is often handled as a slurry in the reaction solvent to minimize the risk of ignition, as dry Pd/C can be pyrophoric.[1]

  • Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by inert gas backfill to ensure an oxygen-free environment.

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 0.1–0.5 MPa) and, if necessary, heat the mixture to 50–60°C with vigorous stirring.[1]

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using TLC or GC-MS.

  • Work-up: Once the reaction is complete (typically within 1-4 hours), cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

Senior Scientist's Note: The nitrogen atom in the piperidone ring can sometimes act as a Lewis base and temporarily poison the catalyst surface, slowing the reaction.[1] Ensuring high-purity starting materials and solvents is crucial. In some cases, a slight increase in catalyst loading can overcome this issue.

Methodology 2: Transfer Hydrogenation

Transfer hydrogenation is an increasingly popular alternative that avoids the need for high-pressure hydrogen gas, enhancing laboratory safety.[2][3] This technique uses a stable organic molecule as a hydrogen donor in the presence of a transition metal catalyst.

Core Principle: The catalyst facilitates the transfer of hydrogen from a donor molecule (e.g., isopropanol, formic acid) to the ketone substrate. The reaction is often driven to completion by using the hydrogen donor as the solvent.

sub Ketone (Substrate) prod Alcohol (Product) sub->prod Reduction sub->prod cat_in [Catalyst] cat_out [Catalyst] prod->cat_out cat_in->sub h_donor Hydrogen Donor (e.g., i-PrOH) cat_out->h_donor h_donor->cat_in h_acceptor Oxidized Donor (e.g., Acetone) h_donor->h_acceptor Oxidation

Caption: Catalytic cycle for transfer hydrogenation.

Common Hydrogen Donors:

  • Isopropanol (i-PrOH): A cheap, readily available donor. The reaction equilibrium is driven by the removal of the acetone byproduct.[2]

  • Formic Acid (HCOOH) / Triethylamine (NEt₃): This azeotropic mixture is a highly effective and irreversible hydrogen source.

  • Ammonium Formate (HCOONH₄): A solid, easy-to-handle hydrogen donor.

Experimental Protocol: Transfer Hydrogenation using Isopropanol

This protocol is based on general procedures for manganese-catalyzed transfer hydrogenation, a modern, earth-abundant metal approach.[3]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 1-tert-Butyl-4-piperidone (1.0 eq), the catalyst (e.g., an NN-Mn(I) complex, 0.5 mol%), and a base (e.g., t-BuONa, 10 mol%).[3]

  • Solvent/Donor: Add isopropanol as the solvent and hydrogen source (e.g., 5 mL per 2.0 mmol of substrate).[3]

  • Reaction: Heat the reaction mixture to reflux (approx. 82-90°C) and stir for the required time (e.g., 20 minutes to several hours, depending on catalyst efficiency).[3]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

Senior Scientist's Note: The choice of base is critical in many transfer hydrogenation systems. It often acts as a co-catalyst to deprotonate the alcohol donor, initiating the catalytic cycle. Stoichiometry and base strength can significantly impact reaction rates and yields.

Methodology 3: Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a classic chemical transformation that utilizes an aluminum alkoxide, typically aluminum isopropoxide [Al(O-i-Pr)₃], as a catalyst to reduce ketones.[4] It is the reverse of the Oppenauer oxidation.

Core Principle: This reaction is a highly selective and reversible process. It involves a six-membered ring transition state where a hydride is transferred from the aluminum-bound isopropoxide to the ketone. The use of isopropanol as the solvent and the distillation of the acetone byproduct drives the equilibrium towards the formation of the product alcohol.[2]

Experimental Protocol: MPV Reduction

This protocol is a general procedure adapted for the target molecule.

  • Setup: In an oven-dried flask equipped for distillation, dissolve 1-tert-Butyl-4-piperidone (1.0 eq) in anhydrous isopropanol.

  • Catalyst Addition: Add aluminum isopropoxide (typically 0.5-1.0 eq) to the solution.

  • Reaction: Heat the mixture to a gentle reflux. Slowly distill off the acetone byproduct through a fractional distillation column to drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC. The reaction can take several hours.

  • Work-up: After the reaction is complete, cool the mixture and hydrolyze the aluminum salts by carefully adding dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent such as ether or ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.

Senior Scientist's Note: The MPV reduction is highly chemoselective for aldehydes and ketones and will not reduce other functional groups like esters or alkenes. However, it can be sluggish compared to modern methods and may require stoichiometric amounts of the aluminum catalyst.[2]

Comparative Performance Analysis

The selection of a synthetic method is a multi-faceted decision. The following table summarizes the key performance indicators for the discussed alternatives, providing a basis for objective comparison.

FeatureHydride Reduction (NaBH₄)Catalytic Hydrogenation (Pd/C)Transfer Hydrogenation (Mn-cat)MPV Reduction
Typical Yield >90%[5][6]>95%[1]80-95%[3]70-90%[4]
Reaction Time 1-12 hours1-8 hours0.5-6 hours4-24 hours
Temperature 0°C to RT25-60°C80-90°C (Reflux)82°C (Reflux)
Pressure Atmospheric0.1-0.5 MPa (1-5 atm)AtmosphericAtmospheric
Key Reagents Sodium Borohydride, MethanolH₂ gas, Pd/CIsopropanol, Mn-catalyst, BaseAluminum Isopropoxide
Safety Concerns H₂ gas evolution, Flammable solventsH₂ gas (flammable/explosive), Pyrophoric catalysts[1]Flammable solventsFlammable solvents
Scalability GoodExcellentGoodModerate
Green Aspect Stoichiometric wasteCatalytic, but uses precious metalsUses earth-abundant metal, less hazardousStoichiometric metal waste

Conclusion and Recommendations

The synthesis of this compound can be accomplished effectively through several alternative pathways, each with distinct advantages.

  • For large-scale industrial production, Catalytic Hydrogenation with Pd/C remains the gold standard due to its high yield, excellent purity, and well-established, scalable protocols.[1] The primary considerations are the capital investment in high-pressure equipment and rigorous safety protocols for handling hydrogen and pyrophoric catalysts.

  • For laboratory-scale synthesis and process development, Transfer Hydrogenation offers a compelling alternative.[2][3] It circumvents the need for specialized high-pressure reactors, enhancing safety and accessibility. The development of catalysts based on earth-abundant metals like manganese further improves its cost-effectiveness and sustainability profile.[3]

  • The Meerwein-Ponndorf-Verley (MPV) Reduction serves as a useful tool when high chemoselectivity is required in the presence of other reducible functional groups. While often slower and less atom-economical than catalytic methods, its operational simplicity makes it a viable option in specific synthetic contexts.[4]

Ultimately, the choice of reagent should be guided by a holistic assessment of project requirements, including scale, available equipment, budget, safety protocols, and desired purity of the final compound.

References

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  • Science of Synthesis. (n.d.). Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides, Aluminum Hydrides, or Boranes. Thieme.
  • Royal Society of Chemistry. (2023). Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes. RSC Publishing.
  • Tuttle, J. B., Ouellet, S. G., & MacMillan, D. W. C. (2006). Organocatalytic transfer hydrogenation of cyclic enones. Journal of the American Chemical Society, 128(39), 12662–12663.
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  • BenchChem. (2025). Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives.
  • Pourjavadi, A., et al. (2020). A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride.
  • Onisuru, O. R., et al. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Advances.
  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group.
  • ChemicalBook. (2025). N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis.
  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace.
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  • Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.).
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  • Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
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Biological activity of 1-tert-Butyl-piperidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-tert-Butyl-piperidin-4-ol Derivatives

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal template for designing molecules that can interact with high specificity to biological targets. This guide focuses on derivatives of this compound, a specific piperidine building block, to provide a comparative analysis of their diverse biological activities. The presence of a tert-butyl group on the piperidine nitrogen often enhances steric bulk, which can influence a compound's pharmacokinetic properties and biological activity.[4]

This document delves into the antiviral, anticancer, and neuroprotective properties of these derivatives, presenting objective comparisons supported by experimental data. We will explore the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Comparative Analysis of Biological Activities

The functionalization of the this compound core has yielded derivatives with a remarkable spectrum of biological activities. By modifying the hydroxyl group or other positions on the piperidine ring, researchers have developed potent agents against viruses, cancer cells, and neurodegenerative disorders.

Antiviral Activity

Piperidine derivatives have emerged as a promising class of antiviral agents, with activity demonstrated against a range of viruses including influenza, Human Immunodeficiency Virus (HIV), and coronaviruses.[1][5][6][7] The mechanism often involves interference with viral entry, replication, or maturation processes.[8]

A comparative study of various N-substituted piperidine derivatives against the Influenza A/H1N1 virus revealed that several compounds exhibited greater efficacy than the commercial drugs Tamiflu and Rimantadine.[9][10] Similarly, piperidine-substituted purines have shown potent anti-HIV activity, with some derivatives demonstrating efficacy comparable to the reference drug 3TC.[1][5]

Table 1: Comparative Antiviral Activity of Piperidine Derivatives

Compound/Derivative ClassVirus TargetKey MetricValueReference Drug(s)
Piperidine-substituted Purine (FZJ05)Influenza A/H1N1EC50< 0.1 µMRibavirin, Amantadine, Rimantadine
Piperidine-substituted Purine (FZJ13)HIV-1EC50Comparable to 3TC3TC, Nevirapine
tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e)Influenza Virus (various strains)EC500.05 µMNot specified
4-Aminopiperidine DerivativesSARS-CoV-2EC90< 2 µMRemdesivir

EC50 (Half-maximal effective concentration) and EC90 (90% effective concentration) values indicate the concentration of a drug that is required for 50% and 90% of its maximal effect, respectively. Lower values indicate higher potency.

The structure-activity relationship (SAR) studies suggest that the nature of the substituent on the piperidine nitrogen and the linkage to other heterocyclic systems (like quinoline or purine) are critical for potent antiviral activity.[8]

Anticancer Activity

The anticancer potential of piperidine derivatives is a significant area of research.[2] These compounds can induce apoptosis (programmed cell death), inhibit cell migration, and arrest the cell cycle in various cancer cell lines, including those of the breast, prostate, colon, and lung.[2] The mechanism of action often involves the modulation of crucial signaling pathways such as PI3K/Akt and NF-κB, which are essential for cancer cell survival and proliferation.[2]

Highly functionalized piperidines have been shown to be considerably more toxic to cancer cell lines than to normal cells, indicating a favorable therapeutic window.[11] Their interaction with DNA, often through intercalation, is another proposed mechanism for their cytotoxic effects.[11]

Table 2: Comparative Anticancer Activity (GI₅₀) of Piperidine Derivatives Against Human Cancer Cell Lines

Derivative ClassU251 (Glioblastoma)MCF7 (Breast)NCI-H460 (Lung)HT29 (Colon)NCI/ADR-RES (Ovarian)Normal Cell Line (HaCaT)
Functionalized Piperidines>250 µg/mL>250 µg/mL>250 µg/mL>250 µg/mL>250 µg/mLSignificantly less toxic
Piperidine Derivative 10Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Piperidine Derivative 19Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Doxorubicin (Reference)<0.25 µg/mL<0.25 µg/mL<0.25 µg/mL<0.25 µg/mL<0.25 µg/mLNot specified

GI₅₀ (50% Growth Inhibition) values represent the concentration of the compound that inhibits the growth of the cancer cell population by 50%. Data from reference[11] indicates that while specific GI₅₀ values were high for some lines, the compounds were generally more toxic to cancer cells than normal cells.

The following diagram illustrates a simplified PI3K/Akt signaling pathway, a common target for anticancer piperidine derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Piperidine Derivative Inhibitor->PI3K Inhibits MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay & Readout seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Cell Adhesion) seed->incubate1 treat 3. Add Piperidine Derivatives (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Data Analysis (Calculate GI₅₀) read->analyze

Caption: Standard workflow for the MTT cell viability assay.

Protocol 2: Antiviral Activity Assay (Influenza A Virus)

This protocol is based on the evaluation of a compound's ability to inhibit the cytopathic effect (CPE) or reduce the viral titer of the influenza virus in a cell culture model. [9] Step-by-Step Methodology:

  • Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate until they form a confluent monolayer.

  • Virus Infection: Infect the MDCK cell monolayer with Influenza A virus (e.g., A/H1N1) at a specific multiplicity of infection (MOI), for instance, 100 ID₅₀/0.2 mL. [9]3. Compound Addition: Immediately after infection, add the test piperidine derivatives at various twofold dilutions, starting from a non-toxic concentration (e.g., 1/2 CC₅₀, determined previously by a cytotoxicity assay). [9]Include reference drugs like Oseltamivir or Rimantadine as positive controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral replication.

  • Efficacy Evaluation: Assess the antiviral efficacy. This can be done by:

    • Hemagglutination Assay: Determine the viral titer in the culture supernatant by its ability to agglutinate red blood cells. A decrease in the virus infectivity titer indicates compound efficacy. [9] * CPE Inhibition: Visually score the wells for the inhibition of virus-induced cytopathic effects under a microscope.

    • MTT Assay: Measure cell viability as described in Protocol 1. A higher cell viability in treated, infected wells compared to untreated, infected wells indicates antiviral activity.

  • Data Analysis: Calculate the EC₅₀ (the concentration that inhibits 50% of the viral effect). Determine the Selectivity Index (SI = CC₅₀ / EC₅₀), where a higher SI value indicates a more promising safety profile.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro spectrophotometric assay quantifies the activity of AChE and is widely used to screen for inhibitors. [12] Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare different concentrations of the test piperidine derivatives.

  • Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and the test compound solution to the wells.

  • Enzyme Addition: Add the AChE solution to the wells and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (enzyme activity) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration. [12]

Conclusion

The this compound scaffold is a highly versatile and privileged structure in modern drug discovery. The derivatives synthesized from this core have demonstrated a broad and potent range of biological activities, including significant antiviral, anticancer, and neuroprotective effects. The comparative data presented in this guide highlights the potential of these compounds as leads for novel therapeutics. The detailed experimental protocols provide a framework for researchers to validate these findings and explore the vast chemical space surrounding this promising molecular architecture. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for optimizing the efficacy and safety profiles of these derivatives, paving the way for their potential clinical application.

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A Comparative Guide to the Synthetic Routes of N-Boc-4-hydroxypiperidine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Boc-4-hydroxypiperidine in Medicinal Chemistry

N-Boc-4-hydroxypiperidine is a cornerstone building block in modern drug discovery and development.[1] Its piperidine scaffold is a prevalent motif in a myriad of approved pharmaceuticals, contributing to enhanced solubility, metabolic stability, and target engagement.[2] The strategic placement of a hydroxyl group at the 4-position provides a versatile handle for further chemical elaboration, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modulates its reactivity, allowing for selective transformations elsewhere in the molecule.[3] This guide offers a comparative analysis of the most common synthetic routes to this pivotal intermediate, providing detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages to empower researchers in making informed decisions for their synthetic campaigns.

Core Synthetic Strategies: A Tale of Two Precursors

The synthesis of N-Boc-4-hydroxypiperidine is predominantly approached from two distinct starting materials: the direct N-protection of 4-hydroxypiperidine or the reduction of the commercially available N-Boc-4-piperidone. Each strategy presents a unique set of considerations regarding cost, scalability, safety, and stereochemical control.

Route 1: N-Boc Protection of 4-Hydroxypiperidine

This is arguably the most direct approach, involving the reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]

Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine of 4-hydroxypiperidine on one of the carbonyl carbons of Boc₂O. A base, typically a tertiary amine like triethylamine or an inorganic base such as potassium carbonate, facilitates the deprotonation of the resulting ammonium intermediate. The unstable tert-butyl carbonate leaving group then decomposes into carbon dioxide and tert-butoxide.[3][4]

Boc Protection of 4-hydroxypiperidine cluster_reactants Reactants cluster_products Products 4-hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-hydroxypiperidine->N-Boc-4-hydroxypiperidine + Boc₂O, Base Boc2O Boc₂O Base Base (e.g., Et₃N) CO2 CO₂ tBuOH t-BuOH HBase+ [H-Base]⁺

Caption: Boc Protection of 4-hydroxypiperidine.

Experimental Protocol: N-Boc Protection of 4-Hydroxypiperidine
  • Dissolution: Dissolve 4-hydroxypiperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol (0.2-0.5 M).

  • Base Addition: Add a base, such as triethylamine (1.1 equivalents) or potassium carbonate (1.5 equivalents), to the solution and stir for 10-15 minutes at room temperature.[5]

  • Boc₂O Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.05-1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • If using an organic solvent like DCM, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • If using methanol, concentrate the reaction mixture under reduced pressure, then partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Boc-4-hydroxypiperidine as a white to off-white solid.[1]

Route 2: Reduction of N-Boc-4-piperidone

This approach utilizes the commercially available and often more cost-effective N-Boc-4-piperidone as the starting material. The core of this strategy lies in the chemoselective reduction of the ketone functionality.

Reaction Scheme & Mechanism

The reduction of the carbonyl group in N-Boc-4-piperidone can be achieved through several methods, most notably with hydride reagents or via catalytic hydrogenation. The mechanism of hydride reduction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.[1][6] Catalytic hydrogenation involves the addition of hydrogen across the C=O double bond on the surface of a metal catalyst.[7][8]

Reduction of N-Boc-4-piperidone cluster_reactants Reactant cluster_products Product N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-piperidone->N-Boc-4-hydroxypiperidine Reducing Agent (e.g., NaBH₄, H₂/Pd/C)

Caption: Reduction of N-Boc-4-piperidone.

Experimental Protocols: Reduction of N-Boc-4-piperidone

This is a widely used, mild, and cost-effective method.[9]

  • Dissolution: Dissolve N-Boc-4-piperidone (1.0 equivalent) in methanol or a mixture of THF/methanol (e.g., 5:1 v/v) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) in portions, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Isolation and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product. Purify by flash column chromatography on silica gel or recrystallization.[8][10]

This method is highly efficient, generates minimal waste, and is often preferred for large-scale production.[11][12]

  • Reactor Setup: In a hydrogenation reactor, dissolve N-Boc-4-piperidone (1.0 equivalent) in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add a catalyst such as 5% or 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the reactor, evacuate and purge with hydrogen gas (repeat 3 times). Pressurize the reactor with hydrogen (typically 1-5 bar) and stir the mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) until hydrogen uptake ceases.[12]

  • Work-up: Carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Isolation and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain N-Boc-4-hydroxypiperidine, which is often of high purity.[13]

For applications requiring the cis-isomer (axial hydroxyl group), a sterically hindered reducing agent like L-Selectride® is employed.[10]

  • Reaction Setup: In a flame-dried, argon-purged flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2-1.5 equivalents) dropwise via syringe.

  • Reaction: Stir the mixture at -78 °C for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution, followed by the careful, dropwise addition of 30% H₂O₂. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Isolation and Purification: Extract the mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography on silica gel.[10]

Comparative Analysis of Synthetic Routes

The choice between these synthetic strategies is dictated by a multitude of factors, including cost, scale, desired purity, and available equipment.

ParameterRoute 1: Boc Protection of 4-HydroxypiperidineRoute 2a: NaBH₄ Reduction of N-Boc-4-piperidoneRoute 2b: Catalytic Hydrogenation of N-Boc-4-piperidoneRoute 2c: L-Selectride® Reduction of N-Boc-4-piperidone
Starting Material Cost 4-Hydroxypiperidine can be more expensive.N-Boc-4-piperidone is often more economical.N-Boc-4-piperidone is often more economical.N-Boc-4-piperidone is often more economical.
Typical Yield High (often >95%)High (typically 85-95%)[8]Very High (often >96%)[12]High (typically >90%)
Purity of Crude Product Generally high, may require recrystallization.Good, often requires chromatography for high purity.Very high, often requires minimal purification.Good, typically requires chromatography.
Scalability Scalable, but waste generation can be a concern.Scalable, but exotherm and hydrogen evolution need careful management.[14][15]Highly scalable and preferred for industrial production.[11]Less scalable due to reagent cost and cryogenic conditions.
Safety Considerations Use of flammable organic solvents.Exothermic reaction, generation of flammable hydrogen gas upon quenching.[16]Requires specialized high-pressure hydrogenation equipment. Pd/C can be pyrophoric.[12]L-Selectride® is pyrophoric and requires careful handling. Cryogenic temperatures are necessary.
Environmental Impact Generates stoichiometric amounts of byproducts and solvent waste.Generates borate waste."Green" process with water as the only byproduct. Catalyst can be recovered and reused.Generates borate and solvent waste.
Stereoselectivity Not applicable (product is achiral).Favors the thermodynamically more stable trans-isomer (equatorial -OH).Generally favors the trans-isomer (equatorial -OH).Highly selective for the cis-isomer (axial -OH).

Expert Insights and Causality Behind Experimental Choices

  • Choice of Base in Route 1: While triethylamine is a common choice, for large-scale operations, an inorganic base like potassium carbonate can be advantageous as it is cheaper and can be removed by simple filtration. The choice of solvent can also influence the work-up procedure; a biphasic system can simplify the separation of the product.

  • Managing the Exotherm in NaBH₄ Reductions: The portion-wise addition of sodium borohydride at low temperatures is critical to control the exothermic nature of the reaction. On a larger scale, continuous monitoring of the internal temperature is essential to prevent runaway reactions.[15]

  • Catalyst Selection and Handling in Hydrogenation: Palladium on carbon is the workhorse catalyst for this transformation due to its high activity and selectivity. However, the catalyst is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It must be handled with care under an inert atmosphere or as a wet slurry.[12]

  • The Rationale for L-Selectride®: The steric bulk of the tri-sec-butylborohydride forces the hydride to attack the carbonyl from the less hindered equatorial face, leading to the formation of the axial alcohol (cis-isomer).[10] This level of stereocontrol is crucial in the synthesis of complex target molecules where the stereochemistry of the hydroxyl group is critical for biological activity.

Conclusion: Selecting the Optimal Route

The synthesis of N-Boc-4-hydroxypiperidine offers a fascinating case study in the practical considerations of synthetic organic chemistry.

  • For small-scale laboratory synthesis where cost is less of a concern and simplicity is paramount, the Boc protection of 4-hydroxypiperidine (Route 1) is an excellent choice, consistently providing high yields of pure product.

  • For large-scale industrial production , catalytic hydrogenation of N-Boc-4-piperidone (Route 2b) is the superior method. Its high efficiency, minimal waste generation, and the high purity of the product make it the most economically and environmentally sound option.

  • When the thermodynamically favored trans-isomer is the desired product and specialized hydrogenation equipment is unavailable, the sodium borohydride reduction of N-Boc-4-piperidone (Route 2a) offers a reliable and cost-effective alternative, provided that appropriate safety measures are in place.

  • In instances where the synthesis of the less stable cis-isomer is required, the L-Selectride® reduction of N-Boc-4-piperidone (Route 2c) is the method of choice, offering excellent diastereoselectivity.

Ultimately, the selection of the most appropriate synthetic route will depend on a careful evaluation of the specific requirements of the project, balancing factors of cost, scale, safety, and the desired stereochemical outcome.

References

  • ChemTalk. (n.d.). Catalytic Hydrogenation. ChemTalk. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

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  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. Retrieved from [Link]

  • Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Study.com. Retrieved from [Link]

  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

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  • Mettler Toledo. (n.d.). NaBH4 Reduction Enhanced Safety via Inline PAT. Mettler Toledo. Retrieved from [Link]

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  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 247-251. Retrieved from [Link]

  • ResearchGate. (2015). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH 4 and TFA. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016). Safety Evaluation of Sodium Borohydride in Dimethylacetamide. ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Common Organic Chemistry. Retrieved from [Link]

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The Strategic Utility of 1-tert-Butyl-piperidin-4-ol: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, scalability, and the ultimate performance of the target molecule. Among the plethora of heterocyclic scaffolds, the piperidine moiety stands out for its prevalence in a vast number of biologically active compounds and functional materials. This guide provides a comprehensive literature review and comparative analysis of 1-tert-Butyl-piperidin-4-ol, also known as N-Boc-4-hydroxypiperidine, a versatile and widely utilized building block. We will delve into its applications, compare its utility against alternative synthetic strategies, and provide detailed experimental protocols to showcase its practical implementation.

The Preeminence of the N-Boc Protecting Group: A Strategic Advantage

The widespread use of this compound is intrinsically linked to the strategic advantages conferred by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group offers a unique combination of stability and selective lability, which is paramount in multi-step syntheses.[1][2] It effectively masks the reactivity of the piperidine nitrogen under a variety of conditions, including basic, nucleophilic, and reductive environments, thereby preventing unwanted side reactions.[1][3] This orthogonality allows for selective transformations at other positions of the piperidine ring, most notably at the 4-hydroxyl group.[4][5]

The removal of the Boc group is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which are generally compatible with a wide range of other functional groups.[6] This controlled deprotection is a cornerstone of its utility, enabling the sequential functionalization of the piperidine nitrogen after modifications at the 4-position have been completed.[3]

Boc_Group_Advantage Start Polyfunctional Molecule with Amine Boc_Protect N-Boc Protection Start->Boc_Protect Protected_Intermediate Stable N-Boc Intermediate Boc_Protect->Protected_Intermediate Selective_Reaction Selective Reaction at other sites Protected_Intermediate->Selective_Reaction Deprotection Acidic Deprotection Selective_Reaction->Deprotection Final_Product Desired Product Deprotection->Final_Product Oxidation_Workflow Start This compound Oxidation Oxidation (e.g., Dess-Martin Periodinane) Start->Oxidation Product N-Boc-4-piperidone Oxidation->Product Applications Further Synthesis: - Reductive Amination - Spirocyclization Product->Applications

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-tert-Butyl-piperidin-4-ol: A Comparative Analysis of Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and high-purity synthesis of key intermediates is paramount. 1-tert-Butyl-piperidin-4-ol is a valuable building block in the synthesis of a wide range of pharmaceutical agents, owing to its sterically hindered tertiary amine and the versatile hydroxyl functionality. This guide provides an in-depth technical comparison of the common synthetic routes to this compound, with a focus on benchmarking yield and purity to aid in methodological selection for laboratory and process scale-up.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly approached from two distinct retrosynthetic pathways:

  • Reduction of a Pre-functionalized Piperidone Core: This is the most prevalent and well-documented strategy. It involves the initial synthesis of a piperidone ring already bearing the N-tert-butyl group, or a suitable protecting group that is later converted to it, followed by the reduction of the ketone at the 4-position. The most common starting material for this approach is N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone).

  • N-Alkylation of a Pre-existing Hydroxypiperidine: This alternative approach starts with 4-hydroxypiperidine and introduces the tert-butyl group onto the nitrogen atom. While seemingly straightforward, this route can present challenges due to the steric hindrance of the tert-butyl group, often leading to lower yields and the formation of side products.[1]

This guide will focus primarily on the reduction-based strategies, as they are more robust and offer a wider range of well-characterized methodologies with predictable outcomes.

Visualizing the Synthetic Pathways

cluster_0 Reduction Pathway cluster_1 Alkylation Pathway N-Boc-4-piperidone N-Boc-4-piperidone This compound This compound N-Boc-4-piperidone->this compound Reduction (e.g., NaBH4, H2/Pd/C) 4-Hydroxypiperidine 4-Hydroxypiperidine Target_Alkylation This compound 4-Hydroxypiperidine->Target_Alkylation N-tert-butylation

Caption: Primary synthetic routes to this compound.

In-depth Comparison of Reduction Methodologies for N-Boc-4-piperidone

The reduction of the carbonyl group in N-Boc-4-piperidone is the most critical step in this synthetic approach. The choice of reducing agent not only influences the yield and purity but also considerations of cost, safety, and scalability.

Method A: Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of ketones in the presence of other functional groups like the Boc-protecting group.

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of N-Boc-4-piperidone. The resulting alkoxide is then protonated during workup to yield the desired alcohol.

Experimental Insights: This method is operationally simple and generally provides good to high yields. The use of a protic solvent like methanol or ethanol is common, which also serves to protonate the intermediate alkoxide. One published procedure reports a yield of 87% for the reduction of tert-butyl 4-oxopiperidine-1-carboxylate using sodium borohydride in a THF/methanol solvent system.[2] Another patent describes a multi-step synthesis where the final N-Boc-4-hydroxypiperidine product, obtained after a sodium borohydride reduction and subsequent Boc protection, achieved a purity of 99.5% as determined by GC.[3]

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of functional groups. For the reduction of N-Boc-4-piperidone, palladium on carbon (Pd/C) is a commonly employed catalyst.

Mechanism: The reaction involves the heterogeneous catalysis where molecular hydrogen is activated on the surface of the palladium catalyst. The ketone is adsorbed onto the catalyst surface and is subsequently reduced by the activated hydrogen.

Experimental Insights: This method often provides very high yields and purity. A technical support document from BenchChem indicates a yield of 96% for the catalytic hydrogenation of N-Boc-4-piperidone using 5% Pd/C in methanol.[4] Catalytic hydrogenation is highly scalable and generates minimal waste, with the primary "byproduct" being water. However, it requires specialized equipment such as a hydrogenation reactor to handle hydrogen gas safely under pressure. Catalyst handling is also a consideration, as palladium catalysts can be pyrophoric.

Method C: Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective reduction of aldehydes and ketones using a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.

Mechanism: The reaction involves a hydride transfer from the isopropoxide ligand of the aluminum catalyst to the carbonyl carbon of the substrate via a six-membered ring transition state. The equilibrium is driven by the removal of the acetone byproduct by distillation.

Data Summary: A Comparative Benchmarking

ParameterMethod A: Sodium BorohydrideMethod B: Catalytic Hydrogenation (Pd/C)Method C: Meerwein-Ponndorf-Verley (MPV)
Typical Yield 87-100%[2][6]~96%[4]Generally high, but specific data for this substrate is limited.[5]
Reported Purity High, up to 99.5% (as N-Boc derivative)[3]HighHigh, driven by chemoselectivity.
Reaction Conditions Mild (0 °C to room temperature), atmospheric pressure.Elevated temperature and pressure may be required.Elevated temperature to distill acetone.
Key Reagents Sodium borohydride, protic solvent (e.g., methanol).H₂ gas, Pd/C catalyst.Aluminum isopropoxide, isopropanol.
Safety Considerations Flammable solvents, generation of hydrogen gas upon quenching.Handling of flammable H₂ gas under pressure, pyrophoric catalyst.Flammable solvents.
Scalability Readily scalable.Highly scalable, common in industry.Scalable, often used in industrial processes.
Cost-Effectiveness Generally cost-effective.Higher initial investment for equipment, catalyst can be costly but is recyclable.Cost-effective reagents.

Detailed Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of N-Boc-4-piperidone

This protocol is adapted from a published procedure.[2]

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., 5:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude N-Boc-4-hydroxypiperidine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Catalytic Hydrogenation of N-Boc-4-piperidone

This protocol is based on general procedures for Pd/C catalyzed hydrogenations.[4]

Materials:

  • N-Boc-4-piperidone

  • 5% or 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor

Procedure:

  • Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas.

  • Charge the reactor with N-Boc-4-piperidone and the solvent (e.g., methanol).

  • Carefully add the Pd/C catalyst (typically 1-5 mol%) to the mixture.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Workflow for Synthesis and Analysis

Start Start Reaction_Setup Reaction Setup (Dissolve Starting Material) Start->Reaction_Setup Reagent_Addition Addition of Reducing Agent (e.g., NaBH4 or H2/Pd/C) Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Reaction Progress (TLC, GC-MS) Reagent_Addition->Reaction_Monitoring Workup Quenching and Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis Product Characterization (NMR, IR, MS, Purity Analysis) Purification->Analysis Final_Product This compound Analysis->Final_Product

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A Senior Application Scientist's Guide to the Analytical Characterization of Piperidinols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Piperidinols in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties.[1][2] The introduction of a hydroxyl group, forming a piperidinol, further enhances its potential for biological activity by providing a key hydrogen bonding moiety. This functional group is pivotal in the interaction of many drugs with their biological targets. Consequently, the precise and comprehensive characterization of piperidinol-containing molecules is a critical step in drug discovery and development, ensuring identity, purity, and structural integrity.

This guide provides an in-depth comparison of the primary analytical techniques for the characterization of piperidinols. We will delve into the principles, experimental protocols, and data interpretation for each method, offering insights into the rationale behind selecting a specific technique or a combination thereof. Our focus is on providing a practical framework for researchers to make informed decisions in their analytical workflows.

The Analytical Toolkit: A Multi-faceted Approach to Piperidinol Characterization

A single analytical technique is rarely sufficient for the complete characterization of a novel piperidinol. A synergistic approach, leveraging the strengths of multiple techniques, is essential for unambiguous structural elucidation and purity assessment. The most commonly employed methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and single-crystal X-ray Crystallography.

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized piperidinol.

Piperidinol Characterization Workflow Figure 1: Logical Workflow for Piperidinol Characterization cluster_0 Initial Analysis cluster_2 Definitive Structure & Stereochemistry Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Purity_Check Purity Assessment (TLC, HPLC, LC-MS) Purification->Purity_Check Purified Sample NMR NMR Spectroscopy (1H, 13C, 2D) Purity_Check->NMR Sample >95% Pure MS Mass Spectrometry (HRMS, MS/MS) Purity_Check->MS Sample >95% Pure X-Ray X-ray Crystallography NMR->X-Ray Ambiguous Stereochemistry or Confirmation Needed MS->X-Ray Confirmation of Molecular Formula MS_MS_Fragmentation Figure 2: ESI-MS/MS Fragmentation of a Piperidinol Parent_Ion [M+H]⁺ Piperidinol Fragment_1 [M+H-H₂O]⁺ Loss of Water Parent_Ion->Fragment_1 CID Fragment_2 Ring Cleavage Products Parent_Ion->Fragment_2 CID

Caption: A simplified diagram of the MS/MS fragmentation of a piperidinol.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. [3]For piperidinols, reversed-phase HPLC (RP-HPLC) is the most common mode used to assess purity and quantify the compound of interest. [1][4] Expertise & Experience: A key challenge in the HPLC analysis of some simple piperidinols is the lack of a strong UV chromophore, making detection difficult. [1][5]In such cases, pre-column derivatization with a UV-active reagent, such as 4-toluenesulfonyl chloride, can be employed. [4][6]For more complex piperidinol-containing molecules that possess a chromophore, direct UV detection is straightforward. [1]Method development involves optimizing the mobile phase composition, column chemistry, and flow rate to achieve good resolution between the main peak and any impurities.

Experimental Protocol: RP-HPLC Purity Analysis of a Piperidinol Derivative

Objective: To determine the purity of a synthesized piperidinol derivative.

Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.

Conditions:

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% phosphoric acid (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the piperidinol sample in the mobile phase or a compatible solvent.

  • Perform serial dilutions to create a series of calibration standards if quantification is required.

  • Set up the HPLC method with the specified conditions.

  • Inject the standards and the sample.

  • Integrate the peak areas in the resulting chromatograms.

  • Calculate the purity of the sample based on the relative peak area of the main component.

Gas Chromatography (GC): An Alternative for Volatile Piperidinols

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. [3]It can be used for both qualitative and quantitative analysis of piperidinols, particularly for identifying impurities or metabolites. [7][8] Expertise & Experience: The volatility of piperidinols can be enhanced through derivatization, for example, by reacting the hydroxyl group to form a more volatile ether or ester. This is often necessary for achieving good chromatographic peak shape and sensitivity. The mass spectra obtained from GC-MS provide valuable structural information and can be compared to spectral libraries for identification. [9]

Experimental Protocol: GC-MS Analysis of a Piperidinol

Objective: To identify and quantify a volatile piperidinol in a sample matrix.

Instrumentation: A GC-MS system with a capillary column (e.g., DB-5).

Procedure:

  • Prepare the sample, which may involve extraction and derivatization.

  • Inject the prepared sample into the GC inlet.

  • The sample is vaporized and carried by an inert gas through the heated column, where separation occurs based on boiling point and polarity.

  • The separated components elute from the column and enter the mass spectrometer for detection and identification.

X-ray Crystallography: The Definitive Structural Answer

Single-crystal X-ray crystallography provides the most unambiguous three-dimensional structure of a molecule in the solid state. [10]For piperidinols, this technique can definitively determine the absolute stereochemistry and the conformation of the piperidine ring, which is often a chair conformation. [11] Expertise & Experience: The primary challenge in X-ray crystallography is growing a single crystal of sufficient quality. This can be a time-consuming and empirical process involving the screening of various solvents and crystallization conditions. [10]Once a suitable crystal is obtained, the data collection and structure solution are relatively straightforward with modern diffractometers and software. [12]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the absolute and relative stereochemistry of a chiral piperidinol.

Procedure:

  • Grow single crystals of the piperidinol, typically by slow evaporation of a saturated solution.

  • Mount a suitable crystal on the goniometer of an X-ray diffractometer.

  • Collect the diffraction data by irradiating the crystal with monochromatic X-rays.

  • Process the data and solve the crystal structure using specialized software.

  • Refine the structural model to obtain precise bond lengths, bond angles, and torsional angles.

Comparison of Analytical Techniques

TechniqueInformation ObtainedSensitivityThroughputKey AdvantagesKey Limitations
NMR Spectroscopy Detailed molecular structure, stereochemistry, connectivityModerateLowNon-destructive, provides unambiguous structural information in solution. [13]Requires relatively large amounts of pure sample, complex spectra for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHighHighHigh sensitivity, suitable for complex mixtures when coupled with chromatography. [5][14]Isomers can be difficult to distinguish without fragmentation, provides limited stereochemical information.
HPLC Purity, quantification, separation of mixturesHighHighExcellent for purity determination and quantitative analysis, widely applicable. [1][4]Some compounds require derivatization for detection, does not provide detailed structural information. [1]
GC Purity, quantification of volatile compoundsHighHighHigh resolution for volatile compounds, readily coupled to MS for identification. [9]Limited to thermally stable and volatile compounds, derivatization often required.
X-ray Crystallography Absolute 3D structure, stereochemistry, conformationN/AVery LowProvides definitive structural information. [10][11]Requires a suitable single crystal, structure is in the solid state which may differ from solution.

Conclusion: An Integrated Strategy for Comprehensive Characterization

The robust characterization of piperidinols is paramount in the advancement of drug discovery and development programs. No single analytical technique can provide a complete picture. Instead, a strategic and integrated approach is necessary. NMR and mass spectrometry form the foundation of structural elucidation, providing detailed insights into connectivity and molecular formula. HPLC is the workhorse for purity assessment and quantification, ensuring the quality of the material. For volatile analogs, GC-MS offers a powerful alternative. Finally, when unambiguous determination of stereochemistry is required, single-crystal X-ray crystallography provides the definitive answer. By understanding the strengths and limitations of each technique, researchers can design an efficient and effective analytical workflow to confidently characterize these important molecules.

References

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A Spectroscopic Journey: Distinguishing 1-tert-Butyl-piperidin-4-ol from its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the precise characterization of intermediates and final products is paramount. This guide provides an in-depth spectroscopic comparison of 1-tert-Butyl-piperidin-4-ol and its immediate precursor, 1-tert-butyl-4-piperidone. Understanding the distinct spectral signatures of these compounds is crucial for reaction monitoring, quality control, and ensuring the integrity of subsequent synthetic steps. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a comprehensive framework for their differentiation.

The synthesis of this compound, a valuable building block in medicinal chemistry, often involves the reduction of the corresponding ketone, 1-tert-butyl-4-piperidone. For the purpose of this guide, we will focus on the widely used N-Boc protected analogues, tert-butyl 4-hydroxypiperidine-1-carboxylate and N-Boc-4-piperidone, as they represent a common and practical synthetic pathway. The tert-butoxycarbonyl (Boc) protecting group offers stability and facilitates purification, making this transformation a staple in many synthetic laboratories.

The Synthetic Transformation: A Reduction Pathway

The conversion of N-Boc-4-piperidone to tert-butyl 4-hydroxypiperidine-1-carboxylate is a classic example of a ketone reduction. This is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. The choice of a mild reductant is strategic, as it selectively reduces the ketone functionality without affecting the carbamate (Boc) group.

G cluster_0 Reaction Scheme N-Boc-4-piperidone N-Boc-4-piperidone Reagents NaBH4 Methanol Product tert-butyl 4-hydroxypiperidine-1-carboxylate N-Boc-4-piperidone->Product Reduction G cluster_1 NMR Workflow A Dissolve Sample in CDCl3 B Transfer to NMR Tube A->B C Tune and Shim Spectrometer B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum D->E F Process and Analyze Data E->F

Caption: A typical workflow for NMR data acquisition.

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform an ATR correction on the resulting spectrum.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

The spectroscopic differentiation of this compound and its precursor, 1-tert-butyl-4-piperidone, is straightforward and unambiguous when employing a multi-technique approach. The key diagnostic handles are the disappearance of the ketone carbonyl signal and the appearance of alcohol-related signals in both NMR and IR spectra, corroborated by the molecular weight difference observed in mass spectrometry. By adhering to rigorous experimental protocols and understanding the fundamental principles behind these spectroscopic techniques, researchers can confidently monitor the progress of this important chemical transformation and ensure the purity of their target molecule.

References

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The Virtues of Prediction vs. The Reality of Measurement: A Comparative Guide to the Properties of 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Bridging Computational and Experimental Data in Drug Discovery

In the fast-paced world of drug discovery, the ability to accurately predict the physicochemical properties of a novel chemical entity is a significant advantage. It allows for the early-stage filtering of candidates, saving invaluable time and resources. However, the ultimate arbiter of a molecule's behavior is empirical evidence. This guide delves into the critical comparison between in-silico predictions and experimental data, using 1-tert-Butyl-piperidin-4-ol as a case study.

A significant challenge in creating a direct comparison for this compound is the scarcity of publicly available experimental data for this specific molecule. To navigate this, we will employ a dual strategy. First, we will generate a comprehensive in-silico profile for our target molecule using established computational models. Second, we will leverage the rich experimental data available for a closely related and widely used analogue, 1-tert-butoxycarbonyl-piperidin-4-ol (N-Boc-4-hydroxypiperidine), to serve as our experimental benchmark. This approach not only provides a practical comparison but also highlights how medicinal chemists can extrapolate knowledge from well-characterized analogues while being mindful of the structural nuances that differentiate them.

In-Silico Profiling of this compound

Computational chemistry offers a powerful lens through which we can predict a molecule's properties before it is even synthesized.[1][2] These predictions are rooted in algorithms that analyze the molecule's structure to estimate its physicochemical characteristics, pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion), and potential liabilities.[3] For this compound, we utilized the SwissADME web tool to generate a comprehensive set of predicted properties.[3][4]

Predicted Physicochemical and Pharmacokinetic Properties of this compound
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C9H19NOBasic molecular identity.
Molecular Weight 157.25 g/mol Influences solubility, permeability, and diffusion. Generally, lower molecular weight is favored for oral drugs.
LogP (Octanol/Water) 1.65A measure of lipophilicity, which affects absorption, distribution, and metabolism.
LogS (Water Solubility) -2.16Predicts the aqueous solubility of the compound, a critical factor for absorption and formulation.
pKa (Basic) 9.88The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding.
Topological Polar Surface Area (TPSA) 23.47 ŲCorrelates with passive molecular transport through membranes and is a good indicator of bioavailability.
GI Absorption HighPrediction of the extent of absorption from the gastrointestinal tract.
BBB Permeant YesPrediction of the ability to cross the blood-brain barrier, crucial for CNS-targeting drugs.

These in-silico data suggest that this compound possesses favorable drug-like properties, including good oral absorption and the potential to penetrate the central nervous system.

The Experimental Benchmark: 1-tert-butoxycarbonyl-piperidin-4-ol

To ground our in-silico predictions in experimental reality, we turn to the extensively characterized analogue, 1-tert-butoxycarbonyl-piperidin-4-ol. The key structural difference is the N-substituent: a tert-butyl group in our target versus a tert-butoxycarbonyl (Boc) group in our benchmark. The Boc group, being an electron-withdrawing carbamate, is expected to influence the molecule's basicity and polarity compared to the electron-donating tert-butyl group.

Comparison of In-Silico vs. Experimental Properties for 1-tert-butoxycarbonyl-piperidin-4-ol
PropertyIn-Silico (Predicted)Experimental (Measured)Reference
Molecular Formula C10H19NO3C10H19NO3[5]
Molecular Weight 201.26 g/mol 201.26 g/mol [5]
Melting Point -61-65 °C
Boiling Point 292.3 °C (Predicted)-
LogP (Octanol/Water) 1.25-[5]
pKa (Acidic - OH) 14.80 (Predicted)-

The available experimental data for the N-Boc analogue provides a solid foundation for understanding the reliability of in-silico predictions. While some properties like LogP and pKa are often predicted, experimental determination remains the gold standard.

Head-to-Head: In-Silico Target vs. Experimental Analogue

PropertyThis compound (In-Silico)1-tert-butoxycarbonyl-piperidin-4-ol (Experimental)Discussion of Differences
N-Substituent tert-Butyltert-Butoxycarbonyl (Boc)The tert-butyl group is a simple alkyl group, whereas the Boc group is a carbamate. This fundamental difference is expected to impact basicity and polarity.
Basicity (pKa) 9.88 (Predicted)Not available, but expected to be significantly lowerThe electron-donating tert-butyl group increases the basicity of the piperidine nitrogen. The electron-withdrawing Boc group significantly decreases the basicity, making the nitrogen lone pair less available for protonation.
Lipophilicity (LogP) 1.65 (Predicted)1.25 (Predicted)The additional carbonyl group in the Boc substituent increases polarity, leading to a lower predicted LogP value compared to the more lipophilic tert-butyl analogue.
Polar Surface Area (TPSA) 23.47 Ų (Predicted)49.8 Ų (Predicted)The presence of the carbonyl group in the Boc substituent significantly increases the TPSA, which can impact membrane permeability.

This comparative analysis underscores a crucial principle in medicinal chemistry: small structural changes can lead to significant alterations in physicochemical properties. The in-silico predictions for this compound, when viewed alongside the experimental data of its N-Boc analogue, provide a more nuanced understanding of its likely behavior.

Experimental Protocols: The Foundation of Empirical Data

The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are based on established standards to ensure data integrity and reproducibility.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance. This method relies on the precise determination of the temperature at which a solid transitions to a liquid.[1]

Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[6]

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind solid sample prep2 Pack into capillary tube prep1->prep2 meas1 Place in apparatus prep2->meas1 meas2 Heat at a controlled rate meas1->meas2 meas3 Observe phase transition meas2->meas3 analysis1 Record onset and completion temperatures meas3->analysis1 analysis2 Report melting range analysis1->analysis2

A schematic workflow for determining the melting point of a solid sample using the capillary method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is an indispensable tool for elucidating the chemical structure of a molecule. It provides detailed information about the connectivity and chemical environment of atoms.[7][8]

Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.[10]

  • Acquisition: A standard proton pulse program is executed to acquire the free induction decay (FID) signal.[7]

  • Processing: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for NMR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve sample in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Insert sample and lock prep2->acq1 acq2 Shim magnetic field acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and baseline correct proc1->proc2 proc3 Reference spectrum proc2->proc3

A generalized workflow for obtaining an NMR spectrum of a small molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[11][12]

Protocol (Attenuated Total Reflectance - ATR):

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental contributions.[13]

  • Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Sample Spectrum: The sample spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Causality: Mass spectrometry determines the molecular weight of a compound and can provide structural information through fragmentation analysis. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.[14][15]

Protocol (Electron Ionization - EI):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[16][17]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion: An Integrated Approach for Informed Drug Discovery

This guide illustrates the synergistic relationship between in-silico prediction and experimental characterization in modern drug discovery. While computational tools provide rapid and valuable insights into the potential properties of a molecule like this compound, they are most powerful when contextualized with robust experimental data, even if from a close analogue like 1-tert-butoxycarbonyl-piperidin-4-ol. The discrepancies observed between the predicted properties of these two molecules highlight the sensitivity of physicochemical characteristics to subtle structural modifications. As senior application scientists, our role is to champion an integrated approach, where computational screening guides synthetic efforts, and rigorous experimental validation provides the ground truth necessary to advance the most promising candidates toward clinical development.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-tert-Butyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in discovery and synthesis. The final and arguably most critical phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-tert-Butyl-piperidin-4-ol (CAS No. 5382-30-9), ensuring the safety of laboratory personnel and the protection of our environment. The principles and protocols outlined herein are grounded in established safety standards and regulatory requirements, reflecting a commitment to best practices in laboratory operations.

Immediate Safety and Hazard Assessment: Understanding the Risks

Based on analogous compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Hazard ClassificationDescriptionRecommended Precautions
Skin Irritation May cause redness, itching, or inflammation upon contact.Wear nitrile or other chemically resistant gloves. Use a lab coat or chemical-resistant apron.
Serious Eye Irritation Can cause significant eye irritation, potentially leading to damage if not addressed promptly.Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a risk of splashing.
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Table 1: Hazard Profile and Recommended Personal Protective Equipment

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound is governed by the principle that it should be treated as a hazardous chemical waste.[2] Adherence to institutional, local, state, and federal regulations is not merely a suggestion but a requirement.

Step 1: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management. Never mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[2]

  • Select a Designated Waste Container: Utilize a clearly labeled, chemically compatible container for the collection of this compound waste and any contaminated materials (e.g., gloves, weighing paper, pipette tips). The container must have a secure, tight-fitting lid.

  • Accurate Labeling: The container must be unequivocally labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).[2]

Step 2: On-Site Accumulation and Storage

The temporary storage of the hazardous waste container within the laboratory must be managed to mitigate any potential risks.

  • Secure Containment: Ensure the waste container is always tightly sealed when not in use to prevent the release of vapors.[2]

  • Designated Storage Area: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][4] This area should be clearly marked as a satellite accumulation area for hazardous waste.

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 3: Arranging for Final Disposal

The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company. Laboratory personnel should never attempt to dispose of this chemical down the drain or in regular trash.[5]

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging the pickup and disposal of hazardous waste. They will provide the necessary paperwork and schedule a collection.

  • Complete a Hazardous Waste Manifest: For off-site transportation and disposal, a hazardous waste manifest is required. This document tracks the waste from the point of generation to its final destination. Your EHS office will typically assist in the completion of this form.

Emergency Procedures: Preparedness and Response

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Spills: For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[6] Collect the absorbed material and contaminated surfaces into a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Pathway start Generation of This compound Waste assess_hazards Assess Hazards (Irritant) start->assess_hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate store Store Securely in a Ventilated Satellite Area segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest disposal Licensed Waste Vendor Transports and Disposes manifest->disposal

Sources

A Senior Application Scientist's Guide to Handling 1-tert-Butyl-piperidin-4-ol: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. Handling chemical reagents like 1-tert-Butyl-piperidin-4-ol, a key building block in synthetic chemistry, demands more than just procedural knowledge; it requires a deep, causal understanding of the risks involved and the rationale behind each safety measure. This guide provides essential, field-proven insights into the personal protective equipment (PPE), operational handling, and emergency procedures for this compound, ensuring both your safety and the validity of your results.

Hazard Assessment: Understanding the Compound

Based on these analogs, this compound should be handled as a substance with the potential for the following hazards:

Potential Hazard Classification Category Rationale and Implication for Handling
Skin Corrosion/Irritation Category 2[1][2]The compound may cause skin irritation upon contact. Prolonged or repeated exposure should be avoided, and any skin contact should be addressed immediately.
Serious Eye Damage/Irritation Category 2 / 2A[1][2][3]Direct contact with the eyes is likely to cause serious irritation. This necessitates stringent eye protection to prevent accidental splashes.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)[1][2][4]Inhalation of dust or aerosols may cause respiratory tract irritation. Handling should occur in well-ventilated areas to minimize inhalation risk.
Acute Oral Toxicity Category 4[2][4][5]The substance may be harmful if swallowed. Ingestion must be strictly avoided by adhering to good laboratory hygiene practices.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based assessment. The following recommendations are foundational for handling this compound in a standard laboratory setting.

A. Eye and Face Protection: The First Line of Defense

Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.

  • Mandatory: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6][7] These should be tight-sealing to offer protection against splashes.[3]

  • Recommended for Splash Risk: When handling larger quantities or performing operations with a higher risk of splashing, supplement safety goggles with a face shield that protects the entire face.[8][9]

B. Skin and Body Protection: An Impermeable Barrier

To prevent skin irritation, a comprehensive barrier is essential.

  • Gloves: Always handle the chemical with gloves.[10] Choose chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Gloves must be inspected for integrity before each use.[10] Never wear leather or fabric gloves.

  • Laboratory Coat/Coveralls: A standard laboratory coat is sufficient for handling small quantities. For larger-scale operations or when there is a significant risk of contamination, wear chemical-resistant coveralls.[8][11] Ensure clothing provides full coverage of the arms.[8]

C. Respiratory Protection: Safeguarding Against Inhalation

Respiratory protection is crucial when engineering controls cannot guarantee exposure levels remain low.

  • Standard Operations: For handling small amounts in a well-ventilated area or a chemical fume hood, respiratory protection is not typically required.[7][12]

  • Required Conditions: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if you are working outside of a fume hood, if dust formation is unavoidable, or if you experience any respiratory irritation.[3][6] A particulate filter is generally recommended for solid compounds.[3]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_final Final Check Start Start: Prepare to handle This compound AssessTask Assess Task: - Scale (mg vs kg) - Procedure (weighing, transfer, reaction) - Dust/aerosol potential? Start->AssessTask AssessControls Assess Engineering Controls: - Chemical fume hood available? - Adequate general ventilation? AssessTask->AssessControls EyeProtection Eye/Face Protection: - Tightly-sealed Goggles (EN166) - Add Face Shield for splash risk AssessControls->EyeProtection HandProtection Hand Protection: - Chemical-resistant gloves (e.g., Nitrile, Neoprene) EyeProtection->HandProtection BodyProtection Body Protection: - Lab Coat (small scale) - Chemical Coveralls (large scale) HandProtection->BodyProtection RespProtection Respiratory Protection Needed? BodyProtection->RespProtection UseRespirator Use NIOSH-approved respirator with particulate filter RespProtection->UseRespirator Yes (No hood, dust present) NoRespirator No respirator needed (if in fume hood/well-ventilated) RespProtection->NoRespirator No (Hood/ventilation adequate) Proceed Proceed with work following safe handling protocols UseRespirator->Proceed NoRespirator->Proceed

Caption: PPE selection decision-making flowchart.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized handling protocol minimizes risk and ensures procedural consistency.

  • Preparation: Before handling, ensure that an eyewash station and safety shower are nearby and unobstructed.[3] Confirm that all necessary PPE is available and in good condition.

  • Work Area: Conduct all handling of this compound within a certified chemical fume hood to control potential dust and vapors.[6][10]

  • Dispensing:

    • Don all required PPE as determined by your risk assessment.

    • Carefully open the container, avoiding any sudden movements that could generate dust.

    • Use a spatula or other appropriate tool to transfer the solid.

    • If weighing, do so within the fume hood or in an enclosure that provides containment.

  • Post-Handling:

    • Securely close the container.

    • Wipe down the spatula and any contaminated surfaces within the fume hood.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][3]

Emergency Protocol: Spill Management

Prompt and correct action during a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[13] Restrict access to the spill zone.[14]

  • Assess and Protect: From a safe distance, assess the extent of the spill. Don the appropriate PPE, including respiratory protection if the spill generates dust.

  • Containment: For a solid spill, the primary goal is to prevent it from becoming airborne. Do not use a dry brush.

  • Cleanup:

    • Gently cover the spill with an absorbent material to prevent dust generation.

    • Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[1][7][12] Use spark-proof tools if there is any fire risk.[7][10]

    • Avoid any actions that could create dust clouds.[10][12]

  • Decontamination: Clean the spill area with a mild detergent and water, collecting the cleaning materials as hazardous waste.[15]

  • Disposal: All contaminated absorbents and PPE must be placed in a sealed, labeled container for disposal as chemical waste, following all institutional and local regulations.[3]

Spill Response Workflow

This diagram illustrates the procedural flow for responding to a spill of this compound.

Spill_Response_Workflow Spill Spill Occurs! Alert 1. Alert & Evacuate Notify personnel, restrict access Spill->Alert Assess 2. Assess Spill - Quantity - Location - Potential for dust Alert->Assess DonPPE 3. Don Full PPE - Goggles & Face Shield - Chemical Gloves - Coveralls - Respirator Assess->DonPPE Contain 4. Contain & Clean - Cover with absorbent - Gently sweep into waste container DonPPE->Contain Decontaminate 5. Decontaminate Area - Wipe surface with detergent - Collect all materials as waste Contain->Decontaminate Dispose 6. Package & Label Waste - Seal all contaminated items - Label for hazardous disposal Decontaminate->Dispose Report 7. Report Incident Follow institutional protocols Dispose->Report

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.